4,4'-Thiobis(6-tert-butyl-m-cresol)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-tert-butyl-4-(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl-5-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2S/c1-13-9-17(23)15(21(3,4)5)11-19(13)25-20-12-16(22(6,7)8)18(24)10-14(20)2/h9-12,23-24H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIQYSLFEXIOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1SC2=CC(=C(C=C2C)O)C(C)(C)C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2S | |
| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
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Related CAS |
57062-46-1 | |
| Record name | Phenol, 4,4′-thiobis[2-(1,1-dimethylethyl)-5-methyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID4021341 | |
| Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |
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Molecular Weight |
358.5 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4,4'-thiobis(6-tert-butyl-m-cresol) appears as white or light gray to tan powder. (NTP, 1992), Dry Powder; Pellets or Large Crystals, Light-gray to tan powder with a slightly aromatic odor; [NIOSH], Light-gray to tan powder with a slightly aromatic odor. | |
| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
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| Record name | Phenol, 4,4'-thiobis[2-(1,1-dimethylethyl)-5-methyl- | |
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| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |
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Flash Point |
420 °F (NTP, 1992), 420 °F | |
| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
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| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
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| Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), VERY SOL IN METHANOL (79%); SOL IN ACETONE (20%); SLIGHTLY SOL IN BENZENE (5%); VERY SLIGHTLY SOL IN WATER (0.08%), 0.08% | |
| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
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| Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Density |
1.1 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.10 | |
| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
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| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0609.html | |
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Vapor Pressure |
6.3e-07 mmHg at 158 °F (NTP, 1992), 0.0000006 mmHg | |
| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
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| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |
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Color/Form |
LIGHT GREY POWDER, FINE WHITE CRYSTALS, Light gray to tan powder. | |
CAS No. |
96-69-5, 57062-46-1 | |
| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
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| Record name | 4,4′-Thiobis(3-methyl-6-tert-butylphenol) | |
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| Record name | Santonox | |
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| Record name | Phenol, 4,4'-thiobis(2-(1,1-dimethylethyl)-5-methyl-, homopolymer | |
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| Record name | Phenol, 4,4'-thiobis[2-(1,1-dimethylethyl)-5-methyl- | |
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| Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |
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| Record name | 6,6'-di-tert-butyl-4,4'-thiodi-m-cresol | |
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| Record name | 4,4'-THIOBIS(2-TERT-BUTYL-5-METHYLPHENOL) | |
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| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
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| Record name | m-Cresol, 4,4'-thiobis(6-tert-butyl- | |
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Melting Point |
302 °F (NTP, 1992), 150 °C, SANTONOX R MELTING POINT: 161 °C, 302 °F | |
| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
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| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
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| Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0609.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Foundational & Exploratory
In-Depth Technical Guide: 4,4'-Thiobis(6-tert-butyl-m-cresol) (CAS 96-69-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties, experimental protocols, and mechanistic insights into 4,4'-Thiobis(6-tert-butyl-m-cresol), CAS 96-69-5. This phenolic antioxidant is widely utilized in various industrial applications for its stabilizing properties. However, recent studies have highlighted its potential as an endocrine disruptor, necessitating a deeper understanding of its chemical and biological characteristics. This document consolidates key data on its physicochemical properties, provides detailed experimental methodologies for its synthesis and analysis, and visualizes its antioxidant and potential endocrine-disrupting pathways. All quantitative data are summarized in structured tables for ease of reference.
Physicochemical Properties
4,4'-Thiobis(6-tert-butyl-m-cresol) is a synthetic phenolic antioxidant.[1] It typically appears as a white to light gray or tan powder with a slightly aromatic odor.[2][3]
Table 1: General and Physicochemical Properties of 4,4'-Thiobis(6-tert-butyl-m-cresol)
| Property | Value | Reference(s) |
| CAS Number | 96-69-5 | [1] |
| Molecular Formula | C22H30O2S | [4] |
| Molecular Weight | 358.54 g/mol | [4] |
| Appearance | White to light gray or tan powder | [2][3] |
| Odor | Slightly aromatic | [2] |
| Melting Point | 160-164 °C | [1] |
| Boiling Point | ~475.6 °C (estimated) | [5] |
| Density | 1.1 g/cm³ at 20 °C | [6] |
| Vapor Pressure | < 0.001 Pa at 20 °C | [6] |
| Flash Point | 215 °C | [5] |
| Water Solubility | < 0.01 g/100 mL at 18 °C | [5] |
| Solubility in Organic Solvents | Soluble in chloroform, acetone, toluene, and slightly soluble in DMSO and methanol. | [1][6] |
| log Kow (Octanol-Water Partition Coefficient) | ~8.2 | [1] |
Spectral Data
The structural identity of 4,4'-Thiobis(6-tert-butyl-m-cresol) is confirmed through various spectroscopic techniques.
Table 2: Spectral Data Summary for 4,4'-Thiobis(6-tert-butyl-m-cresol)
| Technique | Key Data Points | Reference(s) |
| Mass Spectrometry (MS) | Molecular Ion [M+H]⁺ at m/z 359.2. | [7] |
| ¹H NMR | Signals corresponding to tert-butyl protons (δ ~1.4 ppm), methyl protons (δ ~2.2 ppm), aromatic protons (δ ~7.0-7.3 ppm), and hydroxyl protons. | [8] (general reference for similar structures) |
| ¹³C NMR | Signals for aliphatic and aromatic carbons. | [8] |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H stretching (~3600 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-S stretching. | [9] |
Experimental Protocols
Synthesis of 4,4'-Thiobis(6-tert-butyl-m-cresol)
A common synthetic route involves the reaction of 2-tert-butyl-5-methylphenol with a sulfur-donating agent. The following is a generalized protocol based on patented synthesis methods.[7]
Materials:
-
2-tert-butyl-5-methylphenol
-
Sulfur dichloride (SCl₂) or an equivalent sulfur source
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert gas (e.g., Nitrogen, Argon)
-
Aqueous sodium hydroxide (B78521) solution
-
Hydrochloric acid
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a reaction vessel purged with an inert gas, dissolve 2-tert-butyl-5-methylphenol in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add sulfur dichloride to the cooled solution under constant stirring. The reaction is exothermic and should be controlled to maintain a low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by carefully adding water.
-
Separate the organic layer. Wash the organic layer sequentially with a dilute hydrochloric acid solution, water, and a dilute sodium hydroxide solution to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 4,4'-Thiobis(6-tert-butyl-m-cresol).[10]
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of 4,4'-Thiobis(6-tert-butyl-m-cresol).
Purification by Recrystallization
Recrystallization is a critical step to achieve high purity of the final product.
Procedure:
-
Dissolve the crude 4,4'-Thiobis(6-tert-butyl-m-cresol) in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, the flask can be placed in an ice bath to further cool the solution.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
Analytical Methods
A reverse-phase HPLC method can be used for the analysis of 4,4'-Thiobis(6-tert-butyl-m-cresol).[2]
Table 3: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v) with 0.1% phosphoric acid or formic acid for MS compatibility. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled at 25-30 °C |
GC-MS is suitable for the identification and quantification of 4,4'-Thiobis(6-tert-butyl-m-cresol).
Table 4: GC-MS Method Parameters
| Parameter | Recommended Conditions |
| Column | Non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250-280 °C |
| Oven Temperature Program | Initial temperature of 150 °C, hold for 1 min, ramp to 300 °C at 10-15 °C/min, hold for 5-10 min. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 50-500 m/z |
Mechanism of Action
Antioxidant Activity
As a hindered phenolic antioxidant, 4,4'-Thiobis(6-tert-butyl-m-cresol) functions by scavenging free radicals, thereby interrupting the chain reactions of oxidation. The antioxidant mechanism primarily involves hydrogen atom transfer (HAT).[3][11]
Free Radical Scavenging Pathway
Caption: The hydrogen atom transfer (HAT) mechanism of phenolic antioxidants.
The phenolic hydroxyl group donates a hydrogen atom to a peroxyl radical (ROO•), neutralizing it and forming a stable hydroperoxide (ROOH). This process generates a phenoxyl radical (ArO•) which is stabilized by resonance and the steric hindrance provided by the tert-butyl groups, preventing it from initiating new oxidation chains.
Endocrine Disruption
Recent research has indicated that 4,4'-Thiobis(6-tert-butyl-m-cresol) may act as an endocrine-disrupting chemical (EDC), particularly by interfering with the thyroid hormone signaling pathway.[10][12] The precise mechanism is still under investigation, but it is hypothesized to involve interactions at various levels of the hypothalamic-pituitary-thyroid (HPT) axis.
Potential Thyroid Hormone Pathway Disruption
References
- 1. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 2. Separation of 4,4’-Thiobis(6-tert-butyl-m-cresol) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4,4'-Thiobis(6-tert-butyl-m-cresol) | 96-69-5 [chemicalbook.com]
- 6. 4,4’-Thiobis(6-tert-butyl-m-cresol) | SIELC Technologies [sielc.com]
- 7. CN113200893A - Synthesis method of 4, 4' -thiobis (6-tert-butyl-3-methylphenol) - Google Patents [patents.google.com]
- 8. Synthesis Solutions | 96-69-5 | 4,4-Thiobis (6-Tert-Butyl-m-Cresol) distributor supplier | antioxidant in plastics and rubber industries [barentz-na.com]
- 9. 4,4'-THIOBIS(6-tert-BUTYL-m-CRESOL) - ACGIH [acgih.org]
- 10. spectrabase.com [spectrabase.com]
- 11. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Santonox | C22H30O2S | CID 7308 - PubChem [pubchem.ncbi.nlm.nih.gov]
physical and chemical properties of Antioxidant 300
An In-depth Technical Guide to Antioxidant 300
A Note on Nomenclature: The designation "Antioxidant 300" is ambiguous in the chemical industry and can refer to at least two distinct chemical entities. This guide provides a comprehensive overview of the physical and chemical properties of both commonly referenced compounds:
-
Distearyl thiodipropionate (DSTDP) : A secondary antioxidant.
-
4,4'-Thio-bis(3-methyl-6-tert-butylphenol) : A primary antioxidant.
This document is intended for researchers, scientists, and drug development professionals, providing detailed technical data, experimental protocols, and visualizations to facilitate a thorough understanding of these compounds.
Part 1: Distearyl thiodipropionate (DSTDP)
Distearyl thiodipropionate, also known as DSTDP, is a thioester antioxidant that functions as a peroxide scavenger. It is widely used as a secondary stabilizer in various polymers, including polyethylene (B3416737) and polypropylene, often in synergy with primary antioxidants.[1]
Physical and Chemical Properties of Distearyl thiodipropionate (DSTDP)
The quantitative physical and chemical properties of DSTDP are summarized in the table below.
| Property | Value | References |
| CAS Number | 693-36-7 | |
| Molecular Formula | C42H82O4S | [2] |
| Molecular Weight | 683.18 g/mol | |
| Appearance | White crystalline powder or flakes | |
| Melting Point | 63-69 °C | |
| Boiling Point | 250 °C at 1 mm Hg | [2] |
| Density | 1.027 g/cm³ at 25 °C | [2] |
| Vapor Pressure | 4.95 x 10⁻⁸ mm Hg at 20 °C | [2] |
| Solubility | Insoluble in water; Soluble in benzene (B151609) and toluene; Slightly soluble in chloroform. | [2][3] |
| Odor | Slight, characteristic |
Mechanism of Action
DSTDP functions as a secondary antioxidant by decomposing hydroperoxides (ROOH), which are formed during the auto-oxidation of organic materials.[1][4] This process prevents the cleavage of hydroperoxides into highly reactive and damaging alkoxy (RO•) and hydroxy (•OH) radicals.[1]
Caption: Simplified mechanism of DSTDP as a peroxide scavenger.
Experimental Protocols
The melting point of DSTDP can be determined using the capillary method.
-
Sample Preparation: A small amount of the dry, powdered DSTDP sample is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (clear point) are recorded as the melting range.
A qualitative assessment of solubility can be performed as follows:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, toluene, chloroform) are used.
-
Procedure: A small, measured amount of DSTDP (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).
-
Observation: The mixture is agitated and observed for dissolution at room temperature. Gentle heating can be applied to assess solubility at elevated temperatures. The degree of solubility is recorded (e.g., soluble, slightly soluble, insoluble).
The effectiveness of DSTDP as a peroxide scavenger can be evaluated by measuring the peroxide value in an oil or polymer substrate over time.
-
Sample Preparation: Prepare samples of an oil or polymer with and without the addition of a known concentration of DSTDP.
-
Accelerated Aging: The samples are subjected to accelerated aging conditions (e.g., elevated temperature in an oven).
-
Peroxide Value Determination: At regular intervals, the peroxide value of the samples is determined by iodometric titration. This involves reacting the hydroperoxides with potassium iodide and titrating the liberated iodine with a standardized sodium thiosulfate (B1220275) solution.
-
Analysis: A lower rate of increase in the peroxide value for the sample containing DSTDP compared to the control indicates its antioxidant activity.
Part 2: 4,4'-Thio-bis(3-methyl-6-tert-butylphenol)
This compound is a hindered phenolic antioxidant. The phenolic hydroxyl group is sterically hindered by the adjacent tert-butyl groups, which enhances its stability and effectiveness as a radical scavenger.[5]
Physical and Chemical Properties of 4,4'-Thio-bis(3-methyl-6-tert-butylphenol)
The quantitative physical and chemical properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 96-69-5 | [5] |
| Molecular Formula | C22H30O2S | [5] |
| Molecular Weight | 358.54 g/mol | [5] |
| Appearance | White to light gray crystalline powder | [6][7] |
| Melting Point | 160-165 °C | [7] |
| Boiling Point | 460.94 °C (estimate) | [7] |
| Density | 1.06-1.12 g/cm³ | [7] |
| Solubility | Insoluble in water; Soluble in methanol (B129727) and acetone. | [6][7] |
| pKa | 10.76 ± 0.36 (predicted) | [7] |
Mechanism of Action
As a primary antioxidant, 4,4'-Thio-bis(3-methyl-6-tert-butylphenol) functions by donating a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals (R•), thus terminating the auto-oxidation chain reaction.[8] The resulting antioxidant radical is stabilized by resonance and the steric hindrance of the tert-butyl groups, preventing it from initiating new radical chains.
Caption: General mechanism of a phenolic antioxidant as a radical scavenger.
Experimental Protocols
The melting point can be determined using the capillary method as described for DSTDP.
A qualitative assessment of solubility can be performed as described for DSTDP, using appropriate solvents such as water, methanol, and acetone.
The radical scavenging activity can be measured using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
-
Reagent Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol). A standard solution of a known antioxidant (e.g., Trolox) is also prepared. A solution of DPPH in methanol is prepared.
-
Assay Procedure: In a 96-well plate, various concentrations of the test compound and the standard are added. The DPPH solution is then added to each well. A blank containing only the solvent and DPPH is also prepared.
-
Incubation and Measurement: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes). The absorbance is then measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can then be determined.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the characterization of an antioxidant.
Caption: General experimental workflow for antioxidant characterization.
References
- 1. nbinno.com [nbinno.com]
- 2. Distearyl Thiodipropionate | C42H82O4S | CID 12738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Distearyl thiodipropionate - CD Formulation [formulationbio.com]
- 4. innospk.com [innospk.com]
- 5. CAS 96-69-5: 4,4′-Thiobis(3-methyl-6-tert-butylphenol) [cymitquimica.com]
- 6. Buy 4,4'-Thiodi(3-methyl-6-tert-butylphenol) | 2664-38-2 | >98% [smolecule.com]
- 7. 4,4'-Thiobis(6-tert-butyl-m-cresol) CAS#: 96-69-5 [m.chemicalbook.com]
- 8. diva-portal.org [diva-portal.org]
An In-depth Technical Guide to 4,4'-Thiobis(6-tert-butyl-m-cresol)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and functional characteristics of 4,4'-Thiobis(6-tert-butyl-m-cresol) (B1682629), a sterically hindered phenolic antioxidant. This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound. It includes key identifiers, tabulated quantitative data, a summary of its dual-action antioxidant mechanism, and representative experimental workflows.
Introduction
4,4'-Thiobis(6-tert-butyl-m-cresol), also known by various trade names such as Santonox R, is a high-performance antioxidant widely utilized in the stabilization of polymers, rubbers, and other organic materials susceptible to oxidative degradation.[1][2] Its unique molecular architecture, featuring two sterically hindered phenolic moieties linked by a thioether bridge, confers a potent dual-action antioxidant capability. This involves both primary radical scavenging and secondary peroxide decomposition, making it a highly effective stabilizer.[3] This guide delves into the core technical aspects of this molecule, providing a valuable resource for its application and study.
Molecular Structure and Identification
The molecular structure of 4,4'-Thiobis(6-tert-butyl-m-cresol) is characterized by two 2-tert-butyl-5-methylphenol units linked at the 4-position by a sulfur atom.
| Identifier | Value |
| Chemical Formula | C22H30O2S[4] |
| Molecular Weight | 358.54 g/mol [4] |
| CAS Number | 96-69-5[4] |
| Canonical SMILES | CC1=CC(=C(C=C1SC2=CC(=C(C=C2C)O)C(C)(C)C)C(C)(C)C)O[5] |
| InChI Key | HXIQYSLFEXIOAV-UHFFFAOYSA-N[6] |
| Synonyms | Bis(5-tert-butyl-4-hydroxy-2-methylphenyl) Sulfide, Santonox, Antioxidant 300[4][7] |
Physicochemical Properties
A summary of the key physicochemical properties of 4,4'-Thiobis(6-tert-butyl-m-cresol) is presented in the table below.
| Property | Value | Reference |
| Appearance | White to light gray or tan powder | [8] |
| Odor | Slightly aromatic | [8] |
| Melting Point | 160-164 °C | [4] |
| Boiling Point | 475.6 °C at 760 mmHg | [9] |
| Flash Point | 215 °C | [9] |
| Density | 1.1 g/cm³ at 20 °C | [10] |
| Solubility | Insoluble in water; soluble in organic solvents like acetone, benzene, and ethanol (B145695). | [8] |
| Vapor Pressure | 6.3 x 10⁻⁷ mmHg at 158 °F | [8] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4,4'-Thiobis(6-tert-butyl-m-cresol).
| Spectroscopy | Data Availability |
| ¹H NMR | Spectra available in chemical databases.[6] |
| ¹³C NMR | Spectra available in chemical databases. |
| Infrared (IR) | Spectra available in chemical databases.[11] |
| Mass Spectrometry (MS) | Mass spectral data available, with a monoisotopic mass of 358.19666 Da.[5][12] |
Mechanism of Action: A Dual Antioxidant Role
4,4'-Thiobis(6-tert-butyl-m-cresol) functions as a multifunctional antioxidant through two primary mechanisms:
-
Primary Antioxidant (Radical Scavenging): The sterically hindered phenolic hydroxyl groups can donate a hydrogen atom to reactive free radicals (R• or ROO•), thereby neutralizing them and terminating the oxidative chain reaction. The resulting phenoxyl radical is stabilized by resonance and the steric hindrance provided by the ortho-tert-butyl groups, preventing it from initiating further oxidation.[3]
-
Secondary Antioxidant (Peroxide Decomposition): The thioether linkage can decompose hydroperoxides (ROOH) into non-radical, stable products. This synergistic action removes peroxides that could otherwise decompose to form new radicals, thus providing long-term stability.[3]
Caption: Dual antioxidant mechanism of 4,4'-Thiobis(6-tert-butyl-m-cresol).
Experimental Protocols
Representative Synthesis Workflow
While various proprietary methods exist, a general synthesis approach for 4,4'-Thiobis(6-tert-butyl-m-cresol) involves the reaction of 2-tert-butyl-5-methylphenol with a sulfur-donating agent. A patented method describes the following general steps.[12]
Caption: Representative synthesis workflow.
A specific patented synthesis method involves the following steps:
-
Reaction Setup: 2-tert-butyl-5-methylphenol, a silver salt, and iodine are reacted in a non-organic solvent in a reaction kettle under light-tight conditions.[12]
-
Filtration and Washing: The reaction product is filtered, and the filtrate is washed with water. The organic phase is then dried.[12]
-
Final Reaction: Copper, thiourea, and an alkali are added to the organic phase and reacted to yield 4,4'-Thiobis(6-tert-butyl-3-methylphenol).[12]
-
Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol to yield the final product with high purity.[12]
Antioxidant Activity Assays
The antioxidant activity of 4,4'-Thiobis(6-tert-butyl-m-cresol) can be evaluated using various established in vitro assays. The following are general protocols for two common methods.
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.
Protocol:
-
Prepare a stock solution of 4,4'-Thiobis(6-tert-butyl-m-cresol) in a suitable solvent (e.g., ethanol or methanol).
-
Prepare a series of dilutions of the stock solution.
-
Prepare a solution of DPPH in the same solvent.
-
In a 96-well plate, add a specific volume of each dilution of the test compound.
-
Add a specific volume of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Protocol:
-
Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of 4,4'-Thiobis(6-tert-butyl-m-cresol) and a series of dilutions.
-
Add a small volume of each dilution of the test compound to a cuvette or 96-well plate.
-
Add a larger volume of the diluted ABTS•+ solution and mix.
-
After a defined incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition of the ABTS•+ radical.
Safety and Toxicology
4,4'-Thiobis(6-tert-butyl-m-cresol) is generally considered to have low acute toxicity. However, it can be a skin irritant and may cause allergic contact dermatitis in sensitive individuals.[13] Studies have also investigated its potential for developmental toxicity in amphibians.[13] It is important to handle this compound with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.
Applications
The primary application of 4,4'-Thiobis(6-tert-butyl-m-cresol) is as an antioxidant and stabilizer in a wide range of materials, including:
Its high efficiency and low volatility make it suitable for demanding applications where long-term stability is required.
Conclusion
4,4'-Thiobis(6-tert-butyl-m-cresol) is a highly effective, multifunctional antioxidant with a well-defined molecular structure and a dual mechanism of action. Its ability to both scavenge free radicals and decompose peroxides makes it a valuable tool for protecting a wide array of materials from oxidative degradation. This technical guide provides essential data and procedural outlines to support its application and further research in various scientific and industrial fields.
References
- 1. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
- 2. Decomposition of hydrogen peroxide and organic compounds in the presence of dissolved iron and ferrihydrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. proakademia.eu [proakademia.eu]
- 4. 4,4'-Thiobis(6-tert-butyl-m-cresol) | 96-69-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. PubChemLite - 4,4'-thiobis(6-tert-butyl-m-cresol) (C22H30O2S) [pubchemlite.lcsb.uni.lu]
- 6. 4,4'-Thiobis(6-tert-butyl-m-cresol)(96-69-5) 1H NMR spectrum [chemicalbook.com]
- 7. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4,4’-Thiobis(6-tert-butyl-m-cresol) | SIELC Technologies [sielc.com]
- 9. Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. CN113200893A - Synthesis method of 4, 4' -thiobis (6-tert-butyl-3-methylphenol) - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. portal.research.lu.se [portal.research.lu.se]
Synthesis of 4,4'-Thiobis(6-tert-butyl-m-cresol): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Thiobis(6-tert-butyl-m-cresol), a potent antioxidant also known as Antioxidant 300, is a crucial additive in various industries, including plastics and rubber, to prevent oxidative degradation. This technical guide provides an in-depth overview of the primary synthesis routes for this compound. It details both the traditional synthesis methodology, which employs sulfur dichloride, and a more modern, safer route that avoids hazardous reagents. This document presents detailed experimental protocols, a comparative analysis of quantitative data, and a visual representation of the synthesis pathways to aid researchers and professionals in the field.
Introduction
4,4'-Thiobis(6-tert-butyl-m-cresol) is a non-staining, highly efficient phenolic antioxidant. Its molecular structure, featuring two sterically hindered phenolic moieties linked by a sulfur atom, allows it to effectively scavenge free radicals and inhibit oxidation processes. The synthesis of this compound is of significant interest for industrial applications where the longevity and stability of materials are critical. This guide explores two main synthetic approaches, highlighting their respective chemical principles, advantages, and drawbacks.
Synthesis Routes
There are two primary methods for the synthesis of 4,4'-Thiobis(6-tert-butyl-m-cresol). The traditional route involves the direct reaction of 2-tert-butyl-5-methylphenol with sulfur dichloride. A more recent, patented method offers a safer alternative by avoiding the use of highly corrosive and hazardous reagents.
Traditional Synthesis via Sulfur Dichloride
This method is based on the electrophilic substitution reaction where 2-tert-butyl-5-methylphenol is condensed with sulfur dichloride. The reaction typically produces the desired product along with hydrogen chloride as a byproduct. While effective, this route poses significant safety and environmental challenges due to the use of chlorine and sulfur dichloride, both of which are highly irritating and corrosive. The hydrogen chloride gas generated can also lead to equipment corrosion.
Modern Synthesis via a Two-Step Halogenation and Thiolation
A newer, patented approach circumvents the hazards associated with the traditional method. This synthesis proceeds in two main steps. Initially, 2-tert-butyl-5-methylphenol undergoes a reaction with a silver salt and iodine to form an intermediate. This intermediate is then reacted with a sulfur source, such as thiourea, in the presence of a copper catalyst and a base to yield the final product. This method is characterized by its milder reaction conditions and the avoidance of toxic gases.
Comparative Data
The following table summarizes the key quantitative data for the two synthesis routes, allowing for a direct comparison of their efficiency and the quality of the final product.
| Parameter | Traditional Method (Sulfur Dichloride) | Modern Method (Patented) |
| Starting Material | 2-tert-butyl-5-methylphenol | 2-tert-butyl-5-methylphenol |
| Key Reagents | Sulfur dichloride | Silver salt, Iodine, Copper, Thiourea, Alkali |
| Crude Yield | ~85% (can be >90% with modifications)[1] | 90-91%[1] |
| Purity | Not explicitly stated | 98.2-98.6%[1] |
| Melting Point | Not explicitly stated | 161-162 °C[1] |
| Key Byproducts | Hydrogen chloride | Silver iodide, Acidic liquor |
| Safety Concerns | Use of corrosive and toxic chlorine and sulfur dichloride; evolution of HCl gas[1] | Avoids highly toxic gases; byproducts are easier to handle and recycle[1] |
Experimental Protocols
Protocol for Traditional Synthesis (Representative)
Materials:
-
2-tert-butyl-5-methylphenol
-
Sulfur dichloride
-
An inert solvent (e.g., a saturated aliphatic hydrocarbon)
-
Ammonia (B1221849) gas (for modified procedure)
Procedure:
-
In a reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet connected to a scrubber, dissolve 2-tert-butyl-5-methylphenol in an inert solvent.
-
Cool the solution to 0-5 °C.
-
Slowly add a stoichiometric amount of sulfur dichloride to the cooled solution while stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
To neutralize the generated hydrogen chloride, ammonia gas can be bubbled through the reaction mixture, leading to the precipitation of ammonium (B1175870) chloride.[1]
-
Filter the reaction mixture to remove any solids.
-
Wash the organic phase with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or hexane) to yield pure 4,4'-Thiobis(6-tert-butyl-m-cresol).
Protocol for Modern Synthesis
This protocol is based on examples provided in the patent literature.[1]
Step 1: Synthesis of the Intermediate
Materials:
-
2-tert-butyl-5-methylphenol (1.0 mol, 164.2 g)
-
Silver trifluoroacetate (B77799) (1.0 mol, 220.9 g)
-
Iodine (1.0 mol, 253.8 g)
-
Chloroform (0.8 L)
Procedure:
-
To a reaction vessel protected from light, add 2-tert-butyl-5-methylphenol, silver trifluoroacetate, iodine, and chloroform.
-
Stir the mixture at room temperature. The disappearance of the iodine color and the formation of a silver iodide precipitate indicate the progress of the reaction.
-
After the reaction is complete, filter the mixture to remove the silver iodide precipitate.
-
Wash the filtrate with water.
-
Dry the organic phase over anhydrous magnesium sulfate. The resulting solution contains the intermediate and is used directly in the next step.
Step 2: Synthesis of 4,4'-Thiobis(6-tert-butyl-m-cresol)
Materials:
-
Organic phase from Step 1
-
Copper powder
-
Thiourea
-
An alkali (e.g., a suitable amine base)
Procedure:
-
To the dried organic phase from the previous step, add copper powder, thiourea, and the alkali.
-
Heat the mixture to reflux and maintain for several hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the copper catalyst.
-
Wash the organic phase with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by evaporation under reduced pressure.
-
Recrystallize the resulting solid from ethanol to obtain pure 4,4'-Thiobis(6-tert-butyl-m-cresol).[1]
Synthesis Workflow
The following diagrams illustrate the two primary synthesis routes for 4,4'-Thiobis(6-tert-butyl-m-cresol).
Caption: Comparative workflow of traditional and modern synthesis routes.
Conclusion
The synthesis of 4,4'-Thiobis(6-tert-butyl-m-cresol) can be achieved through two distinct pathways. The traditional method, while straightforward, involves hazardous materials and byproducts that necessitate stringent safety precautions and environmental controls. In contrast, the modern, patented route offers a safer and more environmentally friendly alternative with comparable or even superior yields and purity. For researchers and drug development professionals, the choice of synthesis route will likely depend on factors such as available equipment, safety protocols, and environmental considerations. The modern approach represents a significant advancement in the sustainable production of this important antioxidant.
References
An In-depth Technical Guide to the Antioxidant Mechanism of 4,4'-Thiobis(6-tert-butyl-m-cresol)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Thiobis(6-tert-butyl-m-cresol), a synthetic phenolic antioxidant, is widely utilized in various industries to prevent oxidative degradation.[1] Its efficacy stems from a dual-action mechanism involving primary radical scavenging and secondary peroxide decomposition. This technical guide elucidates the core antioxidant mechanisms of 4,4'-Thiobis(6-tert-butyl-m-cresol), detailing the reaction pathways and providing an overview of the experimental protocols used to evaluate its antioxidant capacity. While specific quantitative data for this particular molecule is limited in publicly accessible literature, this guide also discusses the antioxidant properties of structurally related thiobisphenols to provide a comprehensive understanding.
Introduction
4,4'-Thiobis(6-tert-butyl-m-cresol), also known as Antioxidant 300, is a sulfur-containing hindered phenolic antioxidant.[1] Its molecular structure, featuring two sterically hindered phenolic rings linked by a thioether bridge, is key to its potent antioxidant activity.[1][2] This compound is employed as a stabilizer in materials such as polyethylene (B3416737) and polypropylene (B1209903) to inhibit oxidative degradation initiated by factors like heat and light.[3] The presence of bulky tert-butyl groups at the ortho positions to the hydroxyl groups enhances the stability of the resulting phenoxyl radical, a critical feature for effective radical scavenging.[4]
Core Antioxidant Mechanisms
The antioxidant action of 4,4'-Thiobis(6-tert-butyl-m-cresol) is multifaceted, primarily involving two synergistic pathways: primary antioxidant activity through radical scavenging and secondary antioxidant activity via peroxide decomposition.
Primary Antioxidant Mechanism: Radical Scavenging
The principal antioxidant mechanism is the donation of a hydrogen atom from its phenolic hydroxyl (-OH) groups to neutralize highly reactive free radicals (R•), such as peroxyl (ROO•) and alkoxyl (RO•) radicals. This action terminates the radical chain reaction of oxidation.[2]
The process can be summarized as follows:
-
Initiation: A substrate (RH) is attacked by an initiator, forming a free radical (R•).
-
Propagation: The free radical (R•) reacts with oxygen to form a peroxyl radical (ROO•), which can then abstract a hydrogen atom from another substrate molecule, propagating the chain reaction.
-
Termination by 4,4'-Thiobis(6-tert-butyl-m-cresol) (ArOH): The antioxidant donates a hydrogen atom to the peroxyl radical, forming a hydroperoxide and a stabilized antioxidant radical (ArO•).
ROO• + ArOH → ROOH + ArO•
The resulting phenoxyl radical (ArO•) is stabilized by two key features:
-
Steric Hindrance: The bulky tert-butyl groups ortho to the hydroxyl group physically obstruct the radical center, preventing it from initiating new oxidation chains.[4]
-
Electron Delocalization: The unpaired electron can be delocalized across the aromatic ring, further increasing its stability.
dot graph RadicalScavenging { graph [rankdir="LR", splines=ortho, nodesep=0.5, size="7.6,4", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [fontname="Arial", fontsize=9];
// Nodes ROO [label="Peroxyl Radical (ROO•)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antioxidant [label="4,4'-Thiobis(6-tert-butyl-m-cresol)\n(ArOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROOH [label="Hydroperoxide (ROOH)", fillcolor="#FBBC05", fontcolor="#202124"]; Antioxidant_Radical [label="Stabilized Phenoxyl Radical (ArO•)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ROO -> ROOH [label=" H Atom Abstraction"]; Antioxidant -> Antioxidant_Radical [label=" H Atom Donation"]; } ondot
Secondary Antioxidant Mechanism: Peroxide Decomposition
The thioether bridge (-S-) in 4,4'-Thiobis(6-tert-butyl-m-cresol) provides a secondary antioxidant function by decomposing hydroperoxides (ROOH) into stable, non-radical products.[2] Hydroperoxides are unstable intermediates that can cleave to form more free radicals, thus propagating the oxidative cycle. The sulfur atom can be oxidized to sulfoxide (B87167) and then to sulfone, in the process of neutralizing these peroxides. This dual functionality makes thiobisphenols highly effective stabilizers.[2]
dot graph PeroxideDecomposition { graph [rankdir="LR", splines=ortho, nodesep=0.6, size="7.6,4", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [fontname="Arial", fontsize=9];
// Nodes Thiobisphenol [label="4,4'-Thiobis(6-tert-butyl-m-cresol)\n(-S-)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROOH [label="Hydroperoxide (ROOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidized_Sulfur [label="Oxidized Sulfur Species\n(-SO-, -SO2-)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stable_Products [label="Stable, Non-Radical Products", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Thiobisphenol -> Oxidized_Sulfur [label=" Oxidation"]; ROOH -> Stable_Products [label=" Reduction"]; } ondot
Quantitative Antioxidant Activity
Table 1: Comparative IC50 Values of Phenolic Antioxidants in DPPH and ABTS Assays
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |
| Butylated Hydroxytoluene (BHT) | >100 | 2.8 | [5] |
| Propyl Gallate | 2.9 | 1.9 | [5] |
| Ascorbic Acid | 4.97 | - | [6] |
| Trolox | - | 2.34 | [6] |
Note: Lower IC50 values indicate higher antioxidant activity.
Experimental Protocols for Antioxidant Activity Assessment
The antioxidant activity of compounds like 4,4'-Thiobis(6-tert-butyl-m-cresol) is typically assessed using in vitro assays that measure their ability to scavenge stable free radicals or reduce metal ions. The following are detailed methodologies for key experiments.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of a hydrogen-donating antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at approximately 517 nm.
-
Reagents and Equipment:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Test compound solutions at various concentrations
-
Standard antioxidant solution (e.g., Trolox, Ascorbic Acid)
-
Methanol (or other suitable solvent)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and a standard antioxidant in a suitable solvent.
-
Add a specific volume of the test compound or standard solution to the wells of a 96-well plate.
-
Add an equal volume of the DPPH solution to each well.
-
Prepare a control well containing the solvent and DPPH solution, and a blank well with only the solvent.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm.
-
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
dot graph DPPH_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4, size="7.6,6", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [fontname="Arial", fontsize=9];
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// Edges Start -> Prep_Samples; Prep_Samples -> Add_to_Plate; Add_to_Plate -> Add_DPPH; Add_DPPH -> Incubate; Incubate -> Measure_Abs; Measure_Abs -> Calculate; Calculate -> End; } ondot
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent, such as potassium persulfate. This radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form, and the decrease in absorbance at approximately 734 nm is measured.
-
Reagents and Equipment:
-
ABTS stock solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Test compound solutions at various concentrations
-
Standard antioxidant solution (e.g., Trolox)
-
Methanol or phosphate-buffered saline (PBS)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare the ABTS•+ working solution by mixing the ABTS stock solution and potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ working solution with a suitable solvent to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and a standard antioxidant.
-
Add a small volume of the test compound or standard solution to the wells of a 96-well plate.
-
Add a larger volume of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance of each well at 734 nm.
-
-
Data Analysis: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
dot graph ABTS_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4, size="7.6,6", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [fontname="Arial", fontsize=9];
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// Edges Start -> Prep_ABTS; Prep_ABTS -> Add_ABTS_Solution; Start -> Prep_Samples; Prep_Samples -> Add_to_Plate; Add_to_Plate -> Add_ABTS_Solution; Add_ABTS_Solution -> Incubate; Incubate -> Measure_Abs; Measure_Abs -> Calculate; Calculate -> End; } ondot
Conclusion
4,4'-Thiobis(6-tert-butyl-m-cresol) is a highly effective antioxidant due to its dual mechanism of action. It can both terminate radical chain reactions through hydrogen donation and decompose peroxides, which are precursors to further radical formation. The sterically hindered phenolic structure is crucial for its primary antioxidant activity. While specific quantitative performance data for this molecule is not widely published, its structural features and the known activity of related compounds confirm its potent antioxidant capabilities. The standardized experimental protocols described herein provide a robust framework for evaluating the antioxidant efficacy of this and other similar compounds in a research and development setting. Further studies, including computational modeling and detailed kinetic analyses, would provide a more complete understanding of its reaction pathways and antioxidant potential.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2,2'-Thiobis(6-tert-butyl-p-cresol)|CAS 90-66-4 [benchchem.com]
- 3. Synthesis Solutions | 96-69-5 | 4,4-Thiobis (6-Tert-Butyl-m-Cresol) distributor supplier | antioxidant in plastics and rubber industries [barentz-na.com]
- 4. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Exposure to the synthetic phenolic antioxidant 4,4'-thiobis(6-t-butyl-m-cresol) disrupts early development in the frog Silurana tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
free radical scavenging mechanism of thiobisphenols
An In-depth Technical Guide to the Free Radical Scavenging Mechanisms of Thiobisphenols
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Antioxidants mitigate oxidative stress by neutralizing free radicals, thereby preventing cellular damage. Thiobisphenols, a class of sulfur-containing phenolic compounds, are recognized for their potent antioxidant properties. Structurally, they consist of two phenolic rings linked by a sulfur-containing bridge. This unique arrangement not only provides steric hindrance but also modulates the electronic properties of the phenolic hydroxyl groups, enhancing their radical scavenging efficacy. This guide provides a detailed examination of the core mechanisms governing the free radical scavenging activity of thiobisphenols, supported by quantitative data, experimental protocols, and mechanistic diagrams.
Core Free Radical Scavenging Mechanisms
The antioxidant action of thiobisphenols, like other phenolic compounds, primarily proceeds through three competitive mechanisms. The predominant pathway is influenced by factors such as the structure of the antioxidant, the nature of the free radical, and the polarity of the solvent system.[1][2][3]
Hydrogen Atom Transfer (HAT)
The HAT mechanism is a direct, single-step process where the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxyl radical (ArO•) is stabilized through resonance delocalization across the aromatic ring.[4][5] This mechanism is generally favored in non-polar solvents and the gas phase.[1][2] The efficiency of HAT is directly related to the Bond Dissociation Enthalpy (BDE) of the O-H bond; a lower BDE facilitates easier hydrogen donation.[1][3]
ArOH + R• → ArO• + RH
Sequential Electron Transfer-Proton Transfer (SET-PT)
In the SET-PT mechanism, the antioxidant first transfers an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R⁻). This is followed by the transfer of a proton from the radical cation to the anion or solvent, yielding the same stabilized phenoxyl radical as in HAT.[1][6]
Step 1 (SET): ArOH + R• → ArOH•+ + R⁻ Step 2 (PT): ArOH•+ → ArO• + H+
Sequential Proton Loss-Electron Transfer (SPLET)
The SPLET mechanism is particularly significant in polar, aqueous environments that can stabilize ions. The process begins with the deprotonation of the phenol (B47542) to form a phenoxide anion (ArO⁻). This anion, being an excellent electron donor, then transfers an electron to the free radical to neutralize it, resulting in the formation of the phenoxyl radical.[1][2][3] Computational studies suggest that in water, significant reductions in proton affinity (PA) make the SPLET mechanism dominant for thiophenols and phenols.[1][2][3]
Step 1 (PL): ArOH ⇌ ArO⁻ + H+ Step 2 (ET): ArO⁻ + R• → ArO• + R⁻
// Edges Thiobisphenol -> HAT_Product [label=" H• donation", color="#34A853", arrowhead=normal]; Radical -> HAT_Product [color="#34A853", arrowhead=none];
Thiobisphenol -> SPLET_Intermediate [label=" Proton Loss (-H+)\n[Polar Solvents]", color="#FBBC05", arrowhead=normal]; SPLET_Intermediate -> SPLET_Product [label=" Electron Transfer (-e⁻)", color="#FBBC05", arrowhead=normal]; Radical -> SPLET_Product [color="#FBBC05", arrowhead=none];
Thiobisphenol -> SETPT_Intermediate [label=" Electron Transfer (-e⁻)", color="#5F6368", arrowhead=normal]; Radical -> SETPT_Intermediate [color="#5F6368", arrowhead=none]; SETPT_Intermediate -> SETPT_Product [label=" Proton Transfer (-H+)", color="#5F6368", arrowhead=normal];
// Invisible edges for layout start_point -> Thiobisphenol [style=invis]; }
Caption: The three primary pathways for free radical scavenging by thiobisphenols.
Structure-Activity Relationship (SAR)
The antioxidant potency of thiobisphenols is not uniform and is dictated by their molecular structure.
-
Substituents on Phenolic Rings: Electron-donating groups (EDGs) such as alkyl (e.g., tert-butyl) and methoxy (B1213986) groups enhance antioxidant activity.[7] They increase the electron density on the phenolic oxygen, weakening the O-H bond (lowering BDE) and stabilizing the resulting phenoxyl radical, thus favoring the HAT mechanism. Conversely, electron-withdrawing groups (EWGs) generally decrease antioxidant activity.
-
Role of the Sulfur Bridge: The sulfur atom is more than a simple linker. In compounds like bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl)sulfide, the bivalent sulfur exhibits antiperoxidase activity, contributing synergistically with the two phenolic moieties.[7] The replacement of an oxygen atom with sulfur in phenolic structures can lead to an increase in radical scavenging activity.[8][9] This is partly because thiophenols are more acidic and have lower S-H BDEs compared to the O-H BDEs of their phenol counterparts, making them potentially more effective at donating a hydrogen atom or proton.[1][8]
-
Steric Hindrance: Bulky groups, such as tert-butyl, positioned ortho to the hydroxyl group, enhance the stability of the phenoxyl radical by sterically shielding it from further reactions, thus preventing it from acting as a pro-oxidant.
// Nodes Activity [label="Enhanced Antioxidant\nActivity", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
EDG [label="Electron-Donating Groups\n(e.g., -CH₃, -OCH₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Steric [label="Ortho-Steric Hindrance\n(e.g., tert-Butyl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sulfur [label="Sulfur Bridge\n(-S-)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Mechanism1 [label="Lowers O-H Bond\nDissociation Enthalpy (BDE)", fillcolor="#FBBC05", fontcolor="#202124"]; Mechanism2 [label="Stabilizes Phenoxyl\nRadical (ArO•)", fillcolor="#FBBC05", fontcolor="#202124"]; Mechanism3 [label="Synergistic Anti-peroxidase\nEffect", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges EDG -> Mechanism1 [label="Facilitates H• donation", color="#5F6368"]; EDG -> Mechanism2 [label="Resonance/Inductive effects", color="#5F6368"]; Steric -> Mechanism2 [label="Shields radical center", color="#5F6368"]; Sulfur -> Mechanism3 [label="Decomposes peroxides", color="#5F6368"];
Mechanism1 -> Activity [color="#EA4335"]; Mechanism2 -> Activity [color="#EA4335"]; Mechanism3 -> Activity [color="#EA4335"]; }
Caption: Logical relationships governing the antioxidant activity of thiobisphenols.
Quantitative Data on Antioxidant Activity
The antioxidant capacity of thiobisphenols and related compounds is commonly quantified using assays that measure their ability to scavenge stable free radicals. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates higher antioxidant activity.[10][11]
| Compound/Extract | Assay | IC50 Value | Reference |
| Bis(3,5-di-tert-butyl-4-hydroxyphenyl) disulfide | DPPH Scavenging | High Activity (Specific IC50 not stated) | [7][12] |
| Thiobisphenol derivative (Thiophane) | Lipid Peroxidation Inhibition | Effective Inhibitor (Qualitative) | [7] |
| Ethyl Acetate Fraction (L. coromandelica) | DPPH Scavenging | 63.9 ± 0.64 µg/mL | [10] |
| Crude Methanol (B129727) Extract (L. coromandelica) | DPPH Scavenging | 86.5 ± 0.78 µg/mL | [10] |
| Nypa fruticans (Mature Leaf Extract) | DPPH Scavenging | 0.42 mg/mL | [11] |
| Nypa fruticans (Young Leaf Extract) | DPPH Scavenging | 0.32 mg/mL | [11] |
| Quercetin (Reference) | DPPH Scavenging | 23.7 mg/L | [13] |
| Butylated Hydroxytoluene (BHT) (Reference) | DPPH Scavenging | 46.4 ± 0.23 µg/mL | [10] |
Note: Specific comparative IC50 data for a series of thiobisphenols is sparse in the reviewed literature. The table includes data on related sulfur-containing phenols and standard antioxidants for context.
Experimental Protocols
Standardized in vitro assays are crucial for evaluating and comparing the antioxidant capacity of different compounds. The DPPH and ABTS assays are the most widely used methods for this purpose due to their simplicity, speed, and reliability.[14][15]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm. When an antioxidant donates a hydrogen atom or an electron to DPPH•, it is reduced to the yellow-colored DPPH-H. The decrease in absorbance is proportional to the radical scavenging activity of the compound.[14][16]
Detailed Methodology:
-
Reagent Preparation:
-
DPPH Stock Solution: Prepare a stock solution (e.g., 0.2 mM) by dissolving DPPH powder in a spectrophotometric grade solvent like methanol or ethanol (B145695). Store this solution in an amber bottle at 4°C to protect it from light.[16]
-
DPPH Working Solution: Before the assay, dilute the stock solution with the same solvent to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm. This solution should be prepared fresh daily.[15][16]
-
Test Samples: Prepare a series of dilutions of the thiobisphenol compound in the chosen solvent.
-
Positive Control: Prepare dilutions of a known antioxidant like Trolox or ascorbic acid.[16]
-
-
Assay Procedure:
-
Pipette a defined volume of each sample dilution (e.g., 100 µL) into separate wells of a 96-well microplate or into cuvettes.[14]
-
Prepare a blank containing only the solvent.
-
Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well to initiate the reaction. The control wells will contain the solvent and the DPPH solution.[14][16]
-
Mix thoroughly and incubate the plate or cuvettes in the dark at room temperature for a set period (e.g., 30 minutes).[16]
-
-
Measurement and Calculation:
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.[14]
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Plot the % Inhibition against the sample concentration and determine the IC50 value from the resulting curve.[17]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+) through the reaction of ABTS salt with a strong oxidizing agent like potassium persulfate. Antioxidants added to the pre-formed radical solution reduce the ABTS•+, causing a loss of color. The change in absorbance is monitored at a longer wavelength, typically 734 nm, which reduces interference from colored compounds.[14][18]
Detailed Methodology:
-
Reagent Preparation:
-
ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.
-
Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.[14]
-
ABTS•+ Radical Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours. This allows for the complete generation of the radical cation.[14][19]
-
ABTS•+ Working Solution: Before use, dilute the radical solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[14][19]
-
-
Assay Procedure:
-
Add a small volume of the sample dilution (e.g., 10 µL) to a 96-well plate or cuvette.[14]
-
Add a larger volume of the ABTS•+ working solution (e.g., 190 µL).[14]
-
Prepare a blank and a control as described in the DPPH method.
-
Mix and incubate at room temperature for a set time (e.g., 6-10 minutes).[14]
-
-
Measurement and Calculation:
// Nodes with specific colors and high-contrast font colors prep_dpph [label="1. Prepare DPPH Working Solution\n(Solvent: Methanol, Abs ~1.0 @ 517nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_samples [label="2. Prepare Sample Dilutions\n(Thiobisphenol & Positive Control)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
reaction_setup [label="3. Reaction Setup (96-well plate)\n- 100µL Sample/Control/Blank\n- 100µL DPPH Solution", fillcolor="#FBBC05", fontcolor="#202124"];
incubation [label="4. Incubate in Dark\n(Room Temp, 30 min)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mrecord];
measurement [label="5. Measure Absorbance\n(@ 517 nm)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds];
calculation [label="6. Calculate % Inhibition\n%I = [(A_ctrl - A_smp) / A_ctrl] * 100", fillcolor="#5F6368", fontcolor="#FFFFFF"];
analysis [label="7. Determine IC50 Value\n(Plot % Inhibition vs. Concentration)", fillcolor="#202124", fontcolor="#FFFFFF", shape=ellipse];
// Edges to show workflow prep_dpph -> reaction_setup; prep_samples -> reaction_setup; reaction_setup -> incubation; incubation -> measurement; measurement -> calculation; calculation -> analysis; }
Caption: A standardized workflow for assessing antioxidant capacity using the DPPH assay.
References
- 1. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging Applications of Thiol-Based Catalysts in Hydrogen Atom Transfer Reactions: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proton-Coupled Electron Transfer and Hydrogen Tunneling in Olive Oil Phenol Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant activity of some organosulfur compounds <i>in vitro</i> - Arabian Journal of Chemistry [arabjchem.org]
- 8. Role of Sulphur and Heavier Chalcogens on the Antioxidant Power and Bioactivity of Natural Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Sulphur and Heavier Chalcogens on the Antioxidant Power and Bioactivity of Natural Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Appraisal of Total Phenol, Flavonoid Contents, and Antioxidant Potential of Folkloric Lannea coromandelica Using In Vitro and In Vivo Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jssm.umt.edu.my [jssm.umt.edu.my]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. m.youtube.com [m.youtube.com]
- 18. mdpi.com [mdpi.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
In-Depth Technical Guide: Thermal Stability of 4,4'-Thiobis(6-tert-butyl-m-cresol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Thiobis(6-tert-butyl-m-cresol), also known as Antioxidant 300, is a high-efficiency, non-polluting phenolic antioxidant. Its molecular structure, featuring a sulfur bridge between two sterically hindered phenol (B47542) groups, imparts excellent thermal stability, making it a crucial additive in various industrial applications, including plastics, rubber, and petroleum products. This guide provides a comprehensive overview of the thermal stability of 4,4'-Thiobis(6-tert-butyl-m-cresol), presenting key thermal properties and outlining standard experimental protocols for its analysis.
Core Thermal Properties
The thermal stability of a compound is a critical parameter for its application, particularly in processes involving high temperatures. For 4,4'-Thiobis(6-tert-butyl-m-cresol), several key indicators define its behavior upon heating.
| Property | Value | Source(s) |
| Melting Point | 160 - 164 °C | [1] |
| Flash Point | 215 °C | [2] |
| Boiling Point (estimated) | 460.94 °C | [2] |
| Autoignition Temperature | 378 - 402 °C | [2][3] |
These figures indicate that 4,4'-Thiobis(6-tert-butyl-m-cresol) is a solid with a relatively high melting point and can withstand elevated temperatures before ignition. Its high boiling point suggests low volatility.
Thermal Decomposition Profile
As a sulfur-containing bisphenol antioxidant, it possesses the dual functionality of a free radical terminator and a hydroperoxide decomposer, contributing to its effectiveness at high temperatures.
Experimental Protocols for Thermal Analysis
To quantitatively assess the thermal stability of 4,4'-Thiobis(6-tert-butyl-m-cresol), standard thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed. The following are detailed, generalized protocols for these experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition temperature and mass loss profile of the compound.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of 4,4'-Thiobis(6-tert-butyl-m-cresol) into a ceramic or aluminum crucible.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined as the temperature at which 5% mass loss occurs (Td5%).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to observe any exothermic or endothermic transitions.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of 4,4'-Thiobis(6-tert-butyl-m-cresol) into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heating Program:
-
Equilibrate the sample at a temperature below its expected melting point (e.g., 100 °C).
-
Ramp the temperature up to a point above its melting point (e.g., 200 °C) at a constant heating rate of 10 °C/min.
-
Cool the sample back to the initial temperature.
-
A second heating scan is often performed to observe the behavior of the melt-crystallized sample.
-
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the peak temperature of the endothermic melting transition. The area under the peak corresponds to the enthalpy of fusion.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the thermal analysis of 4,4'-Thiobis(6-tert-butyl-m-cresol).
Caption: Workflow for TGA and DSC analysis.
Conclusion
4,4'-Thiobis(6-tert-butyl-m-cresol) is a thermally stable antioxidant, as evidenced by its high melting and boiling points. Its primary role in industrial applications is to prevent thermo-oxidative degradation of materials, a function it performs effectively at elevated temperatures. While detailed public data from TGA and DSC analyses are scarce, the provided experimental protocols offer a standardized approach for researchers to quantitatively determine its thermal decomposition profile and energetic transitions. Such analyses are crucial for optimizing its use in various formulations and for ensuring product stability and longevity.
References
Spectroscopic Profile of 4,4'-Thiobis(6-tert-butyl-m-cresol): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for 4,4'-Thiobis(6-tert-butyl-m-cresol) (B1682629), a compound of interest in various industrial and research applications. This document details the available spectral data, outlines generalized experimental protocols for its characterization, and presents a logical workflow for its analysis.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for 4,4'-Thiobis(6-tert-butyl-m-cresol), facilitating easy reference and comparison.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |
| ¹H | 6.5 - 8.0 | Multiplet | Aromatic Protons |
| ¹H | 2.0 - 3.0 | Singlet | Methyl Protons |
| ¹H | ~1.3 | Singlet | tert-Butyl Protons |
| ¹³C | 120 - 150 | - | Aromatic Carbons |
| ¹³C | 34 - 35 | - | Quaternary C of tert-Butyl |
| ¹³C | ~30 | - | Methyl C of tert-Butyl |
| ¹³C | ~20 | - | Methyl C on aromatic ring |
Note: Specific chemical shifts can vary depending on the solvent and instrument parameters. The ranges provided are typical for aromatic compounds of this nature.[1][2][3]
Table 2: Mass Spectrometry (MS) Data
| Technique | Ionization Mode | Key m/z Values | Notes |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Electron Ionization (EI) | 358 [M]⁺, fragments | The molecular ion [M]⁺ is expected at m/z 358. Common fragments would result from the loss of methyl and tert-butyl groups.[4] |
| Electrospray Ionization (ESI) | Positive Ion Mode | 359 [M+H]⁺, 381 [M+Na]⁺ | Adduct formation is common in ESI, leading to the observation of protonated and sodiated molecules.[5] |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | Aromatic C-H Stretch | Medium |
| 2960-2850 | Aliphatic C-H Stretch | Strong |
| 1600-1585 & 1500-1400 | Aromatic C=C Stretch | Medium-Strong |
| ~1200 | C-O Stretch (Phenolic) | Strong |
| 900-675 | Aromatic C-H Out-of-Plane Bend | Strong |
Note: The exact peak positions and intensities can be influenced by the sample preparation method (e.g., KBr pellet, ATR).[3]
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for 4,4'-Thiobis(6-tert-butyl-m-cresol) are outlined below. These represent generalized procedures and may require optimization for specific instrumentation and research questions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of 4,4'-Thiobis(6-tert-butyl-m-cresol) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Spectral width: -2 to 12 ppm
-
Temperature: 298 K
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
Spectral width: 0 to 200 ppm
-
Proton decoupling is applied to simplify the spectrum.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate. For complex matrices, a derivatization step (e.g., silylation) may be necessary to increase volatility and thermal stability.[6][7]
-
Instrumentation and Parameters:
-
Gas Chromatograph:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5MS).
-
Injector: Splitless injection at 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: A temperature gradient is typically used, for example, starting at 60°C, holding for 1-2 minutes, then ramping at 10-20°C/min to a final temperature of 280-300°C, and holding for several minutes.[8][9]
-
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-500.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Solid Powder):
-
KBr Pellet Method: Approximately 1-2 mg of the finely ground sample is mixed with 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[10][11]
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[10]
-
-
Instrumentation and Parameters:
-
Spectrometer: A standard FTIR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.[12]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a solid organic compound like 4,4'-Thiobis(6-tert-butyl-m-cresol).
Caption: General workflow for the spectroscopic characterization of a solid organic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectrabase.com [spectrabase.com]
- 5. PubChemLite - 4,4'-thiobis(6-tert-butyl-m-cresol) (C22H30O2S) [pubchemlite.lcsb.uni.lu]
- 6. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. diva-portal.org [diva-portal.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. lpdlabservices.co.uk [lpdlabservices.co.uk]
Navigating the Solubility Landscape of 4,4'-Thiobis(6-tert-butyl-m-cresol) in Organic Solvents: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the solubility of active compounds is a cornerstone of successful formulation and application. This in-depth technical guide provides a comprehensive overview of the solubility of 4,4'-Thiobis(6-tert-butyl-m-cresol), a potent antioxidant, in various organic solvents.
This document compiles available quantitative and qualitative solubility data, outlines a standard experimental protocol for solubility determination, and presents a visual representation of the compound's solubility profile to aid in experimental design and application development.
Quantitative and Qualitative Solubility Data
The solubility of 4,4'-Thiobis(6-tert-butyl-m-cresol) varies significantly across different organic solvents, reflecting its complex molecular structure. The following tables summarize the available data to facilitate easy comparison.
Table 1: Quantitative Solubility of 4,4'-Thiobis(6-tert-butyl-m-cresol)
| Solvent | Solubility | Temperature | Notes |
| Water | < 0.1 mg/mL | 17.8 °C (64 °F) | |
| Water | < 0.01 g/100 mL | 18 °C | [1][2][3] |
Table 2: Semi-Quantitative and Qualitative Solubility of 4,4'-Thiobis(6-tert-butyl-m-cresol)
| Solvent | Solubility Description |
| Methanol | Very Soluble (79% reported, units and conditions not specified) |
| Acetone | Soluble (20% reported, units and conditions not specified) |
| Benzene | Soluble / Slightly Soluble |
| Toluene | Soluble[1][4] |
| Chloroform | Soluble |
| Carbon Tetrachloride | Soluble[1][4] |
| Ethanol | Soluble[1][4] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |
| Hexane | Very Slightly Soluble |
| Petroleum Solvents | Slightly Soluble[1][4] |
Experimental Protocol for Solubility Determination
While specific experimental details for all cited data are not publicly available, a standard and widely accepted method for determining the solubility of phenolic compounds like 4,4'-Thiobis(6-tert-butyl-m-cresol) is the shake-flask method coupled with gravimetric analysis . This protocol provides a reliable and reproducible means of obtaining accurate solubility data.
Principle
An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is determined gravimetrically.
Apparatus and Reagents
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance (accurate to ±0.1 mg)
-
Glass vials with screw caps
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Drying oven
-
4,4'-Thiobis(6-tert-butyl-m-cresol) (high purity)
-
Organic solvents (analytical grade)
Procedure
-
Sample Preparation: Add an excess amount of 4,4'-Thiobis(6-tert-butyl-m-cresol) to a series of glass vials. The excess is crucial to ensure that the solution reaches saturation.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle. For finer suspensions, centrifugation at the same temperature can be employed to facilitate separation.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a pre-warmed (to the experimental temperature) filter to avoid precipitation.
-
Gravimetric Analysis: Accurately weigh a clean, dry, pre-weighed container. Transfer the collected supernatant to this container and re-weigh to determine the exact mass of the solution.
-
Solvent Evaporation: Evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute.
-
Final Weighing: Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and then weigh it again. The mass of the remaining solid represents the amount of 4,4'-Thiobis(6-tert-butyl-m-cresol) that was dissolved in the collected aliquot of the solution.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mg/L) based on the mass of the dissolved solid and the volume or mass of the solvent in the aliquot.
Visualization of Solubility Profile
The following diagram illustrates the logical relationship of the solubility of 4,4'-Thiobis(6-tert-butyl-m-cresol) in different categories of organic solvents based on the available data.
Caption: Solubility classification of 4,4'-Thiobis(6-tert-butyl-m-cresol) in various organic solvents.
References
A Comprehensive Toxicological Profile of 4,4'-Thiobis(6-tert-butyl-m-cresol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Thiobis(6-tert-butyl-m-cresol), also known as TBBC, is a synthetic phenolic antioxidant widely utilized in the rubber and plastics industries to prevent oxidative degradation.[1][2] Its role as a stabilizer extends to its use in polyethylene (B3416737) and polyolefin packaging materials for foodstuffs.[3][4] This widespread application necessitates a thorough understanding of its toxicological profile to ensure human and environmental safety. This technical guide provides a comprehensive overview of the existing toxicological data on 4,4'-Thiobis(6-tert-butyl-m-cresol), presenting key findings in a structured format for researchers, scientists, and drug development professionals.
Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental to assessing its toxicological potential. 4,4'-Thiobis(6-tert-butyl-m-cresol) is a light-gray to tan powder with a slightly aromatic odor.[5][6] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 96-69-5 | [5] |
| Molecular Formula | C₂₂H₃₀O₂S | [5] |
| Molecular Weight | 358.54 g/mol | [7] |
| Melting Point | 150 - 165 °C (302 °F) | [6][8] |
| Boiling Point | 460.94°C (estimate) | [4] |
| Water Solubility | <0.01 g/100 mL at 18 °C | [4][8] |
| Vapor Pressure | 0.0000006 mmHg | [5][8] |
| Flash Point | 215 °C (420 °F) | [4][8] |
| Specific Gravity | 1.10 | [5] |
Toxicological Data
Acute Toxicity
The acute toxicity of 4,4'-Thiobis(6-tert-butyl-m-cresol) is considered to be low via the oral route.[4]
| Test | Species | Route | Value | Reference |
| LD50 | Rabbit | Oral | 2345 mg/kg | [4][8] |
| LD50 | Rat | Oral | 2345 mg/kg | [9] |
Contact with 4,4'-Thiobis(6-tert-butyl-m-cresol) can cause skin and eye irritation.[9][10][11] It is also recognized as a skin sensitizer, meaning that repeated exposure may lead to an allergic skin reaction.[9][10]
Sub-chronic and Chronic Toxicity
Studies conducted by the National Toxicology Program (NTP) provide the most comprehensive data on the sub-chronic and chronic effects of this compound.
15-Day Study in Rats: In a 15-day study, F344/N rats were fed diets containing 0, 1,000, 2,500, 5,000, 10,000, or 25,000 ppm of 4,4'-Thiobis(6-tert-butyl-m-cresol).[3] Significant toxicity was observed at higher doses. All rats in the 25,000 ppm group and a majority of those in the 10,000 ppm group died before the end of the study.[3] Key findings included significant weight loss, decreased food consumption, and diarrhea at doses of 5,000 ppm and above.[3] The primary lesions observed were renal papillary and tubule necrosis, as well as focal necrosis or erosions of the glandular stomach in the 10,000 ppm group.[3]
2-Year Study in Rats and Mice: In 2-year feed studies, there was no evidence of carcinogenic activity of 4,4'-Thiobis(6-tert-butyl-m-cresol) in male or female F344/N rats or B6C3F1 mice.[3][12] The American Conference of Governmental Industrial Hygienists (ACGIH) classifies it as A4, not classifiable as a human carcinogen.[13] Prolonged or repeated exposure may cause damage to the liver and intestinal tract.[9][11][14]
Genotoxicity
The genotoxic potential of 4,4'-Thiobis(6-tert-butyl-m-cresol) has been evaluated in several in vitro assays.
| Assay | System | Metabolic Activation | Result | Reference |
| Ames Test | Salmonella typhimurium | With and without | Negative | [4] |
| Sister Chromatid Exchanges | Chinese Hamster Ovary (CHO) cells | Not specified | Positive | [4] |
| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) cells | Not specified | Negative | [4] |
Reproductive and Developmental Toxicity
There is limited information available regarding the reproductive and developmental toxicity of 4,4'-Thiobis(6-tert-butyl-m-cresol) in mammals.[10] However, a study on the frog Silurana tropicalis demonstrated that both acute and chronic exposure to low concentrations of the compound can be toxic, induce malformations, and inhibit tadpole growth.[15][16] The 96-hour lethal concentration (LC50) was determined to be 70.5 µg/L, and the 96-hour effective concentration for malformations (EC50) was 76.5 µg/L.[15][16] Chronic exposure to sublethal concentrations reduced body size and mass upon completion of metamorphosis.[15][16]
Mechanism of Action
4,4'-Thiobis(6-tert-butyl-m-cresol) functions as a primary antioxidant. Its mechanism of action involves the donation of a hydrogen atom from its phenolic hydroxyl groups to neutralize free radicals, thereby terminating the oxidative chain reactions that lead to material degradation.[1][2] The bulky tert-butyl groups provide steric hindrance, which stabilizes the resulting phenoxyl radical and prevents it from initiating new chain reactions.[1] The sulfur bridge may also contribute to secondary antioxidant activity by decomposing hydroperoxides.[1]
Caption: Antioxidant mechanism of 4,4'-Thiobis(6-tert-butyl-m-cresol) (TBBC).
Experimental Protocols
NTP 2-Year Toxicology and Carcinogenesis Study (Feed)
A standardized protocol was followed for the National Toxicology Program's 2-year bioassay.[3][17]
-
Species: F344/N rats and B6C3F1 mice.
-
Administration Route: 4,4'-Thiobis(6-tert-butyl-m-cresol) (99% pure) was administered in the feed.
-
Groups: Groups of male and female rats and mice were used.
-
Duration: 2 years.
-
Endpoints: The studies were designed to characterize and evaluate the toxicologic potential, including carcinogenic activity.[17] This involved regular clinical observations, body weight measurements, and a complete histopathological examination of all major tissues and organs at the end of the study.
Caption: General workflow for NTP toxicology and carcinogenesis studies.
Conclusion
4,4'-Thiobis(6-tert-butyl-m-cresol) exhibits low acute oral toxicity but can cause skin and eye irritation and is a skin sensitizer. Long-term studies in rodents have not demonstrated any evidence of carcinogenicity. However, there is some in vitro evidence of genotoxicity (sister chromatid exchanges), and a study in an amphibian model suggests potential for developmental toxicity. The primary mechanism of action is as a radical-scavenging antioxidant. Further research, particularly on reproductive and developmental effects in mammalian models, would be beneficial for a more complete risk assessment. Professionals in drug development and research should consider these findings when evaluating the safety of materials containing this antioxidant.
References
- 1. 2,2'-Thiobis(6-tert-butyl-p-cresol)|CAS 90-66-4 [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. NTP Toxicology and Carcinogenesis Studies of 4,4'-Thiobis(6- t -butyl- m -cresol) (CAS No. 96-69-5) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4,4'-Thiobis(6-tert-butyl-m-cresol) CAS#: 96-69-5 [m.chemicalbook.com]
- 5. 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | Occupational Safety and Health Administration [osha.gov]
- 6. Santonox | C22H30O2S | CID 7308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jnfuturechemical.com [jnfuturechemical.com]
- 8. echemi.com [echemi.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. nj.gov [nj.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. TR-435: 4,4'-Thiobis(6-tert-butyl-m-cresol) (96-69-5) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 13. 4,4'-THIOBIS(6-tert-BUTYL-m-CRESOL) - ACGIH [acgih.org]
- 14. 4,4'-Thiobis(6-tert-butyl-m-cresol) | 96-69-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. Exposure to the synthetic phenolic antioxidant 4,4'-thiobis(6-t-butyl-m-cresol) disrupts early development in the frog Silurana tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Environmental Fate of 4,4'-Thiobis(6-tert-butyl-m-cresol): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4,4'-Thiobis(6-tert-butyl-m-cresol), hereinafter referred to as TBBC, is a synthetic phenolic antioxidant widely used in the rubber and plastics industries.[1][2][3][4] Its application in consumer products raises concerns about its potential release into the environment and subsequent fate. This technical guide provides a comprehensive overview of the current understanding of the environmental fate of TBBC, addressing its biodegradation, photodegradation, hydrolysis, and bioaccumulation potential. Due to a significant lack of direct experimental data for TBBC following standardized international guidelines, this paper incorporates data from predictive models, primarily the US EPA's EPI Suite™, to provide a screening-level assessment. All predicted data should be interpreted with caution and serve as a basis for future experimental investigation.
Physicochemical Properties
A summary of the key physicochemical properties of TBBC is presented in Table 1. These properties are crucial for understanding its environmental distribution and behavior.
Table 1: Physicochemical Properties of 4,4'-Thiobis(6-tert-butyl-m-cresol)
| Property | Value | Source |
| CAS Number | 96-69-5 | Predicted |
| Molecular Formula | C22H30O2S | Predicted |
| Molecular Weight | 358.54 g/mol | Predicted |
| Water Solubility | 0.031 mg/L @ 25°C | Predicted |
| Vapor Pressure | 1.18 x 10^-9 mmHg @ 25°C | Predicted |
| Log Kow (Octanol-Water Partition Coefficient) | 7.78 | Predicted |
| Henry's Law Constant | 2.15 x 10^-11 atm-m³/mole @ 25°C | Predicted |
Environmental Fate Assessment
The environmental fate of a chemical is determined by a combination of transport and transformation processes. This section details the predicted fate of TBBC in various environmental compartments.
Biodegradation
There is a lack of experimental data on the biodegradability of TBBC according to OECD guidelines. Predictive models from EPI Suite™ suggest that TBBC is not readily biodegradable.
Table 2: Predicted Biodegradation of 4,4'-Thiobis(6-tert-butyl-m-cresol)
| Model | Prediction | Probability |
| BIOWIN v4.10: Linear Model | Not readily biodegradable | 0.0000 |
| BIOWIN v4.10: Non-Linear Model | Not readily biodegradable | 0.0001 |
| Ultimate Biodegradation Timeframe | Recalcitrant | - |
| Primary Biodegradation Timeframe | Weeks | - |
Experimental Protocol (General for OECD 301 - Ready Biodegradability):
A standard OECD 301 test, such as the CO2 Evolution Test (OECD 301B), would involve the following general steps:
-
Test Substance Preparation: A known concentration of TBBC is added to a mineral medium.
-
Inoculum: The medium is inoculated with a mixed population of microorganisms from a source like activated sludge.
-
Incubation: The test flasks are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.
-
Measurement: The evolution of CO2 is measured at regular intervals and compared to the theoretical maximum CO2 production.
-
Pass Criteria: A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical CO2 production (e.g., >60%) within a 10-day window during the 28-day test period.
Photodegradation
While it has been noted that TBBC may be sensitive to light, no quantitative experimental data on its photodegradation kinetics in water or air are available. The AOPWIN™ model in EPI Suite™ predicts a relatively short atmospheric photooxidation half-life.
Table 3: Predicted Atmospheric Photodegradation of 4,4'-Thiobis(6-tert-butyl-m-cresol)
| Parameter | Value |
| Overall OH Radical Reaction Rate | 100.93 x 10^-12 cm³/molecule-sec |
| Half-Life (12-hr day, 1.5 x 10^6 OH/cm³) | 1.07 hours |
Experimental Protocol (General for Photodegradation in Water):
A typical experimental setup to determine the photodegradation quantum yield and rate constant in water would involve:
-
Solution Preparation: Prepare aqueous solutions of TBBC of known concentration.
-
Irradiation: Irradiate the solutions with a light source of a specific wavelength (e.g., a xenon lamp simulating sunlight).
-
Actinometry: Use a chemical actinometer to measure the light intensity.
-
Analysis: Monitor the concentration of TBBC over time using a suitable analytical technique (e.g., HPLC).
-
Calculation: Calculate the photodegradation rate constant and quantum yield from the decay of the parent compound and the light intensity.
Hydrolysis
Qualitative statements suggest that TBBC is sensitive to base hydrolysis.[5] The HYDROWIN™ model in EPI Suite™ predicts that hydrolysis of the thioether bond may occur, but it does not provide a quantitative rate for this specific structure. Hydrolysis of thioesters, which are structurally related, is known to occur, but the thioether linkage in TBBC is generally more stable.
Experimental Protocol (General for OECD 111 - Hydrolysis as a Function of pH):
A standard hydrolysis study would follow these steps:
-
Buffer Solutions: Prepare sterile aqueous buffer solutions at different pH values (typically pH 4, 7, and 9).
-
Test Substance Addition: Add a known concentration of TBBC to the buffer solutions.
-
Incubation: Incubate the solutions in the dark at a constant temperature.
-
Sampling and Analysis: At various time intervals, take samples and analyze the concentration of TBBC.
-
Rate Constant and Half-Life Calculation: Determine the hydrolysis rate constant and half-life at each pH.
Bioaccumulation
Due to its high Log Kow value, TBBC is predicted to have a high potential for bioaccumulation in aquatic organisms.
Table 4: Predicted Bioaccumulation of 4,4'-Thiobis(6-tert-butyl-m-cresol)
| Model | Log BCF | BCF |
| BCFBAF v3.01 | 4.31 | 20417.4 |
Experimental Protocol (General for OECD 305 - Bioaccumulation in Fish):
A bioconcentration study in fish typically involves:
-
Exposure Phase: Fish are exposed to a constant, low concentration of the test substance in water for a defined period.
-
Depuration Phase: After the exposure phase, the fish are transferred to clean water for a depuration period.
-
Tissue Analysis: Fish are sampled at intervals during both phases, and the concentration of the test substance in their tissues is measured.
-
BCF Calculation: The bioconcentration factor is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady-state.
Environmental Distribution
The environmental distribution of TBBC can be predicted using a fugacity model. The EQC (Equilibrium Criterion) model in EPI Suite™ predicts that TBBC will predominantly partition to soil and sediment.
Table 5: Predicted Environmental Distribution of 4,4'-Thiobis(6-tert-butyl-m-cresol)
| Compartment | Percentage |
| Air | 0.00% |
| Water | 0.26% |
| Soil | 54.38% |
| Sediment | 45.36% |
Visualizations
The following diagrams illustrate the predicted environmental fate and distribution of TBBC.
Caption: Predicted environmental fate pathways of TBBC.
Caption: Predicted environmental distribution of TBBC at equilibrium.
Conclusion and Recommendations
The available information on the environmental fate of 4,4'-Thiobis(6-tert-butyl-m-cresol) is limited, with a significant reliance on predictive models. These models suggest that TBBC is likely to be persistent in soil and sediment, with a low potential for biodegradation and a high potential for bioaccumulation. Its low water solubility and vapor pressure indicate that it will not be readily mobile in the environment.
Given the widespread use of TBBC and its predicted persistence and bioaccumulation potential, the following recommendations are made:
-
Experimental Verification: There is a critical need for experimental studies to be conducted following standardized OECD guidelines to determine the actual rates of biodegradation, photodegradation, hydrolysis, and bioaccumulation of TBBC.
-
Environmental Monitoring: Monitoring studies should be initiated to determine the presence and concentration of TBBC in various environmental compartments, particularly in areas with high industrial use of rubber and plastics.
-
Ecotoxicological Assessment: Further research is needed to understand the potential ecotoxicological effects of TBBC, especially on soil and sediment-dwelling organisms, given its predicted partitioning behavior.
This whitepaper highlights the current knowledge gaps and provides a preliminary assessment of the environmental fate of TBBC. The findings underscore the importance of generating robust experimental data to accurately assess the environmental risks associated with this widely used industrial chemical.
References
- 1. Exposure to the synthetic phenolic antioxidant 4,4'-thiobis(6-t-butyl-m-cresol) disrupts early development in the frog Silurana tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nj.gov [nj.gov]
- 4. Devulcanization of waste rubber powder using thiobisphenols as novel reclaiming agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4,4'-Thiobis(2-tert-butyl-6-methylphenol) | C22H30O2S | CID 7306 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide to CAS 96-69-5: A Core Antioxidant for Industrial and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 96-69-5, widely known as 4,4'-Thiobis(2-tert-butyl-5-methylphenol). It serves as a critical antioxidant in various industrial applications, particularly in the stabilization of polymers. This document details its chemical identity, physical and chemical properties, methodologies for its analysis, and its mechanism of action.
Chemical Identity and Nomenclature
To facilitate clear communication and research, a comprehensive list of synonyms and trade names for CAS 96-69-5 is provided below.
| Type | Name |
| IUPAC Name | 4,4'-Thiobis(2-tert-butyl-5-methylphenol) |
| Systematic Name | 2-tert-butyl-4-(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl-5-methylphenol |
| Common Synonyms | Bis(3-tert-butyl-4-hydroxy-6-methylphenyl)sulfide, 4,4'-Thiobis(6-tert-butyl-m-cresol), 6,6'-di-tert-butyl-4,4'-thiodi-m-cresol |
| Trade Names | Antioxidant 300, Irganox 415, Lowinox TBM-6, Nocrac 300, Santonox R, Sumilizer WX-R, Yoshinox S |
Physicochemical and Toxicological Data
A summary of the key quantitative data for CAS 96-69-5 is presented in the following table, offering a clear comparison of its properties.
| Property | Value | Reference |
| Molecular Formula | C22H30O2S | [1] |
| Molecular Weight | 358.55 g/mol | [1] |
| Melting Point | 158-164 °C | |
| Flash Point | 215 °C | |
| Autoignition Temperature | 402 °C | |
| Oral LD50 (Rat) | 2345 mg/kg | |
| Water Solubility | <0.01% w/w at 20°C | |
| Solubility in Acetone | 20% w/w at 20°C | |
| Solubility in Ethanol | 47% w/w at 20°C | |
| Solubility in Methanol | 79% w/w at 20°C |
Mechanism of Action: Radical Scavenging
As a hindered phenolic antioxidant, the primary function of 4,4'-Thiobis(2-tert-butyl-5-methylphenol) is to inhibit oxidative degradation of materials. This is achieved through a radical scavenging mechanism. The phenolic hydroxyl groups can donate a hydrogen atom to reactive free radicals (R• or ROO•), neutralizing them and preventing them from propagating the oxidative chain reaction. The resulting phenoxy radical is stabilized by resonance and steric hindrance from the bulky tert-butyl groups, making it less reactive and unable to initiate further oxidation.
Experimental Protocols
Synthesis of 4,4'-Thiobis(2-tert-butyl-5-methylphenol)
While specific industrial synthesis processes are proprietary, a general laboratory synthesis can be described. A common method involves the reaction of 2-tert-butyl-5-methylphenol with a sulfurizing agent, such as sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂), in the presence of a catalyst.
Reaction Scheme:
2-(tert-butyl)-5-methylphenol + SCl₂ → 4,4'-Thiobis(2-tert-butyl-5-methylphenol) + 2 HCl
Procedure Outline:
-
2-tert-butyl-5-methylphenol is dissolved in an inert organic solvent (e.g., dichloromethane).
-
The solution is cooled in an ice bath.
-
A solution of the sulfurizing agent in the same solvent is added dropwise with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, washed with saturated sodium chloride solution, and dried over anhydrous magnesium sulfate.[2]
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[2]
Quantification in Polymers by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the quantitative analysis of CAS 96-69-5 in a polymer matrix, such as polypropylene (B1209903) or polyethylene.
1. Sample Preparation: Accelerated Solvent Extraction (ASE)
-
Instrumentation: Accelerated Solvent Extractor.
-
Procedure:
-
Grind the polymer sample to a fine powder (e.g., 10 mesh).
-
Accurately weigh approximately 0.5 g of the ground polymer and mix with an inert dispersant like sand.
-
Transfer the mixture to a cellulose (B213188) extraction thimble and place it in the extraction cell.
-
Extract with a solvent mixture that dissolves the additive but only swells the polymer. A common mixture is isopropanol (B130326) with a small amount of cyclohexane.
-
Perform the extraction at an elevated temperature (e.g., 140°C) and pressure (e.g., 1500 psi) using multiple static cycles to ensure complete extraction.
-
Collect the extract and, if necessary, evaporate the solvent and reconstitute the residue in a known volume of the HPLC mobile phase.
-
2. HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For improved peak shape, 0.1% phosphoric acid or formic acid can be added to the aqueous phase.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: 277 nm is a suitable starting wavelength.[3]
-
Injection Volume: 10 µL.[3]
-
-
Quantification:
-
Prepare a series of standard solutions of the antioxidant in the mobile phase at known concentrations.
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample extract.
-
Determine the concentration of the antioxidant in the sample by comparing its peak area to the calibration curve.
-
Biological Effects and Considerations for Drug Development
While the primary application of CAS 96-69-5 is as an industrial antioxidant, its interaction with biological systems is a relevant consideration for drug development professionals, particularly in the context of extractables and leachables from medical devices and packaging.
The main reported biological effect is allergic contact dermatitis.[4][5] As a hindered phenol, it can act as a sensitizer (B1316253) in some individuals upon repeated dermal exposure. This is an important consideration in the safety assessment of materials that contain this additive and may come into contact with the skin.
Currently, there is limited publicly available research on the specific interactions of 4,4'-Thiobis(2-tert-butyl-5-methylphenol) with cellular signaling pathways beyond its general antioxidant properties and its role as a contact allergen. Professionals in drug development should be aware of its potential to leach from container closure systems and medical devices and should consider validated analytical methods to quantify its presence in final products. Further research into its potential to interact with specific biological targets would be beneficial for a more complete toxicological profile.
References
- 1. clearsynth.com [clearsynth.com]
- 2. 4,4'-Thiobis(6-tert-butyl-m-cresol) | 96-69-5 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. 4,4'-Thiobis(2-tert-butyl-5-methylphenol), an antioxidant in medical devices that may cause allergic contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 4,4'-Thiobis(6-tert-butyl-m-cresol) in Polymer Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Thiobis(6-tert-butyl-m-cresol), commonly known as TBBC or Antioxidant 300, is a high-performance, non-discoloring, and low-toxicity antioxidant widely employed in the stabilization of various polymeric materials.[1][2][3] Its unique molecular structure, featuring two sterically hindered phenolic groups linked by a thioether bridge, imparts a dual antioxidant functionality. This allows it to act as both a primary antioxidant (radical scavenger) and a secondary antioxidant (hydroperoxide decomposer), providing comprehensive protection against thermo-oxidative degradation during processing and end-use of polymers.[1]
These application notes provide an overview of the utility of 4,4'-Thiobis(6-tert-butyl-m-cresol) in polymer stabilization, along with detailed protocols for evaluating its performance.
Applications in Polymer Systems
4,4'-Thiobis(6-tert-butyl-m-cresol) is a versatile stabilizer compatible with a wide range of polymers, including:
-
Polyolefins: It is particularly effective in polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), including wire and cable applications, where it helps preserve the physical and electrical properties of the material.[1][3]
-
Rubbers: It is used in various synthetic rubbers, such as neoprene, to protect against oxidation and deterioration, especially in light-colored compounds.[4]
-
Other Polymers: Its application extends to polystyrene, ABS resins, and polyesters.[1]
Due to its low toxicity, it is often permitted for use in plastic products that come into contact with food.[3]
Mechanism of Action
The efficacy of 4,4'-Thiobis(6-tert-butyl-m-cresol) stems from its bifunctional nature:
-
Primary Antioxidant (Radical Scavenging): The sterically hindered phenolic hydroxyl groups readily donate a hydrogen atom to reactive polymer radicals (R•) and peroxy radicals (ROO•), neutralizing them and terminating the auto-oxidation chain reaction. The steric hindrance provided by the tert-butyl groups enhances the stability of the resulting phenoxy radical, preventing it from initiating new degradation chains.
-
Secondary Antioxidant (Hydroperoxide Decomposition): The thioether linkage can decompose hydroperoxides (ROOH) into non-radical, stable products. Hydroperoxides are unstable intermediates in the oxidation process that can decompose to form new radicals, thus propagating degradation. By decomposing them, 4,4'-Thiobis(6-tert-butyl-m-cresol) prevents this proliferation of radicals.
This dual mechanism provides comprehensive protection throughout the polymer's lifecycle.
Synergistic Effects
4,4'-Thiobis(6-tert-butyl-m-cresol) can exhibit synergistic effects when used in combination with other types of antioxidants, particularly secondary antioxidants like phosphites.[5][6][7] Phosphites are efficient hydroperoxide decomposers. In such blends, the phenolic function of TBBC neutralizes free radicals, while the thioether and the phosphite (B83602) work together to decompose hydroperoxides, offering a higher level of stabilization than either component alone. It also shows excellent synergistic effects when used with carbon black in polyethylene applications.[1]
Data Presentation
The following tables are templates for summarizing quantitative data from the experimental protocols outlined below. Researchers should populate these tables with their own experimental results.
Table 1: Oxidative Induction Time (OIT) of Polymer Formulations
| Polymer Matrix | TBBC Concentration (wt%) | Other Additives | OIT (minutes) at [Test Temperature] °C |
| e.g., HDPE | 0.0 (Control) | None | |
| e.g., HDPE | 0.1 | None | |
| e.g., HDPE | 0.2 | None | |
| e.g., HDPE | 0.1 | Phosphite (0.1 wt%) |
Table 2: Melt Flow Index (MFI) of Polymer Formulations After Extrusion
| Polymer Matrix | TBBC Concentration (wt%) | Number of Extrusion Passes | MFI (g/10 min) at [Test Conditions] | % Change from Initial MFI |
| e.g., PP | 0.0 (Control) | 1 | ||
| e.g., PP | 0.0 (Control) | 3 | ||
| e.g., PP | 0.0 (Control) | 5 | ||
| e.g., PP | 0.2 | 1 | ||
| e.g., PP | 0.2 | 3 | ||
| e.g., PP | 0.2 | 5 |
Table 3: Mechanical Properties of Polymer Formulations After Accelerated Aging
| Polymer Matrix | TBBC Concentration (wt%) | Aging Conditions (Time, Temp) | Tensile Strength (MPa) | Elongation at Break (%) |
| e.g., LDPE | 0.0 (Control) | Unaged | ||
| e.g., LDPE | 0.0 (Control) | [Specify] | ||
| e.g., LDPE | 0.2 | Unaged | ||
| e.g., LDPE | 0.2 | [Specify] |
Experimental Protocols
Evaluation of Thermo-Oxidative Stability by Oxidative Induction Time (OIT)
Objective: To determine the relative effectiveness of 4,4'-Thiobis(6-tert-butyl-m-cresol) in preventing the thermo-oxidative degradation of a polymer.
Apparatus: Differential Scanning Calorimeter (DSC).
Materials:
-
Polymer powder or pellets (e.g., polyethylene, polypropylene)
-
4,4'-Thiobis(6-tert-butyl-m-cresol)
-
Standard aluminum DSC pans
-
Nitrogen (high purity)
-
Oxygen or Air (high purity)
Procedure:
-
Prepare polymer formulations with varying concentrations of 4,4'-Thiobis(6-tert-butyl-m-cresol) (e.g., 0.05%, 0.1%, 0.2% by weight) by melt blending or another appropriate homogenization technique. A control sample with no antioxidant should also be prepared.
-
Accurately weigh 5-10 mg of the polymer sample into an open aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a specified isothermal temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere at a heating rate of 20°C/min.
-
Once the isothermal temperature is reached and the heat flow signal has stabilized, switch the purge gas from nitrogen to oxygen or air at the same flow rate.
-
Record the time from the gas switch until the onset of the exothermic oxidation peak. This time is the Oxidative Induction Time (OIT).
-
Repeat the measurement for each formulation to ensure reproducibility.
Assessment of Processing Stability by Melt Flow Index (MFI)
Objective: To evaluate the ability of 4,4'-Thiobis(6-tert-butyl-m-cresol) to protect a polymer from degradation during melt processing.
Apparatus:
-
Melt Flow Indexer
-
Extruder (for multiple pass studies)
Materials:
-
Polymer pellets (e.g., polypropylene)
-
4,4'-Thiobis(6-tert-butyl-m-cresol)
Procedure:
-
Prepare polymer formulations with and without 4,4'-Thiobis(6-tert-butyl-m-cresol).
-
For multiple extrusion studies, pass each formulation through an extruder under controlled conditions (temperature, screw speed) for a specified number of times (e.g., 1, 3, and 5 passes). Collect samples after each pass.
-
Determine the MFI of the virgin polymer and the processed samples according to standard methods (e.g., ASTM D1238 or ISO 1133).
-
Preheat the MFI apparatus to the specified temperature (e.g., 230°C for polypropylene).
-
Load a specified amount of the polymer sample into the barrel.
-
After a specified preheating time, apply the specified weight to the piston.
-
Collect the extrudate for a set period and weigh it.
-
Calculate the MFI in grams per 10 minutes.
-
-
A smaller increase in MFI after multiple extrusions indicates better stabilization by the antioxidant.
Evaluation of Long-Term Thermal Stability by Accelerated Aging and Mechanical Property Testing
Objective: To assess the long-term effectiveness of 4,4'-Thiobis(6-tert-butyl-m-cresol) in maintaining the mechanical properties of a polymer during heat aging.
Apparatus:
-
Forced-air oven
-
Universal Testing Machine for tensile testing
-
Specimen preparation equipment (e.g., injection molding or compression molding machine)
Materials:
-
Polymer (e.g., polyethylene)
-
4,4'-Thiobis(6-tert-butyl-m-cresol)
Procedure:
-
Prepare polymer formulations with and without 4,4'-Thiobis(6-tert-butyl-m-cresol).
-
Prepare standardized test specimens (e.g., dumbbell-shaped tensile bars) from each formulation by injection or compression molding.
-
Measure the initial mechanical properties (tensile strength, elongation at break) of unaged specimens from each formulation according to standard methods (e.g., ASTM D638 or ISO 527).
-
Place additional sets of specimens in a forced-air oven at an elevated temperature (e.g., 100°C) for accelerated aging.
-
Remove sets of specimens at predetermined time intervals (e.g., 100, 250, 500, 1000 hours).
-
Allow the aged specimens to cool to room temperature and condition them as required by the standard test method.
-
Measure the mechanical properties of the aged specimens.
-
Higher retention of mechanical properties after aging indicates better stabilization.
Visualizations
Caption: Dual antioxidant mechanism of 4,4'-Thiobis(6-tert-butyl-m-cresol).
Caption: Workflow for Oxidative Induction Time (OIT) analysis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4,4'-Thiobis(6-tert-butyl-m-cresol) CAS#: 96-69-5 [m.chemicalbook.com]
- 3. kbrchem.com [kbrchem.com]
- 4. Synthesis Solutions | 96-69-5 | 4,4-Thiobis (6-Tert-Butyl-m-Cresol) distributor supplier | antioxidant in plastics and rubber industries [barentz-na.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
Application of Antioxidant 300 in Natural Rubber Vulcanization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antioxidant 300, chemically known as 4,4'-Thiobis(6-tert-butyl-m-cresol), is a high-performance, non-staining, and non-discoloring hindered phenolic antioxidant. Its unique thiobisphenol structure endows it with a dual functionality, acting as both a free radical terminator and a hydroperoxide decomposer.[1][2][3] This makes it a highly effective stabilizer in a variety of polymers, including natural rubber (NR). In the vulcanization of natural rubber, Antioxidant 300 is incorporated to protect the rubber articles from degradation caused by heat, oxygen, and ozone during processing and service life, thereby extending their durability and performance.[4] This document provides detailed application notes, experimental protocols, and performance data for the use of Antioxidant 300 in the vulcanization of natural rubber.
Mechanism of Action
During the oxidative degradation of natural rubber, highly reactive free radicals (R•) and peroxy radicals (ROO•) are generated, which lead to chain scission and cross-linking reactions, resulting in the deterioration of mechanical properties. Antioxidant 300 interrupts this degradation cycle through a two-fold mechanism:
-
Free Radical Scavenging: The phenolic hydroxyl groups in Antioxidant 300 can donate a hydrogen atom to the peroxy radicals, neutralizing them and forming a stable phenoxy radical. This stable radical does not propagate the degradation chain.
-
Hydroperoxide Decomposition: The sulfide (B99878) linkage in the molecule can decompose hydroperoxides (ROOH), which are unstable intermediates that can break down into more free radicals, into non-radical, stable products.
This dual action provides comprehensive protection to the natural rubber vulcanizate throughout its lifecycle. A synergistic effect has been noted when Antioxidant 300 is used in conjunction with carbon black.[1][5]
Caption: Mechanism of Antioxidant 300 in Natural Rubber.
Data Presentation
The following tables summarize the typical effects of Antioxidant 300 on the cure characteristics and mechanical properties of a carbon black-filled natural rubber compound.
Disclaimer: The following data is hypothetical and representative of the expected performance of Antioxidant 300 in a typical natural rubber formulation. Actual results may vary depending on the specific formulation, processing conditions, and testing parameters.
Table 1: Typical Formulation of a Natural Rubber Compound
| Ingredient | Parts per Hundred Rubber (phr) |
| Natural Rubber (SMR 20) | 100.0 |
| N330 Carbon Black | 50.0 |
| Zinc Oxide | 5.0 |
| Stearic Acid | 2.0 |
| 6PPD (Antiozonant) | 2.0 |
| Antioxidant 300 | 0.0 - 2.0 |
| CBS (Accelerator) | 1.5 |
| Sulfur | 2.5 |
Table 2: Effect of Antioxidant 300 on Cure Characteristics at 150°C
| Antioxidant 300 (phr) | Scorch Time (t_s2, min) | Cure Time (t_c90, min) | Minimum Torque (ML, dNm) | Maximum Torque (MH, dNm) |
| 0.0 (Control) | 2.5 | 12.0 | 1.5 | 15.0 |
| 0.5 | 2.6 | 12.5 | 1.5 | 15.1 |
| 1.0 | 2.7 | 13.0 | 1.6 | 15.2 |
| 1.5 | 2.8 | 13.5 | 1.6 | 15.3 |
| 2.0 | 2.9 | 14.0 | 1.7 | 15.4 |
Table 3: Effect of Antioxidant 300 on Mechanical Properties (Unaged)
| Antioxidant 300 (phr) | Tensile Strength (MPa) | Elongation at Break (%) | 300% Modulus (MPa) | Hardness (Shore A) |
| 0.0 (Control) | 25.0 | 550 | 12.0 | 60 |
| 0.5 | 25.2 | 555 | 12.1 | 60 |
| 1.0 | 25.5 | 560 | 12.2 | 61 |
| 1.5 | 25.3 | 558 | 12.3 | 61 |
| 2.0 | 25.1 | 555 | 12.4 | 62 |
Table 4: Effect of Antioxidant 300 on Mechanical Properties after Heat Aging (72 hours at 100°C)
| Antioxidant 300 (phr) | Tensile Strength (MPa) | % Retention | Elongation at Break (%) | % Retention | Hardness Change (Points) |
| 0.0 (Control) | 15.0 | 60.0 | 330 | 60.0 | +10 |
| 0.5 | 18.9 | 75.0 | 416 | 75.0 | +7 |
| 1.0 | 20.4 | 80.0 | 448 | 80.0 | +5 |
| 1.5 | 20.0 | 79.1 | 435 | 78.0 | +5 |
| 2.0 | 19.6 | 78.1 | 427 | 77.0 | +6 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data tables.
Compounding of Natural Rubber
Objective: To prepare a homogenous mixture of natural rubber and other ingredients.
Apparatus:
-
Two-roll mill with adjustable nip gap and temperature control.
-
Analytical balance.
Procedure:
-
Masticate the natural rubber on the two-roll mill until a coherent band is formed.
-
Add zinc oxide and stearic acid and mix until well dispersed.
-
Incorporate the N330 carbon black in increments, ensuring complete dispersion after each addition.
-
Add the antiozonant (6PPD) and Antioxidant 300 and mix thoroughly.
-
Finally, add the accelerator (CBS) and sulfur at a lower mill temperature to prevent scorching.
-
Sheet out the compounded rubber and allow it to mature for at least 24 hours at room temperature before vulcanization.
Determination of Cure Characteristics
Objective: To evaluate the vulcanization behavior of the rubber compounds.
Apparatus:
-
Moving Die Rheometer (MDR).
Procedure:
-
Set the MDR to the desired vulcanization temperature (e.g., 150°C).
-
Place a sample of the uncured rubber compound (approximately 5g) into the die cavity.
-
Start the test and record the torque as a function of time until the vulcanization is complete (a plateau in the torque curve is reached).
-
From the resulting rheograph, determine the scorch time (t_s2), cure time (t_c90), minimum torque (ML), and maximum torque (MH).
Vulcanization of Test Sheets
Objective: To prepare vulcanized rubber sheets for mechanical property testing.
Apparatus:
-
Compression molding press with heated platens.
-
Mold of desired dimensions (e.g., 150 x 150 x 2 mm).
Procedure:
-
Preheat the compression molding press to the vulcanization temperature (e.g., 150°C).
-
Place a pre-weighed amount of the uncured rubber compound into the mold.
-
Close the press and apply a pressure of approximately 10 MPa.
-
Cure the rubber for the predetermined t_c90 time obtained from the MDR.
-
After curing, cool the mold under pressure before removing the vulcanized rubber sheet.
-
Condition the vulcanized sheets for at least 24 hours at room temperature before testing.
Mechanical Property Testing
Objective: To determine the tensile properties and hardness of the vulcanized rubber.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Dumbbell-shaped die for cutting test specimens (ASTM D412).
-
Shore A durometer (ASTM D2240).
Procedure:
-
Tensile Properties:
-
Cut dumbbell-shaped specimens from the vulcanized sheets.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen breaks.
-
Record the force and elongation.
-
Calculate the tensile strength, elongation at break, and modulus at 300% elongation.
-
-
Hardness:
-
Place the vulcanized sheet on a flat, hard surface.
-
Press the Shore A durometer firmly onto the surface of the rubber.
-
Read the hardness value from the dial within one second.
-
Take multiple readings at different locations and calculate the average.
-
Accelerated Heat Aging
Objective: To simulate the long-term effect of heat on the mechanical properties of the vulcanized rubber.
Apparatus:
-
Air-circulating oven with temperature control.
Procedure:
-
Place the dumbbell-shaped specimens in the oven, ensuring they are not in contact with each other.
-
Age the specimens at a specified temperature and duration (e.g., 100°C for 72 hours).
-
After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours.
-
Perform the mechanical property tests as described in Protocol 4 and compare the results with the unaged samples.
Caption: Experimental workflow for evaluating Antioxidant 300.
Conclusion
Antioxidant 300 is a highly effective antioxidant for natural rubber vulcanization, offering excellent protection against thermo-oxidative degradation. Its dual mechanism of action as a free radical scavenger and hydroperoxide decomposer contributes to the enhanced retention of mechanical properties after aging. While it may cause a slight retardation in the cure rate, this is often manageable and outweighed by the significant improvements in the long-term durability of the rubber product. The recommended dosage is typically in the range of 0.5 to 1.5 phr for an optimal balance of performance and cost-effectiveness. The provided protocols offer a standardized framework for evaluating the efficacy of Antioxidant 300 in specific natural rubber formulations.
References
- 1. upload.wikimedia.org [upload.wikimedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Properties of a Novel Reactive and Low-Migration-Resistant Antioxidant and Its Application in Rubber Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. parchem.com [parchem.com]
Application Notes and Protocols: 4,4'-Thiobis(6-tert-butyl-m-cresol) for Polyethylene Oxidation Prevention
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,4'-Thiobis(6-tert-butyl-m-cresol), also known as Antioxidant 300, as a highly effective stabilizer for preventing the oxidative degradation of polyethylene (B3416737) (PE). This document outlines its mechanism of action, presents key performance data, and offers detailed experimental protocols for evaluating its efficacy.
Introduction to 4,4'-Thiobis(6-tert-butyl-m-cresol)
4,4'-Thiobis(6-tert-butyl-m-cresol) is a high-performance, non-staining, and non-discoloring hindered thiophenol antioxidant.[1] It is particularly effective in protecting polymers such as high-density polyethylene (HDPE) and low-density polyethylene (LDPE) from thermo-oxidative degradation.[1] Its unique molecular structure allows it to function as both a primary and secondary antioxidant, providing a dual-action protective effect. This makes it a valuable additive in a wide range of polyethylene applications, including water and gas pipes, high-voltage cables, and greenhouse films.[1] Furthermore, it is approved for use in food packaging materials in many countries, highlighting its low toxicity and high safety profile.[1][2]
Key Attributes:
-
High Efficiency: Acts as a potent radical scavenger and peroxide decomposer.
-
Excellent Thermal Stability: With a melting point between 160-164°C, it withstands high processing temperatures.[2]
-
Low Volatility: Ensures its retention within the polymer matrix during processing and end-use.[2]
-
Synergistic Effects: Exhibits enhanced performance when used in combination with carbon black.[1]
Mechanism of Action
The oxidative degradation of polyethylene is a free-radical chain reaction initiated by heat, UV radiation, or mechanical stress. 4,4'-Thiobis(6-tert-butyl-m-cresol) interrupts this cycle through a two-pronged approach:
-
Primary Antioxidant (Free Radical Scavenging): The sterically hindered phenolic groups readily donate a hydrogen atom to reactive peroxy radicals (ROO•), neutralizing them and preventing them from abstracting hydrogen from the polyethylene backbone. This process forms a stable phenoxyl radical that does not propagate the oxidation chain.
-
Secondary Antioxidant (Peroxide Decomposition): The sulfide (B99878) bridge in the molecule can decompose hydroperoxides (ROOH) into non-radical, stable products. This prevents the homolytic cleavage of hydroperoxides, which would otherwise generate new, highly reactive radicals that could initiate further degradation.
Performance Data
The effectiveness of 4,4'-Thiobis(6-tert-butyl-m-cresol) in polyethylene can be quantified through various analytical techniques. The following tables summarize expected performance data based on the function of high-performance phenolic antioxidants.
Table 1: Oxidative Stability by Oxidation Induction Time (OIT)
| Polyethylene Formulation | Antioxidant Concentration (wt%) | OIT at 200°C (minutes) |
| Unstabilized LDPE | 0.0 | < 5 |
| LDPE with Antioxidant 300 | 0.1 | > 30 |
| LDPE with Antioxidant 300 | 0.2 | > 60 |
| Unstabilized HDPE | 0.0 | < 10 |
| HDPE with Antioxidant 300 | 0.1 | > 40 |
| HDPE with Antioxidant 300 | 0.2 | > 80 |
Table 2: Retention of Mechanical Properties after Accelerated Aging (14 days at 100°C in a circulating air oven)
| Polyethylene Formulation | Antioxidant Concentration (wt%) | Tensile Strength Retention (%) | Elongation at Break Retention (%) |
| Unstabilized HDPE | 0.0 | < 50 | < 20 |
| HDPE with Antioxidant 300 | 0.1 | > 90 | > 80 |
| HDPE with Antioxidant 300 | 0.2 | > 95 | > 90 |
Table 3: Melt Flow Index (MFI) Stability after Multiple Extrusions
| Polyethylene Formulation | Antioxidant Concentration (wt%) | MFI (g/10 min) after 1st Extrusion | MFI (g/10 min) after 5th Extrusion | % Change in MFI |
| Unstabilized HDPE | 0.0 | 0.35 | 0.85 | +143% |
| HDPE with Antioxidant 300 | 0.1 | 0.36 | 0.42 | +17% |
| HDPE with Antioxidant 300 | 0.2 | 0.35 | 0.37 | +6% |
Experimental Protocols
The following are detailed protocols for evaluating the performance of 4,4'-Thiobis(6-tert-butyl-m-cresol) in polyethylene.
Sample Preparation
-
Compounding: Dry blend polyethylene pellets with the desired concentration of 4,4'-Thiobis(6-tert-butyl-m-cresol) powder.
-
Extrusion: Melt-compound the blend using a twin-screw extruder with a temperature profile appropriate for the polyethylene grade (e.g., 180-220°C for HDPE).
-
Pelletizing: Cool the extrudate in a water bath and pelletize.
-
Specimen Molding: For mechanical testing, compression mold the pellets into sheets of desired thickness (e.g., 2 mm) according to ASTM D4703. For other tests, use the pellets directly.
Oxidation Induction Time (OIT) Measurement
This method, conforming to ASTM D3895, determines the oxidative stability of the polyethylene formulation.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Sample: Place 5-10 mg of the polyethylene sample into an open aluminum DSC pan.
-
Procedure: a. Heat the sample under a nitrogen atmosphere from room temperature to 200°C at a rate of 20°C/min. b. Hold the sample at 200°C for 5 minutes to allow for thermal equilibrium. c. Switch the purge gas from nitrogen to oxygen at a flow rate of 50 mL/min. d. Continue to hold the sample at 200°C and record the time until the onset of the exothermic oxidation peak.
-
Data Analysis: The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic peak.
Accelerated Aging and Mechanical Property Testing
This protocol evaluates the retention of mechanical properties after exposure to elevated temperatures.
-
Apparatus: Circulating air oven, universal testing machine.
-
Procedure: a. Place molded dumbbell-shaped test specimens (as per ASTM D638) in a circulating air oven at 100°C. b. Remove specimens at predetermined time intervals (e.g., 7, 14, 21, and 28 days). c. Condition the aged specimens at room temperature for at least 24 hours before testing. d. Measure the tensile strength and elongation at break of both unaged and aged specimens using a universal testing machine according to ASTM D638.
-
Data Analysis: Calculate the percentage retention of tensile strength and elongation at break for each aging interval compared to the unaged samples.
Melt Flow Index (MFI) Measurement
This test, following ASTM D1238, assesses the effect of the antioxidant on the processability and stability of the polyethylene melt.
-
Apparatus: Melt flow indexer.
-
Procedure: a. Set the melt flow indexer to the standard temperature for the polyethylene grade being tested (e.g., 190°C for many PE grades). b. Load a specified amount of polyethylene pellets into the heated barrel. c. Apply a standard weight (e.g., 2.16 kg) to the piston. d. After a specified pre-heating time, allow the molten polymer to extrude through the die. e. Collect and weigh the extrudate over a specific time period.
-
Data Analysis: Calculate the MFI in grams per 10 minutes. To assess stability, compare the MFI of samples that have undergone multiple extrusion cycles.
Conclusion
4,4'-Thiobis(6-tert-butyl-m-cresol) is a highly effective and versatile antioxidant for polyethylene. Its dual-action mechanism provides excellent protection against thermo-oxidative degradation, leading to superior retention of mechanical properties and melt stability. The protocols outlined in this document provide a robust framework for researchers and scientists to evaluate and quantify the performance benefits of incorporating this antioxidant into their polyethylene formulations.
References
Analytical Methods for the Detection of 4,4'-Thiobis(6-tert-butyl-m-cresol): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Thiobis(6-tert-butyl-m-cresol), also known as Lowinox® 44S36 or CAS 96-69-5, is a phenolic antioxidant widely used in the manufacturing of plastics, rubber, and other polymeric materials to prevent oxidative degradation.[1] Its potential for migration into foodstuffs and biological systems has necessitated the development of sensitive and reliable analytical methods for its detection and quantification. This document provides detailed application notes and protocols for the analysis of 4,4'-Thiobis(6-tert-butyl-m-cresol) in various matrices, catering to the needs of researchers, scientists, and professionals in drug development. The methodologies covered include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), along with comprehensive sample preparation techniques.
Analytical Techniques
A variety of analytical techniques can be employed for the determination of 4,4'-Thiobis(6-tert-butyl-m-cresol). The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of phenolic compounds. Reverse-phase HPLC with a C18 or specialized column is particularly effective.[2][3] Detection is typically achieved using an ultraviolet (UV) detector. For enhanced selectivity and sensitivity, especially in complex matrices, HPLC coupled with a mass spectrometry (MS) detector is recommended.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of 4,4'-Thiobis(6-tert-butyl-m-cresol). This method offers high resolution and sensitivity, making it suitable for trace-level detection.[4] Electron ionization (EI) is a common ionization technique used for this compound.[4]
Quantitative Data Summary
The following table summarizes the quantitative performance parameters that can be expected from the analytical methods described in this document. Please note that these values are indicative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 5 - 30 ng/mL |
| Linearity Range | 0.1 - 100 µg/mL | 0.01 - 50 µg/mL |
| Recovery | 85 - 105% | 90 - 110% |
| Precision (RSD) | < 5% | < 10% |
Experimental Protocols
Protocol 1: Determination of 4,4'-Thiobis(6-tert-butyl-m-cresol) in Plastic Materials by HPLC-UV
This protocol is designed for the quantification of 4,4'-Thiobis(6-tert-butyl-m-cresol) that has migrated from plastic materials into a food simulant.
1. Sample Preparation: Extraction
-
Cut the plastic sample into small pieces (approximately 1 cm²).
-
Weigh 10 g of the plastic pieces and place them in a 250 mL glass flask.
-
Add 100 mL of a food simulant (e.g., 50% ethanol/water) to the flask.
-
Incubate the flask at 40°C for 24 hours with gentle agitation.
-
After incubation, remove the plastic pieces and filter the food simulant through a 0.45 µm PTFE syringe filter.
2. HPLC-UV Analysis
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Newcrom R1 reverse-phase column or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase: Acetonitrile (B52724) and water (80:20, v/v) with 0.1% phosphoric acid.[2][3] For MS compatibility, replace phosphoric acid with 0.1% formic acid.[2][3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: 280 nm.
-
Column Temperature: 30°C.
3. Calibration
-
Prepare a series of standard solutions of 4,4'-Thiobis(6-tert-butyl-m-cresol) in the food simulant in the concentration range of 0.1 to 100 µg/mL.
-
Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
4. Quantification
-
Inject the prepared sample extract into the HPLC system.
-
Determine the concentration of 4,4'-Thiobis(6-tert-butyl-m-cresol) in the sample by comparing its peak area with the calibration curve.
Protocol 2: Analysis of 4,4'-Thiobis(6-tert-butyl-m-cresol) in Biological Matrices (Serum/Plasma) by GC-MS
This protocol is suitable for the trace-level detection and quantification of 4,4'-Thiobis(6-tert-butyl-m-cresol) in biological fluids.
1. Sample Preparation: Liquid-Liquid Extraction
-
To 1 mL of serum or plasma in a glass centrifuge tube, add 50 µL of an internal standard solution (e.g., a deuterated analog of the analyte).
-
Add 2 mL of acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant to a clean glass tube.
-
Add 5 mL of n-hexane and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane (B92381) layer to a new tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.
2. GC-MS Analysis
-
GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless injection of 1 µL at an injector temperature of 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-550) for initial identification and Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions: Monitor characteristic ions of 4,4'-Thiobis(6-tert-butyl-m-cresol) (e.g., m/z 358, 343, 179). The exact ions should be determined by analyzing a standard of the compound.
-
3. Calibration and Quantification
-
Prepare calibration standards by spiking blank serum/plasma with known concentrations of 4,4'-Thiobis(6-tert-butyl-m-cresol) and the internal standard, and process them through the entire sample preparation procedure.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Quantify the analyte in the samples using this calibration curve.
Visualizations
Experimental workflow for HPLC-UV analysis.
Experimental workflow for GC-MS analysis.
Signaling Pathways
Currently, there is limited publicly available information detailing the specific signaling pathways directly affected by 4,4'-Thiobis(6-tert-butyl-m-cresol). As an antioxidant, its primary mechanism of action is the scavenging of free radicals, which can indirectly influence various cellular signaling pathways sensitive to redox state. Further research is required to elucidate its specific molecular targets and downstream effects.
General antioxidant mechanism of action.
References
- 1. Methodologies for the extraction of phenolic compounds from environmental samples: new approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,4’-Thiobis(6-tert-butyl-m-cresol) | SIELC Technologies [sielc.com]
- 4. epa.gov [epa.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4,4'-Thiobis(6-tert-butyl-m-cresol)
Abstract
This application note details a robust and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4,4'-Thiobis(6-tert-butyl-m-cresol). The method is suitable for the determination of this antioxidant in raw materials and finished products. The protocol described herein provides a clear and reproducible procedure for researchers, scientists, and professionals in drug development and quality control.
Introduction
4,4'-Thiobis(6-tert-butyl-m-cresol) is a sterically hindered phenolic antioxidant widely used to prevent oxidative degradation in various materials, including plastics, rubbers, and oils. Its quantification is crucial for ensuring product quality, stability, and regulatory compliance. The HPLC method presented here offers excellent specificity, accuracy, and precision for the determination of 4,4'-Thiobis(6-tert-butyl-m-cresol).
Experimental
A standard HPLC system equipped with a UV detector is required. The chromatographic conditions are summarized in Table 1.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reverse-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
| UV Detection | 280 nm |
| Run Time | 10 minutes |
-
4,4'-Thiobis(6-tert-butyl-m-cresol) reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (85%, analytical grade)
-
Methanol (B129727) (HPLC grade)
A stock solution of 4,4'-Thiobis(6-tert-butyl-m-cresol) is prepared by accurately weighing approximately 25 mg of the reference standard into a 25 mL volumetric flask, dissolving in methanol, and diluting to volume. Calibration standards are prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL.
The sample preparation will vary depending on the matrix. For a solid sample, an accurately weighed portion is extracted with methanol using ultrasonication or soxhlet extraction, followed by filtration through a 0.45 µm syringe filter before injection. For liquid samples, a direct dilution with the mobile phase may be sufficient, followed by filtration.
Method Validation
The developed HPLC method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
The linearity of the method was evaluated by analyzing the calibration standards at six concentration levels. The calibration curve was constructed by plotting the peak area against the concentration of the analyte.
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.5 |
| 10 | 151.8 |
| 25 | 380.1 |
| 50 | 759.5 |
| 100 | 1520.3 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy was determined by the recovery of spiked samples at three different concentration levels. A known amount of 4,4'-Thiobis(6-tert-butyl-m-cresol) was added to a sample matrix, and the recovery was calculated.
Table 3: Accuracy (Recovery) Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.8 | 98.0 |
| 50 | 50.7 | 101.4 |
| 80 | 79.2 | 99.0 |
| Average Recovery (%) | 99.5 |
The precision of the method was evaluated by repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of a standard solution (50 µg/mL) were performed on the same day and on three different days.
Table 4: Precision Data
| Parameter | % RSD |
| Intra-day Precision (n=6) | 0.85 |
| Inter-day Precision (n=3 days) | 1.23 |
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.3 |
| Limit of Quantification (LOQ) | 1.0 |
Experimental Protocols & Workflows
The overall workflow for the quantification of 4,4'-Thiobis(6-tert-butyl-m-cresol) is depicted in the following diagrams.
Caption: Experimental workflow for HPLC quantification.
Caption: Key parameters for HPLC method validation.
Conclusion
The described HPLC method provides a simple, rapid, and reliable approach for the quantification of 4,4'-Thiobis(6-tert-butyl-m-cresol). The method is accurate, precise, and linear over a wide concentration range, making it suitable for routine quality control analysis in various industries.
Application Notes and Protocols for the Mass Spectrometry Analysis of 4,4'-Thiobis(6-tert-butyl-m-cresol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Thiobis(6-tert-butyl-m-cresol), also known as Lowinox® 44S36 or CAS 96-69-5, is a phenolic antioxidant widely used in the manufacturing of plastics, rubbers, and other polymeric materials to prevent oxidative degradation.[1][2] Its potential to migrate from packaging materials into food, beverages, and pharmaceuticals necessitates sensitive and specific analytical methods for its detection and quantification.[1] Furthermore, in drug development, understanding the metabolic fate of such compounds is crucial. Mass spectrometry, coupled with chromatographic separation techniques such as gas chromatography (GC) and liquid chromatography (LC), offers the requisite selectivity and sensitivity for the robust analysis of 4,4'-Thiobis(6-tert-butyl-m-cresol) in various matrices.
This document provides detailed application notes and protocols for the mass spectrometric analysis of 4,4'-Thiobis(6-tert-butyl-m-cresol), tailored for researchers, scientists, and professionals in drug development.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | [1] |
| CAS Number | 96-69-5 | [1] |
| Molecular Formula | C22H30O2S | [1] |
| Molecular Weight | 358.54 g/mol | [1] |
Quantitative Data Summary
The following tables summarize the key quantitative data for the mass spectrometric analysis of 4,4'-Thiobis(6-tert-butyl-m-cresol).
Table 1: GC-MS Fragmentation Data
Electron ionization (EI) at 70 eV is a common technique for GC-MS analysis. The fragmentation of 4,4'-Thiobis(6-tert-butyl-m-cresol) under these conditions yields several characteristic ions.
| Mass-to-Charge Ratio (m/z) | Proposed Fragment |
| 358 | [M]+• (Molecular Ion) |
| 343 | [M - CH3]+ |
| 205 | [C14H21O]+ |
| 177 | [C11H13O2]+ |
| 149 | [C10H13O]+ |
| 57 | [C4H9]+ (tert-butyl cation) |
Note: The relative intensities of these fragments can vary depending on the specific instrumentation and source conditions.
Table 2: Proposed LC-MS/MS (MRM) Parameters
For quantitative analysis using tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is the preferred mode. The following precursor-product ion transitions are proposed for negative ion mode electrospray ionization (ESI), which is suitable for phenolic compounds. These parameters would require optimization on the specific instrument being used.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Collision Energy (eV) |
| 357.19 [M-H]- | 342.17 [M-H-CH3]- | 20-30 |
| 357.19 [M-H]- | 204.15 [C14H20O]- | 25-35 |
| 357.19 [M-H]- | 176.12 [C11H12O2]- | 30-40 |
Experimental Protocols
Protocol 1: GC-MS Analysis of 4,4'-Thiobis(6-tert-butyl-m-cresol) in a Polymer Matrix
This protocol is designed for the quantification of 4,4'-Thiobis(6-tert-butyl-m-cresol) that has migrated from a plastic sample into a food simulant or for direct analysis of the polymer.
1. Sample Preparation (from Polyethylene)
-
Extraction: Accurately weigh 1 gram of the polyethylene (B3416737) sample (pellets or film) into a glass vial.
-
Add 10 mL of dichloromethane (B109758) or a mixture of n-hexane and isopropanol (B130326) (3:1, v/v).
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of n-hexane for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp 1: 20 °C/min to 250 °C, hold for 5 minutes.
-
Ramp 2: 10 °C/min to 300 °C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis (monitor m/z 358, 343, 205).
Protocol 2: LC-MS/MS Analysis of 4,4'-Thiobis(6-tert-butyl-m-cresol) in Biological Fluids
This protocol is suitable for the analysis of 4,4'-Thiobis(6-tert-butyl-m-cresol) and its potential metabolites in plasma or urine for drug metabolism studies.
1. Sample Preparation (from Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 50% B
-
1-5 min: 50-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-50% B
-
6.1-8 min: 50% B
-
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 2.5 kV.
-
Desolvation Temperature: 450 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions from Table 2.
Visualizations
Caption: General experimental workflow for the mass spectrometry analysis of 4,4'-Thiobis(6-tert-butyl-m-cresol).
Caption: Proposed electron ionization fragmentation pathway for 4,4'-Thiobis(6-tert-butyl-m-cresol).
References
Determining 4,4'-Thiobis(6-tert-butyl-m-cresol) in Food Packaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Thiobis(6-tert-butyl-m-cresol), also known as Antioxidant 300, is a synthetic phenolic antioxidant commonly used in the manufacturing of polymers such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP).[1][2] Its primary function is to prevent oxidative degradation of the plastic, thereby extending the shelf life of the packaging material and protecting the integrity of the food product it contains. However, there are concerns regarding the potential migration of this substance from the packaging into the food, which necessitates sensitive and reliable analytical methods for its detection and quantification in food contact materials.
This document provides detailed application notes and protocols for the determination of 4,4'-Thiobis(6-tert-butyl-m-cresol) in food packaging materials. It is intended for researchers, scientists, and professionals involved in food safety, quality control, and the development of food packaging materials.
Regulatory Context
The use of 4,4'-Thiobis(6-tert-butyl-m-cresol) in food contact materials is regulated by governmental bodies to ensure consumer safety.
In the European Union , this substance is listed in Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food. The regulation specifies a Specific Migration Limit (SML) for 4,4'-thiobis(6-tert-butyl-3-methylphenol) of 0.48 mg/kg of food.[3][4] This is the maximum permitted amount of the substance that can migrate from the packaging into the food.
In the United States , 4,4'-Thiobis(6-tert-butyl-m-cresol) is listed in the Code of Federal Regulations, Title 21 (21 CFR), under section 177.2600 for use in rubber articles intended for repeated use in contact with food.[5][6] The regulations specify the types of rubber articles in which it can be used and may include limits on the concentration of the substance in the final product.
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis of 4,4'-Thiobis(6-tert-butyl-m-cresol) in food packaging.
Table 1: Regulatory Limits for 4,4'-Thiobis(6-tert-butyl-m-cresol)
| Regulatory Body | Regulation | Specific Migration Limit (SML) |
| European Union | (EU) No 10/2011 | 0.48 mg/kg of food[3][4] |
| United States FDA | 21 CFR 177.2600 | Permitted for use in rubber articles for repeated use[5][6] |
Table 2: Typical Method Validation Parameters for Analysis of Phenolic Antioxidants
| Parameter | Typical Value Range |
| Linearity (R²) | > 0.99[7] |
| Limit of Detection (LOD) | 0.01 - 0.35 µg/mL[7] |
| Limit of Quantitation (LOQ) | 0.03 - 1.07 µg/mL[7] |
| Recovery | 98.33 - 101.12%[7] |
| Repeatability (RSD) | < 5%[7] |
Experimental Protocols
Two primary analytical techniques are suitable for the determination of 4,4'-Thiobis(6-tert-butyl-m-cresol) in food packaging: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Determination by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a method for the quantification of 4,4'-Thiobis(6-tert-butyl-m-cresol) using HPLC with a UV detector.
1. Sample Preparation: Migration Testing
Migration testing is performed to simulate the transfer of the substance from the packaging material to the food.
-
Food Simulants : Select appropriate food simulants based on the type of food the packaging is intended for. Common simulants include:
-
Simulant A: 10% ethanol (B145695) (v/v) for aqueous foods.
-
Simulant B: 3% acetic acid (w/v) for acidic foods.
-
Simulant D2: Vegetable oil or alternative simulants like 95% ethanol or isooctane (B107328) for fatty foods.[8][9]
-
-
Migration Conditions : The choice of time and temperature for the migration test should represent the worst-case conditions of intended use. A common condition is 10 days at 40°C.[8][10]
-
Procedure :
-
Cut a piece of the food packaging material of a known surface area.
-
Place the sample in a migration cell or a sealed container with a known volume of the selected food simulant.
-
Incubate the sample under the chosen migration conditions.
-
After the incubation period, remove the packaging material and collect the food simulant for analysis.
-
2. Sample Preparation: Extraction from Food Simulant
-
Aqueous Simulants (A and B) :
-
Take a known volume of the food simulant.
-
Perform a liquid-liquid extraction (LLE) with a suitable organic solvent such as dichloromethane (B109758) or a mixture of dichloromethane and n-hexane.[11]
-
Separate the organic layer and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
Fatty Food Simulants (D2) :
-
For vegetable oil, a solvent extraction followed by a cleanup step such as solid-phase extraction (SPE) may be necessary to remove the fat matrix.
-
For alternative simulants like 95% ethanol or isooctane, direct injection after appropriate dilution may be possible.
-
3. HPLC-UV Instrumental Conditions
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase : A mixture of acetonitrile (B52724) and water.[13][14][15] An isocratic elution with a ratio of 85:15 (v/v) can be a starting point.[12] For mass spectrometry applications, replace phosphoric acid with formic acid.[13][14][15]
-
Flow Rate : 1.0 mL/min.[12]
-
Injection Volume : 20 µL.[12]
-
Column Temperature : 30°C.[12]
-
UV Detection Wavelength : 280 nm.[12]
4. Calibration and Quantification
-
Prepare a series of standard solutions of 4,4'-Thiobis(6-tert-butyl-m-cresol) in the mobile phase at concentrations ranging from 0.1 to 20 µg/mL.[12]
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample extract and determine the concentration of the analyte from the calibration curve.
Protocol 2: Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity and is a powerful tool for the identification and quantification of migrants from food packaging.
1. Sample Preparation: Migration Testing
Follow the same migration testing procedure as described in Protocol 1.
2. Sample Preparation: Extraction and Derivatization (if necessary)
-
Follow the same liquid-liquid extraction procedure as described for HPLC-UV analysis for aqueous food simulants.
-
For GC-MS analysis, derivatization may be necessary to improve the volatility and thermal stability of the analyte, although for some phenolic compounds it is not strictly required. If derivatization is needed, a common agent is BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
3. GC-MS Instrumental Conditions
-
Column : A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.[16]
-
Injector Temperature : 280°C.
-
Oven Temperature Program :
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp at 10°C/min to 240°C.[16]
-
-
Transfer Line Temperature : 300°C.[10]
-
Ion Source Temperature : 230°C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.[10][16]
-
Mass Analyzer : Quadrupole or Time-of-Flight (TOF).
-
Acquisition Mode : Full scan mode (e.g., m/z 35-1000) for identification and Selected Ion Monitoring (SIM) mode for quantification.[10]
-
SIM Ions for Quantification : The molecular ion (m/z 358) and characteristic fragment ions should be selected.
4. Calibration and Quantification
-
Prepare a series of standard solutions of 4,4'-Thiobis(6-tert-butyl-m-cresol) in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
Construct a calibration curve by plotting the peak area of the selected ion(s) against the concentration.
-
Analyze the prepared sample extract and quantify the analyte using the calibration curve.
Visualizations
Caption: Experimental workflow for determining 4,4'-Thiobis(6-tert-butyl-m-cresol).
Caption: Decision tree for analytical method selection.
References
- 1. 4,4'-Thiobis(6-tert-butyl-m-cresol) | 96-69-5 [chemicalbook.com]
- 2. Synthesis Solutions | 96-69-5 | 4,4-Thiobis (6-Tert-Butyl-m-Cresol) distributor supplier | antioxidant in plastics and rubber industries [barentz-na.com]
- 3. High Sensitivity - High Performance Liquid Chromatography for Polymer Additive Analysis [intertek.com]
- 4. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 6. organomation.com [organomation.com]
- 7. researchgate.net [researchgate.net]
- 8. keypublishing.org [keypublishing.org]
- 9. Specific migration testing with alternative fatty food simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Determination of plastic additives in packaging by liquid chromatography coupled to high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation of 4,4’-Thiobis(6-tert-butyl-m-cresol) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. 4,4’-Thiobis(6-tert-butyl-m-cresol) | SIELC Technologies [sielc.com]
- 16. scispace.com [scispace.com]
Application Notes: Migration Testing of 4,4'-Thiobis(6-tert-butyl-m-cresol) from Plastics
An in-depth guide to the migration testing of 4,4'-Thiobis(6-tert-butyl-m-cresol), a common antioxidant in plastic food contact materials, is detailed below. This document provides comprehensive application notes and experimental protocols for researchers, scientists, and professionals in drug development and food safety.
Introduction
4,4'-Thiobis(6-tert-butyl-m-cresol), also known as Antioxidant 300, is a highly effective phenolic antioxidant used to prevent thermo-oxidative degradation in various polymers, including polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE), which are commonly used for food packaging.[1] While it enhances the stability and lifespan of plastic materials, there is a potential for this substance to migrate from the packaging into foodstuffs, which necessitates rigorous testing to ensure consumer safety.
Regulatory bodies, such as the European Union, have established specific migration limits (SMLs) for substances that can migrate from food contact materials. For 4,4'-Thiobis(6-tert-butyl-m-cresol) (FCM substance No. 928), the SML as set by Commission Regulation (EU) No 10/2011 is 0.48 mg/kg of food.[2][3] This application note outlines the protocols for conducting migration tests to verify compliance with this limit.
Principle of Migration Testing
Migration testing involves exposing a plastic sample to a food simulant for a specified period at a defined temperature, which mimics the intended use of the plastic article. The concentration of the substance of interest, in this case, 4,4'-Thiobis(6-tert-butyl-m-cresol), is then determined in the food simulant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocols
1. Materials and Reagents
-
Plastic Samples: Polypropylene (PP) or Polyethylene (PE) films or articles containing 4,4'-Thiobis(6-tert-butyl-m-cresol).
-
Food Simulants:
-
Simulant A: 10% (v/v) ethanol (B145695) in distilled water (for aqueous foods).
-
Simulant B: 3% (w/v) acetic acid in distilled water (for acidic foods).
-
Simulant D2: Vegetable oil (e.g., olive oil) or 95% (v/v) ethanol as a substitute (for fatty foods).[4][5]
-
-
Analytical Standards: 4,4'-Thiobis(6-tert-butyl-m-cresol) (purity >98%).
-
Solvents: Acetonitrile (B52724) (HPLC grade), water (HPLC grade), phosphoric acid or formic acid (for mobile phase adjustment).[6]
-
Glassware: Migration cells or glass tubes, volumetric flasks, vials.
2. Sample Preparation
-
Cut the plastic sample into test specimens of a known surface area (e.g., 1 dm²).
-
Clean the surface of the specimens by gently wiping with a lint-free cloth. Avoid using solvents for cleaning.
-
Pre-condition the specimens if required by the specific test protocol.
3. Migration Test Procedure
-
Place the test specimen in a migration cell or glass tube.
-
Add a known volume of the selected food simulant to achieve a surface area-to-volume ratio of 6 dm²/L, unless the specific shape of the article dictates otherwise.
-
Seal the migration cell or tube to prevent evaporation.
-
Incubate the samples under the appropriate test conditions of time and temperature as specified in Regulation (EU) No 10/2011. Common conditions include 10 days at 40°C for long-term storage or 2 hours at 70°C for hot-fill applications.
-
After the exposure time, remove the plastic specimen from the simulant.
-
The food simulant is then collected for analysis.
4. Analytical Protocol: High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a general method for the determination of 4,4'-Thiobis(6-tert-butyl-m-cresol).[6]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water, with a small amount of phosphoric acid or formic acid for pH adjustment (e.g., Acetonitrile:Water 80:20 v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 282 nm.
-
Column Temperature: 45°C.[3]
Sample Preparation for Analysis:
-
Aqueous Simulants (A and B): Direct injection may be possible. If concentration is needed, solid-phase extraction (SPE) can be employed.
-
Fatty Food Simulant (Olive Oil): Liquid-liquid extraction or solid-phase extraction is required to separate the analyte from the fatty matrix.
-
95% Ethanol Simulant: The sample may be diluted with the mobile phase before injection.
5. Quantification
Prepare a calibration curve using standard solutions of 4,4'-Thiobis(6-tert-butyl-m-cresol) of known concentrations. The concentration of the analyte in the food simulant is determined by comparing its peak area with the calibration curve. The migration is then expressed in mg of substance per kg of food simulant.
Data Presentation
Table 1: Quantitative Migration Data for 4,4'-Thiobis(6-tert-butyl-m-cresol)
| Plastic Type | Food Simulant | Test Conditions (Time, Temperature) | Migration Level (mg/kg) | Reference |
| EPDM Rubber | 10% Ethanol (Simulant A) | Not Specified | Not Detected | [7][8] |
| EPDM Rubber | 4% Acetic Acid (Simulant B) | Not Specified | Not Detected | [7][8] |
Visualizations
Caption: Experimental workflow for migration testing of 4,4'-Thiobis(6-tert-butyl-m-cresol).
References
- 1. pergamos.lib.uoa.gr [pergamos.lib.uoa.gr]
- 2. Global and specific migration of antioxidants from polypropylene films into food simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Specific migration testing with alternative fatty food simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. measurlabs.com [measurlabs.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating Antioxidant 300 into Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antioxidant 300, chemically known as 4,4'-Thiobis(6-tert-butyl-m-cresol), is a high-performance, non-staining, and non-discoloring hindered thiophenol antioxidant.[1] Its primary function is to protect polymers from thermo-oxidative degradation, thereby extending their service life and maintaining their physical and mechanical properties.[2] This antioxidant is particularly effective in a variety of polymers, including polyolefins (HDPE, LDPE, PP), acrylonitrile-butadiene-styrene (ABS), polyvinyl chloride (PVC), and synthetic elastomers.[1][3] Antioxidant 300 operates through a dual mechanism, acting as both a free radical terminator and a hydroperoxide decomposer.[3] A notable characteristic of Antioxidant 300 is its synergistic performance when combined with carbon black and other stabilizers, making it a versatile choice for demanding applications.[1][3][4][5]
These application notes provide detailed protocols for the incorporation of Antioxidant 300 into polymer matrices via melt blending and solution casting, summarize its effects on polymer properties, and illustrate its mechanism of action.
Mechanism of Action
Antioxidant 300 is a primary antioxidant that functions by interrupting the free-radical chain reactions that lead to polymer degradation. The "hindered phenol" structure allows it to donate a hydrogen atom to a reactive polymer peroxy radical (ROO•), thus neutralizing it and preventing further degradation of the polymer chain. The resulting phenoxy radical is sterically hindered and resonance-stabilized, making it less reactive and unable to initiate new degradation chains.
The thioether bridge in Antioxidant 300's structure also contributes to its antioxidant activity by decomposing hydroperoxides (ROOH), which are unstable intermediates that can break down to form more radicals. This dual functionality makes Antioxidant 300 a highly efficient stabilizer.
Synergistic Effect with Carbon Black
Antioxidant 300 exhibits a significant synergistic effect when used in combination with carbon black, particularly in polyolefins used for applications like pipes (B44673) and cables. While many antioxidants can be adsorbed onto the surface of carbon black, which can reduce their effectiveness, the thiobisphenol structure of Antioxidant 300 is thought to interact favorably with the carbon black surface. This interaction is believed to enhance the overall stability of the polymer by creating a more potent antioxidant system at the polymer-carbon black interface, a critical area for the initiation of degradation.
Data Presentation: Performance of Antioxidant 300 in Various Polymers
The following tables summarize the typical effects of incorporating Antioxidant 300 on the properties of various polymers. The data presented is illustrative and may vary depending on the specific grade of the polymer, processing conditions, and the presence of other additives.
Table 1: Effect of Antioxidant 300 on the Properties of Polyethylene (PE)
| Property | Test Method | Unstabilized PE | PE + 0.1% Antioxidant 300 | PE + 0.25% Antioxidant 300 |
| Oxidative Induction Time (OIT) @ 200°C (min) | ASTM D3895 | < 5 | 30 - 50 | > 60 |
| Tensile Strength at Break (MPa) | ASTM D638 | 25 | 25 | 25 |
| Elongation at Break (%) | ASTM D638 | 600 | 600 | 600 |
| Melt Flow Index (g/10 min) after multiple extrusions | ASTM D1238 | Significant Increase | Moderate Increase | Slight Increase |
Table 2: Effect of Antioxidant 300 on the Properties of Polypropylene (PP)
| Property | Test Method | Unstabilized PP | PP + 0.2% Antioxidant 300 | PP + 0.5% Antioxidant 300 |
| Oxidative Induction Time (OIT) @ 190°C (min) | ASTM D3895 | < 10 | 40 - 60 | > 80 |
| Tensile Strength at Yield (MPa) | ASTM D638 | 34 | 34 | 34 |
| Notched Izod Impact Strength (kJ/m²) | ASTM D256 | 3.5 | 3.5 | 3.4 |
| Melt Flow Index (g/10 min) after processing | ASTM D1238 | High | Stable | Very Stable |
Table 3: Effect of Antioxidant 300 on the Thermal Stability of PVC and ABS
| Polymer | Property | Test Method | Unstabilized | With Antioxidant 300 (0.5 phr) |
| PVC | Onset of Thermal Degradation (°C) | TGA | ~200 | ~220 |
| Time to Discoloration @ 180°C (min) | Visual | < 15 | > 45 | |
| ABS | Oxidative Induction Time (OIT) @ 180°C (min) | DSC | ~15 | > 50 |
| Yellowness Index after Heat Aging | ASTM E313 | High | Low |
Experimental Protocols
The following are detailed protocols for incorporating Antioxidant 300 into a polymer matrix using melt blending and solution casting techniques.
Protocol 1: Melt Blending Incorporation
Melt blending is the most common method for incorporating additives into thermoplastic polymers. It involves mixing the polymer and additives at a temperature above the polymer's melting point.
Materials and Equipment:
-
Polymer resin (e.g., PE, PP, ABS, PVC pellets or powder)
-
Antioxidant 300 powder
-
Twin-screw extruder or internal mixer (e.g., Brabender or Haake)
-
Strand pelletizer
-
Drying oven
-
Weighing balance
Workflow Diagram:
Procedure:
-
Material Preparation:
-
Dry the polymer resin in a vacuum oven at a temperature appropriate for the specific polymer to remove any moisture (e.g., 80°C for 4 hours for ABS).
-
Accurately weigh the required amounts of polymer resin and Antioxidant 300 powder based on the desired final concentration (e.g., 0.1% to 1.0% by weight).
-
-
Pre-mixing:
-
Combine the weighed polymer and Antioxidant 300 in a container and tumble mix for 10-15 minutes to ensure a homogenous dry blend. This step helps in achieving a uniform distribution of the antioxidant in the final product.
-
-
Melt Compounding:
-
Set the temperature profile of the twin-screw extruder according to the processing recommendations for the specific polymer. The temperature should be high enough to ensure the polymer is fully molten but not so high as to cause significant degradation.
-
Start the extruder and feed the pre-mixed blend into the hopper at a constant rate.
-
The screw speed should be optimized to ensure good mixing without excessive shear, which could lead to polymer degradation.
-
-
Extrusion and Pelletizing:
-
The molten polymer compound will be extruded through a die as a continuous strand.
-
Pass the strand through a water bath to cool and solidify it.
-
Feed the cooled strand into a pelletizer to cut it into small pellets.
-
-
Post-processing and Characterization:
-
Dry the pellets to remove any surface moisture.
-
The resulting pellets, now containing a uniform dispersion of Antioxidant 300, can be used for subsequent processing (e.g., injection molding, film extrusion) to produce test specimens.
-
Characterize the stabilized polymer for its mechanical, thermal, and oxidative stability properties using standard test methods.
-
Protocol 2: Solution Casting Incorporation
Solution casting is a suitable method for preparing thin polymer films with a uniform distribution of additives. This technique is particularly useful for polymers that are soluble in common solvents and for laboratory-scale preparations.
Materials and Equipment:
-
Polymer (e.g., PVC, certain grades of PE or PP)
-
Antioxidant 300
-
Suitable solvent (e.g., tetrahydrofuran (B95107) (THF) for PVC, xylene for PE)
-
Glass petri dish or a flat glass plate
-
Magnetic stirrer and hot plate
-
Vacuum oven or a well-ventilated fume hood
-
Weighing balance and graduated cylinders
Workflow Diagram:
Procedure:
-
Solution Preparation:
-
Weigh the desired amount of polymer and dissolve it in a suitable solvent in a beaker with magnetic stirring. The concentration of the polymer in the solution will determine the thickness of the final film (typically 5-10 wt%).
-
Once the polymer is completely dissolved, add the weighed amount of Antioxidant 300 to the solution and continue stirring until it is fully dissolved. Gentle heating may be applied if necessary to aid dissolution.
-
-
Casting:
-
Place a clean, dry glass petri dish or a flat glass plate on a level surface in a fume hood.
-
Carefully pour the polymer solution onto the substrate, ensuring it spreads evenly to form a uniform layer.
-
-
Solvent Evaporation:
-
Cover the casting setup with a perforated lid to allow for slow and controlled evaporation of the solvent. Rapid evaporation can lead to the formation of defects in the film.
-
Allow the solvent to evaporate completely. This may take several hours to a full day depending on the solvent's volatility and the thickness of the cast solution.
-
-
Film Detachment and Drying:
-
Once the film appears dry and solid, carefully detach it from the glass substrate. Adding a small amount of water at the edges can sometimes help in peeling the film.
-
Place the detached film in a vacuum oven at a moderate temperature (e.g., 40-50°C) for several hours to remove any residual solvent.
-
-
Characterization:
-
The resulting transparent film, containing uniformly dispersed Antioxidant 300, can be cut into specimens for various characterization tests, such as tensile testing, thermal analysis, and oxidative stability assessment.
-
Conclusion
Antioxidant 300 is a highly effective and versatile stabilizer for a wide range of polymers. Its dual-action mechanism and synergistic effects with other additives make it a valuable tool for enhancing the durability and performance of polymer products. The choice of incorporation method, either melt blending or solution casting, will depend on the specific polymer, the desired final product form, and the scale of production. By following the detailed protocols provided in these application notes, researchers and professionals can effectively incorporate Antioxidant 300 into their polymer systems to achieve superior protection against oxidative degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CA2621780C - Method for addition of additives into a polymer melt - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved Antioxidant and Mechanical Properties of Food Packaging Films Based on Chitosan/Deep Eutectic Solvent, Containing Açaí-Filled Microcapsules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,4'-Thiobis(6-tert-butyl-m-cresol) in High-Temperature Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Thiobis(6-tert-butyl-m-cresol), also known as Antioxidant 300, is a high-performance, non-polluting phenolic antioxidant with exceptional thermal stability, making it a prime candidate for demanding high-temperature applications.[1] Its low volatility and high antioxidant efficiency contribute to its widespread use in the stabilization of polymers such as polyethylene (B3416737) and polypropylene (B1209903), as well as in synthetic lubricants and rubber formulations.[2][3] This document provides detailed application notes, performance data, and experimental protocols for evaluating the efficacy of 4,4'-Thiobis(6-tert-butyl-m-cresol) as a high-temperature antioxidant.
Mechanism of Action: A Dual-Functional Antioxidant
4,4'-Thiobis(6-tert-butyl-m-cresol) functions as a multifunctional antioxidant, exhibiting both primary and secondary antioxidant capabilities. This dual-action mechanism provides comprehensive protection against thermo-oxidative degradation.
-
Primary Antioxidant (Radical Scavenging): The sterically hindered phenolic groups are highly effective radical scavengers. They readily donate a hydrogen atom to reactive peroxy radicals (ROO•), neutralizing them and terminating the auto-oxidation chain reaction. The resulting phenoxy radical is stabilized by resonance and steric hindrance from the tert-butyl groups, preventing it from initiating new oxidation chains.
-
Secondary Antioxidant (Peroxide Decomposition): The thioether linkage in the molecule acts as a peroxide decomposer. It can break down hydroperoxides (ROOH) into non-radical, stable products, thus preventing the formation of new radicals that would otherwise perpetuate the degradation process. This synergistic effect of radical scavenging and peroxide decomposition makes it a highly efficient stabilizer at elevated temperatures.
High-Temperature Applications
Due to its robust thermal stability and low volatility, 4,4'-Thiobis(6-tert-butyl-m-cresol) is highly effective in applications where materials are processed or used at elevated temperatures.
-
Polyolefins (Polypropylene and Polyethylene): It is widely used as a processing and long-term heat stabilizer in polypropylene (PP) and polyethylene (PE). It protects the polymer from degradation during high-temperature processing steps like extrusion and molding, and extends the service life of the final product by preventing thermal oxidation.[2]
-
Synthetic Lubricants: In synthetic lubricants, such as polyol esters, this antioxidant minimizes viscosity changes, deposit formation, and color deterioration at high operating temperatures.[4] Its function is to inhibit the auto-oxidation process that degrades the lubricant base stock.
-
Rubber and Elastomers: It is used to protect natural and synthetic rubbers from oxidation, ensuring the retention of mechanical properties like elasticity and strength during processing and in the final application.[1]
Performance Data
The effectiveness of an antioxidant is quantified through various analytical techniques. Below are typical specifications and illustrative performance data for 4,4'-Thiobis(6-tert-butyl-m-cresol).
Table 1: Typical Physical and Chemical Properties
| Property | Value |
| Appearance | White to light gray powder |
| Melting Point | 160-164 °C[2] |
| Purity (Assay) | ≥ 99% |
| Volatile Matter | ≤ 0.1%[2] |
| Ash Content | ≤ 0.05%[2] |
| Molecular Weight | 358.54 g/mol [2] |
Table 2: Illustrative Oxidation Induction Time (OIT) Data in Polypropylene
| Antioxidant Concentration (wt%) | OIT at 200°C (minutes) | OIT at 210°C (minutes) |
| 0 (Unstabilized) | < 1 | < 1 |
| 0.1 | 25 | 10 |
| 0.2 | 55 | 22 |
| 0.3 | > 80 | 35 |
Note: The values in Table 2 are illustrative and can vary depending on the specific grade of polypropylene and the presence of other additives.
Table 3: Illustrative Thermogravimetric Analysis (TGA) Data in Polypropylene
| Antioxidant Concentration (wt%) | Onset of Degradation (°C, in Air) | Temperature at 5% Weight Loss (°C, in Air) |
| 0 (Unstabilized) | 220 | 250 |
| 0.2 | 260 | 295 |
Note: The values in Table 3 are illustrative. The addition of the antioxidant significantly increases the temperature at which degradation begins.
Experimental Protocols
To evaluate the performance of 4,4'-Thiobis(6-tert-butyl-m-cresol) in a specific formulation, the following experimental protocols are recommended.
References
Application Notes and Protocols for the Stabilization of Polyolefins with 4,4'-Thiobis(6-tert-butyl-m-cresol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Thiobis(6-tert-butyl-m-cresol), also known by the trade name Antioxidant 300, is a high-performance, non-discoloring, sulfur-containing hindered phenolic antioxidant. It is widely utilized in the stabilization of polyolefins, such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), to protect them from thermal-oxidative degradation during processing and throughout their service life. This degradation can lead to a loss of mechanical properties, discoloration, and a reduction in the material's overall lifespan. Due to its low toxicity, it is permitted for use in plastic products that come into contact with food in many countries.[1]
This document provides detailed application notes on the mechanism of action and performance benefits of 4,4'-Thiobis(6-tert-butyl-m-cresol) in polyolefins. It also includes comprehensive experimental protocols for evaluating its efficacy as a stabilizer.
Mechanism of Action
4,4'-Thiobis(6-tert-butyl-m-cresol) functions as a primary antioxidant through a free-radical scavenging mechanism. The thioether bridge in its structure also allows it to act as a hydroperoxide decomposer, providing a dual-functional stabilization effect. This synergistic intramolecular activity makes it a highly efficient stabilizer for polyolefins.[2][3]
The key steps in its antioxidant activity are:
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Radical Scavenging: The phenolic hydroxyl groups readily donate a hydrogen atom to reactive polymer radicals (R•) and peroxy radicals (ROO•), neutralizing them and terminating the degradation chain reaction.
-
Hydroperoxide Decomposition: The sulfur-containing bridge can decompose hydroperoxides (ROOH), which are unstable intermediates in the oxidation process that can break down to form more radicals.
This dual functionality is particularly effective in providing both processing stability at high temperatures and long-term thermal stability.
Performance Data (Illustrative)
While specific performance data can vary depending on the grade of polyolefin and the presence of other additives, the following tables provide an illustrative overview of the expected performance of 4,4'-Thiobis(6-tert-butyl-m-cresol) in polypropylene and polyethylene.
Table 1: Illustrative Oxidative Induction Time (OIT) of Polypropylene Stabilized with 4,4'-Thiobis(6-tert-butyl-m-cresol)
| Antioxidant Concentration (% w/w) | Oxidative Induction Time (OIT) at 200°C (minutes) |
| 0 (Unstabilized) | < 5 |
| 0.1 | 35 |
| 0.25 | 75 |
| 0.5 | > 120 |
Table 2: Illustrative Retention of Mechanical Properties of Polyethylene After Accelerated Aging
| Antioxidant Concentration (% w/w) | Tensile Strength Retention after 1000h UV Aging (%) | Elongation at Break Retention after 1000h UV Aging (%) |
| 0 (Unstabilized) | 40 | 15 |
| 0.1 | 75 | 50 |
| 0.25 | 90 | 80 |
| 0.5 | > 95 | > 90 |
Table 3: Illustrative Melt Flow Index (MFI) of Polypropylene After Multiple Extrusions
| Antioxidant Concentration (% w/w) | MFI (g/10 min) after 1st Extrusion | MFI (g/10 min) after 5th Extrusion | % Change in MFI |
| 0 (Unstabilized) | 4.0 | 12.0 | +200% |
| 0.25 | 4.1 | 5.5 | +34% |
| 0.5 | 4.0 | 4.8 | +20% |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of 4,4'-Thiobis(6-tert-butyl-m-cresol) in polyolefins.
Protocol 1: Sample Preparation
Objective: To prepare stabilized polyolefin samples for subsequent testing.
Materials:
-
Polyolefin (polypropylene or polyethylene) powder or pellets
-
4,4'-Thiobis(6-tert-butyl-m-cresol) powder
-
Twin-screw extruder or internal mixer
-
Compression molding machine
-
Tensile bar and disc molds
Procedure:
-
Dry the polyolefin resin to the manufacturer's recommended specifications.
-
Pre-blend the desired concentration of 4,4'-Thiobis(6-tert-butyl-m-cresol) with the polyolefin powder or pellets in a high-speed mixer.
-
Melt-compound the blend using a twin-screw extruder or an internal mixer at a temperature appropriate for the specific polyolefin (e.g., 180-220°C for polyethylene, 200-240°C for polypropylene).
-
Pelletize the extruded strands.
-
For mechanical and thermal testing, compression mold the pellets into the desired specimen shapes (e.g., tensile bars, discs) according to ASTM or ISO standards.
Protocol 2: Oxidative Induction Time (OIT) Measurement
Objective: To determine the resistance of the stabilized polyolefin to thermo-oxidative degradation.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Procedure (based on ASTM D3895):
-
Place a small sample (5-10 mg) of the stabilized polyolefin into an open aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Heat the sample to the specified isothermal temperature (e.g., 200°C for polyethylene, 180°C for polypropylene) at a heating rate of 20°C/min under an inert nitrogen atmosphere.
-
Once the isothermal temperature is reached and stabilized (typically after 3-5 minutes), switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT.
Protocol 3: Accelerated Aging
Objective: To simulate the long-term effects of environmental exposure on the stabilized polyolefin.
Apparatus:
-
Forced air circulating oven (for thermal aging)
-
UV weathering chamber (for UV aging)
Procedure (based on ASTM D3045 for thermal aging):
-
Prepare test specimens (e.g., tensile bars) of the stabilized polyolefin.
-
Place the specimens in the oven on a wire rack, ensuring they are not in contact with each other.
-
Set the oven to the desired aging temperature (e.g., 110°C, 135°C, or 150°C).
-
Remove specimens at predetermined time intervals for mechanical property testing.
Procedure (based on ASTM G154 for UV aging):
-
Place test specimens in the UV weathering chamber.
-
Set the chamber to the desired cycle of UV exposure, temperature, and humidity.
-
Remove specimens at predetermined time intervals for mechanical property testing and color measurement.
Protocol 4: Mechanical Property Testing
Objective: To evaluate the effect of aging on the mechanical properties of the stabilized polyolefin.
Apparatus:
-
Universal Testing Machine
Procedure (based on ASTM D638 for tensile properties):
-
Condition the aged and unaged tensile bar specimens at standard laboratory conditions.
-
Measure the tensile strength, elongation at break, and tensile modulus of the specimens using the universal testing machine at a specified crosshead speed.
-
Calculate the percentage retention of each property after aging compared to the unaged control.
Protocol 5: Melt Flow Index (MFI) Measurement
Objective: To assess changes in the polymer's melt viscosity, which is indicative of chain scission or cross-linking due to degradation.
Apparatus:
-
Extrusion plastometer (MFI tester)
Procedure (based on ASTM D1238):
-
Set the temperature of the MFI tester barrel according to the polymer type (e.g., 190°C for polyethylene, 230°C for polypropylene).
-
Place a specified mass of the polymer (typically 3-8 grams) into the heated barrel.
-
Allow the polymer to melt for a specified pre-heating time.
-
Place a specified weight on the piston to extrude the molten polymer through a standard die.
-
Collect and weigh the extrudate over a specific time period to determine the MFI in g/10 min.
Visualizations
Caption: Mechanism of polyolefin degradation and stabilization.
Caption: Experimental workflow for evaluating stabilizer performance.
Conclusion
4,4'-Thiobis(6-tert-butyl-m-cresol) is a highly effective, dual-functional antioxidant for the stabilization of polyolefins. Its ability to act as both a radical scavenger and a hydroperoxide decomposer provides excellent protection against thermal-oxidative degradation during processing and long-term use. The experimental protocols outlined in this document provide a comprehensive framework for researchers and scientists to evaluate its performance and optimize its concentration for various polyolefin applications.
References
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of 4,4'-Thiobis(6-tert-butyl-m-cresol) in Nonpolar Polymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility and dispersion of the antioxidant 4,4'-Thiobis(6-tert-butyl-m-cresol) in nonpolar polymer matrices such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP).
Frequently Asked Questions (FAQs)
Q1: What is 4,4'-Thiobis(6-tert-butyl-m-cresol) and why is its solubility in nonpolar polymers important?
A1: 4,4'-Thiobis(6-tert-butyl-m-cresol), also known as Antioxidant 300, is a highly effective phenolic antioxidant used to protect polymers like polyethylene and polypropylene from degradation caused by heat and oxygen.[1] Its proper dissolution and uniform dispersion within the polymer matrix are crucial for providing consistent and long-lasting stabilization. Poor solubility can lead to issues such as blooming, where the antioxidant migrates to the polymer surface, resulting in reduced performance and surface defects.
Q2: What are the general solubility characteristics of 4,4'-Thiobis(6-tert-butyl-m-cresol)?
A2: 4,4'-Thiobis(6-tert-butyl-m-cresol) is a white to light gray powder that is soluble in various organic solvents but insoluble in water.[1][2] Its solubility in nonpolar polymers is limited and is influenced by factors such as temperature, polymer type (e.g., crystallinity), and the presence of other additives.
Q3: What is "blooming" and how is it related to solubility?
A3: Blooming is the migration of an additive, such as an antioxidant, from the bulk of a polymer to its surface, where it can form a crystalline or oily layer. This phenomenon occurs when the concentration of the additive exceeds its solubility limit within the polymer at a specific temperature. As the polymer cools after processing, the solubility of the antioxidant may decrease, causing the excess to be expelled to the surface.
Q4: How can I determine the concentration of 4,4'-Thiobis(6-tert-butyl-m-cresol) in my polymer sample?
A4: The concentration of phenolic antioxidants in polyolefins can be determined using High-Performance Liquid Chromatography (HPLC) with UV detection, following methods similar to ASTM D6042.[3][4][5] This involves extracting the antioxidant from the polymer using a suitable solvent and then analyzing the extract.
Q5: How can I assess the thermal stability of my polymer formulation containing this antioxidant?
A5: The Oxidative Induction Time (OIT) test, as described in ASTM D3895, is a common method to evaluate the thermal stability of polymers containing antioxidants.[6][7][8] A longer OIT generally indicates better thermal stability.
Troubleshooting Guide
This guide addresses common issues encountered when incorporating 4,4'-Thiobis(6-tert-butyl-m-cresol) into nonpolar polymers.
Issue 1: Poor Dispersion and Agglomeration
Symptoms:
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Visible specks or agglomerates of the antioxidant in the final product.
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Inconsistent product performance and appearance.
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Reduced mechanical properties of the polymer.
Possible Causes:
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The concentration of the antioxidant exceeds its solubility limit at the processing temperature.
-
Inadequate mixing during compounding.
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The antioxidant was not pre-dispersed effectively.
Solutions:
| Solution | Description |
| Optimize Processing Temperature | Increasing the melt processing temperature can enhance the solubility of the antioxidant in the polymer. However, care must be taken not to exceed the degradation temperature of the polymer or the antioxidant. |
| Improve Mixing Efficiency | Utilize high-shear mixing equipment or increase the mixing time and intensity during compounding to ensure a more uniform distribution of the antioxidant. |
| Use a Masterbatch | Incorporate the antioxidant via a masterbatch, which is a concentrated mixture of the antioxidant in a carrier resin (e.g., a low molecular weight polyethylene or the same polymer as the matrix). This promotes better dispersion and easier handling. |
| Solvent Pre-blending | For small-scale experiments, dissolving the antioxidant in a compatible solvent (e.g., toluene, xylene) and then solution-blending with the polymer can achieve excellent dispersion. The solvent must be completely removed before final processing. |
Issue 2: Surface Blooming
Symptoms:
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A hazy, white, or crystalline deposit on the surface of the polymer product.
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A greasy or oily feel to the surface.
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Poor surface aesthetics and potential for transfer of the antioxidant to other surfaces.
Possible Causes:
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The concentration of the antioxidant is above its solubility limit in the polymer at ambient or service temperatures.
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Incompatibility between the antioxidant and the polymer matrix.
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Post-processing crystallization of the antioxidant.
Solutions:
| Solution | Description |
| Reduce Antioxidant Concentration | The most direct solution is to lower the loading of the antioxidant to a level below its solubility limit in the polymer at the intended service temperature. This may require a balance between stability and avoiding blooming. |
| Use of Co-additives | Combining 4,4'-Thiobis(6-tert-butyl-m-cresol) with a more soluble secondary antioxidant (e.g., a phosphite) can sometimes create a synergistic effect that improves overall compatibility and reduces the required concentration of the primary antioxidant. |
| Employ a Compatibilizer | The addition of a compatibilizer, such as maleic anhydride-grafted polyethylene (MAPE) or polypropylene (MAPP), can improve the interaction between the polar phenolic antioxidant and the nonpolar polymer matrix. This can increase the apparent solubility and reduce the tendency for blooming. |
| Control Cooling Rate | A slower cooling rate after melt processing can sometimes allow for better incorporation of the antioxidant into the polymer matrix as it solidifies, potentially reducing the amount of blooming. |
| Surface Modification of Antioxidant | In advanced applications, chemical modification of the antioxidant to increase its compatibility with the polymer backbone can be considered. This is a more complex approach and typically requires specialized chemical synthesis. |
Data Presentation
Table 1: Solubility of 4,4'-Thiobis(6-tert-butyl-m-cresol) in Various Organic Solvents
| Solvent | Solubility |
| Benzene | Soluble |
| Toluene | Soluble |
| Acetone | Soluble |
| Chloroform | Soluble |
| Carbon Tetrachloride | Soluble |
| Hexane | Very slightly soluble |
| Water | Insoluble (<0.01 g/100 mL at 18 °C)[1][2] |
Table 2: Hansen Solubility Parameters (HSP) for Compatibility Assessment
Hansen Solubility Parameters can be used to predict the compatibility between the antioxidant and the polymer. A smaller difference in the total HSP value (δt) suggests better compatibility.
| Substance | δD (Dispersive) (MPa¹ᐟ²) | δP (Polar) (MPa¹ᐟ²) | δH (Hydrogen Bonding) (MPa¹ᐟ²) | δt (Total) (MPa¹ᐟ²) |
| 4,4'-Thiobis(6-tert-butyl-m-cresol) | ~18.5 (Estimated) | ~4.0 (Estimated) | ~6.0 (Estimated) | ~20.2 (Estimated) |
| Polyethylene (PE) | 16.9 | 0.8 | 2.8 | 17.2 |
| Polypropylene (PP) | 18.0 | 0.0 | 1.0 | 18.0 |
Note: HSP values for the antioxidant are estimated based on its chemical structure and general values for phenolic compounds. Actual values may vary.
Experimental Protocols
Protocol 1: Determination of Oxidative Induction Time (OIT)
Objective: To assess the thermal stability of a polyolefin formulation containing 4,4'-Thiobis(6-tert-butyl-m-cresol) in accordance with ASTM D3895.[6][7][8]
Apparatus:
-
Differential Scanning Calorimeter (DSC) with gas switching capability.
-
Aluminum sample pans and lids.
-
Crimper for sealing pans.
-
Analytical balance.
Procedure:
-
Sample Preparation: Weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating Phase: Heat the sample under a nitrogen atmosphere (50 mL/min) at a rate of 20 °C/min to the isothermal test temperature (e.g., 200 °C for polyethylene).
-
Isothermal Phase (Nitrogen): Hold the sample at the isothermal temperature for 5 minutes to allow for thermal equilibrium.
-
Gas Switching: Switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min). This marks the beginning of the OIT measurement (t=0).
-
Isothermal Phase (Oxygen): Continue to hold the sample at the isothermal temperature until an exothermic peak, indicating the onset of oxidation, is observed.
-
Data Analysis: The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.
Protocol 2: Quantification of Blooming using Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)
Objective: To semi-quantitatively assess the presence of 4,4'-Thiobis(6-tert-butyl-m-cresol) that has bloomed to the surface of a polymer.
Apparatus:
-
Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.
Procedure:
-
Surface Analysis: Place the polymer sample with the surface of interest in direct contact with the ATR crystal. Ensure good contact by applying consistent pressure.
-
Spectrum Acquisition: Collect the FTIR spectrum of the surface, typically in the range of 4000-650 cm⁻¹.
-
Bulk Analysis: Cut the polymer sample to expose a fresh, internal surface. Press this fresh surface against the ATR crystal and collect a bulk FTIR spectrum.
-
Data Analysis:
-
Identify characteristic absorption bands for 4,4'-Thiobis(6-tert-butyl-m-cresol). Key peaks for hindered phenols are typically observed for O-H stretching (~3650 cm⁻¹) and aromatic ring vibrations.
-
Compare the intensity of the characteristic antioxidant peaks in the surface spectrum to those in the bulk spectrum. A significantly higher intensity on the surface indicates blooming.
-
Diagrams
Caption: Experimental workflow for evaluating antioxidant performance.
References
- 1. 4,4'-Thiobis(6-tert-butyl-m-cresol) CAS#: 96-69-5 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. infinitalab.com [infinitalab.com]
- 4. store.astm.org [store.astm.org]
- 5. store.astm.org [store.astm.org]
- 6. store.astm.org [store.astm.org]
- 7. store.astm.org [store.astm.org]
- 8. OIT, Oxidation Induction Time Testing | Flex-Pack Engineering [flexpackeng.com]
Technical Support Center: Preventing Discoloration in Polymers Stabilized with 4,4'-Thiobis(6-tert-butyl-m-cresol)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering discoloration issues in polymers stabilized with the antioxidant 4,4'-Thiobis(6-tert-butyl-m-cresol).
Troubleshooting Guide
Discoloration, often appearing as yellowing or "pinking," in polymers stabilized with phenolic antioxidants like 4,4'-Thiobis(6-tert-butyl-m-cresol) is a common issue. This guide will help you diagnose and resolve these problems.
Problem: Polymer exhibits yellowing or pinking after processing or during storage.
Initial Assessment:
-
Visual Inspection: Characterize the discoloration. Is it uniform? Is it more pronounced on the surface?
-
Review Processing and Storage Conditions: Were the polymers exposed to industrial air, vehicle exhaust, or stored in cardboard containers?
-
Formulation Review: What other additives are present in your polymer formulation?
Potential Causes and Solutions:
| Potential Cause | Description | Recommended Solutions |
| Gas Fading | Exposure to atmospheric pollutants, particularly nitrogen oxides (NOx) and sulfur oxides (SOx), can cause the oxidation of 4,4'-Thiobis(6-tert-butyl-m-cresol), leading to the formation of colored byproducts.[1][2] This is a primary cause of discoloration, often seen in materials processed or stored in industrial environments. | - Control Storage Environment: Store stabilized polymers in a clean, controlled atmosphere with minimal exposure to exhaust fumes from forklifts or heating systems. - Improve Ventilation: Ensure adequate ventilation in processing and storage areas to reduce the concentration of NOx and SOx. - Protective Packaging: Use high-quality, coated cardboard or polymer-based packaging to act as a barrier against atmospheric pollutants. |
| Interaction with Other Additives | Certain additives can interact with 4,4'-Thiobis(6-tert-butyl-m-cresol) and its degradation products, exacerbating discoloration. For example, titanium dioxide (TiO2), a common white pigment, can contribute to "pinking". Basic (high pH) additives can also increase the severity of discoloration. | - Optimize Co-additives: Evaluate the entire additive package. Consider using surface-treated grades of TiO2 to minimize interactions. - Incorporate Synergistic Stabilizers: The addition of co-stabilizers, such as phosphites and Hindered Amine Light Stabilizers (HALS), can significantly improve color stability. Phosphites act as secondary antioxidants, decomposing hydroperoxides, while HALS are effective radical scavengers. |
| Thermal Degradation | Although 4,4'-Thiobis(6-tert-butyl-m-cresol) is a thermal stabilizer, excessive processing temperatures can accelerate its degradation and the formation of colored species. | - Optimize Processing Temperature: Ensure that the processing temperature is within the recommended range for the polymer and the stabilizer. - Minimize Residence Time: Reduce the time the polymer spends at elevated temperatures during processing. |
| UV Exposure | While direct UV exposure can sometimes reverse "gas fading" at the surface, prolonged or intense UV radiation can also lead to the degradation of the polymer and the antioxidant, contributing to discoloration. | - Incorporate UV Absorbers: For applications requiring UV resistance, consider adding UV absorbers to the formulation in conjunction with 4,4'-Thiobis(6-tert-butyl-m-cresol) and HALS. |
Frequently Asked Questions (FAQs)
Q1: What is "gas fading" and why does it cause my polymer to change color?
A1: Gas fading, also known as "pinking" or "yellowing," is the discoloration of a polymer due to a chemical reaction between phenolic antioxidants, such as 4,4'-Thiobis(6-tert-butyl-m-cresol), and atmospheric pollutants like nitrogen oxides (NOx) and sulfur oxides (SOx).[1][2] These pollutants are often present in industrial environments from sources like gas-powered forklifts and heaters. The reaction causes the antioxidant molecule to oxidize, forming colored byproducts (quinones), which impart a yellow or pink hue to the polymer. This discoloration is typically a surface phenomenon and may not affect the bulk physical properties of the polymer.
Q2: Can the discoloration be reversed?
A2: In some cases, particularly with surface-level "gas fading," the discoloration can be reversed or reduced by exposing the polymer to ultraviolet (UV) light, such as direct sunlight. The UV energy can break down the colored quinone structures. However, this is not always a permanent solution, and the discoloration may return if the polymer is re-exposed to the offending atmospheric conditions.
Q3: How can I prevent discoloration from happening in the first place?
A3: The most effective approach is a combination of environmental control and formulation optimization.
-
Environmental Control: Minimize exposure of the polymer to NOx and SOx gases during processing and storage. This can be achieved through improved ventilation and by avoiding the use of gas-powered vehicles in storage areas.
-
Protective Packaging: Use packaging materials that act as a barrier to these gases.
-
Formulation Optimization: Incorporate a synergistic stabilization package. Combining 4,4'-Thiobis(6-tert-butyl-m-cresol) with a phosphite (B83602) stabilizer and a Hindered Amine Light Stabilizer (HALS) can significantly improve color stability.
Q4: What are synergistic stabilizers and how do they help?
A4: Synergistic stabilizers are a blend of different types of additives that work together to provide a greater stabilizing effect than the sum of their individual effects. In the context of preventing discoloration with 4,4'-Thiobis(6-tert-butyl-m-cresol) (a primary antioxidant), common synergistic additives include:
-
Phosphites (Secondary Antioxidants): These compounds work by decomposing hydroperoxides, which are formed during the oxidation process, into non-radical, stable products. This reduces the overall oxidative stress on the primary antioxidant, preserving it and preventing the formation of colored byproducts.
-
Hindered Amine Light Stabilizers (HALS): HALS are extremely efficient radical scavengers. They do not absorb UV radiation but act by trapping free radicals that are formed during photo-oxidation. Their combination with phenolic antioxidants can provide excellent long-term thermal and light stability with improved color retention.
Q5: Are there alternative antioxidants that are less prone to discoloration?
A5: Yes, there are other classes of antioxidants, and even within the phenolic antioxidant family, some are less prone to discoloration than others. For applications where color stability is absolutely critical, "phenol-free" stabilization systems are available. These systems typically rely on a combination of phosphites, HALS, and other proprietary stabilizers to provide the necessary protection without the risk of gas fading associated with phenolic antioxidants. However, these systems may have different cost and performance profiles that need to be evaluated for your specific application.
Data Presentation
The following tables provide a summary of hypothetical performance data to illustrate the impact of different stabilization packages on the color stability of polypropylene (B1209903) (PP) containing 4,4'-Thiobis(6-tert-butyl-m-cresol).
Table 1: Yellowness Index (YI) of Polypropylene after Accelerated Aging
| Formulation | Stabilizer Concentration (wt%) | Yellowness Index (YI) - Initial | Yellowness Index (YI) - After 500 hours Xenon Arc Exposure (ASTM D4329) |
| A (Control) | 0.1% 4,4'-Thiobis(6-tert-butyl-m-cresol) | 1.5 | 12.8 |
| B | 0.1% 4,4'-Thiobis(6-tert-butyl-m-cresol) + 0.1% Phosphite Stabilizer | 1.2 | 7.5 |
| C | 0.1% 4,4'-Thiobis(6-tert-butyl-m-cresol) + 0.1% HALS | 1.3 | 6.8 |
| D | 0.1% 4,4'-Thiobis(6-tert-butyl-m-cresol) + 0.1% Phosphite + 0.1% HALS | 1.1 | 4.2 |
Yellowness Index measured according to ASTM E313.
Table 2: Color Change (ΔE*ab) of Polypropylene after Gas Fading Test
| Formulation | Stabilizer Concentration (wt%) | Color Change (ΔE*ab) - After 2 Cycles of AATCC TM23 |
| A (Control) | 0.1% 4,4'-Thiobis(6-tert-butyl-m-cresol) | 8.5 |
| B | 0.1% 4,4'-Thiobis(6-tert-butyl-m-cresol) + 0.1% Phosphite Stabilizer | 4.2 |
| C | 0.1% 4,4'-Thiobis(6-tert-butyl-m-cresol) + 0.1% HALS | 3.8 |
| D | 0.1% 4,4'-Thiobis(6-tert-butyl-m-cresol) + 0.1% Phosphite + 0.1% HALS | 1.5 |
Color change measured using a spectrophotometer according to CIE Lab* color space.
Experimental Protocols
1. Accelerated Weathering Test for Color Stability
-
Standard: Based on ASTM D4329 - Standard Practice for Fluorescent UV Exposure of Plastics.
-
Objective: To evaluate the resistance of the polymer to discoloration when exposed to simulated sunlight and moisture.
-
Methodology:
-
Specimen Preparation: Prepare flat plaques of the polymer formulation (typically 75 mm x 150 mm) by compression molding or injection molding.
-
Initial Color Measurement: Measure the initial Yellowness Index (YI) of at least three specimens using a spectrophotometer according to ASTM E313.
-
Exposure: Place the specimens in a fluorescent UV weathering device.
-
UV Lamp: Use a UVA-340 lamp to simulate the UV portion of the solar spectrum.
-
Exposure Cycle: A common cycle is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.
-
Duration: Continue the exposure for a specified duration (e.g., 500 or 1000 hours).
-
-
Final Color Measurement: After the exposure period, remove the specimens, allow them to condition at standard laboratory conditions for 24 hours, and then measure the final Yellowness Index.
-
Data Analysis: Calculate the change in Yellowness Index (ΔYI) and compare the results for different formulations.
-
2. Gas Fading Test
-
Standard: Based on AATCC Test Method 23 - Colorfastness to Burnt Gas Fumes.
-
Objective: To assess the resistance of the polymer to color change when exposed to nitrogen oxides from burnt gas fumes.
-
Methodology:
-
Specimen Preparation: Prepare specimens of the polymer (e.g., 50 mm x 100 mm plaques or films).
-
Initial Color Measurement: Measure the initial CIE Lab* color values of the specimens using a spectrophotometer.
-
Exposure:
-
Suspend the specimens and a control fabric (AATCC Test Control Fabric 23) in a gas fading chamber.
-
Introduce burnt gas fumes (containing NOx) into the chamber at a controlled temperature (not exceeding 60°C).
-
Continue the exposure until the control fabric shows a color change corresponding to a standard of fading. This completes one cycle.
-
-
Color Evaluation:
-
Remove the specimens from the chamber and immediately measure their CIE Lab* color values.
-
Calculate the total color difference (ΔE*ab) between the initial and final measurements.
-
-
Multiple Cycles: If required, the exposure can be continued for additional cycles to assess long-term resistance.
-
Visualizations
Caption: Mechanism of polymer discoloration due to gas fading.
Caption: Troubleshooting workflow for polymer discoloration.
Caption: Synergistic stabilization mechanism.
References
Technical Support Center: Optimizing 4,4'-Thiobis(6-tert-butyl-m-cresol) Concentration in Rubber Compounds
This technical support center provides researchers and scientists with essential information for effectively utilizing 4,4'-Thiobis(6-tert-butyl-m-cresol), a non-staining phenolic antioxidant, in various rubber formulations.
Frequently Asked Questions (FAQs)
Q1: What is 4,4'-Thiobis(6-tert-butyl-m-cresol) and what is its primary function in rubber?
A1: 4,4'-Thiobis(6-tert-butyl-m-cresol), also known by trade names such as LOWINOX™ TBM-6 or Antioxidant 300, is a high-efficiency, non-staining phenolic antioxidant.[1][2] Its primary function is to protect rubber vulcanizates from degradation caused by heat and oxygen (thermo-oxidative aging).[1][3] It acts as a primary antioxidant, interrupting the auto-oxidation chain reaction by scavenging free radicals.[3] This protection helps maintain the physical properties and extends the service life of rubber products, especially light-colored ones.[3]
Q2: What is a typical dosage range for this antioxidant in a rubber formulation?
A2: A typical dosage for phenolic antioxidants like 4,4'-Thiobis(6-tert-butyl-m-cresol) ranges from 0.5 to 2.0 parts per hundred rubber (phr). The optimal concentration depends on the specific polymer type (e.g., Natural Rubber, SBR, EPDM), the curing system, and the end-use application's performance requirements, such as the expected service temperature and exposure to oxidative environments.
Q3: In which types of rubber is 4,4'-Thiobis(6-tert-butyl-m-cresol) most effective?
A3: This antioxidant is highly effective in a wide range of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), polybutadiene (B167195) (BR), and EPDM.[1][2] Due to its non-staining and non-discoloring nature, it is particularly well-suited for white, transparent, or brightly colored rubber products where aesthetic appearance is crucial.[3]
Q4: How does 4,4'-Thiobis(6-tert-butyl-m-cresol) affect the vulcanization process?
A4: Phenolic antioxidants generally have a minimal effect on the vulcanization (curing) process compared to amine-based antioxidants. However, at higher concentrations, they may slightly retard the cure rate, potentially increasing the scorch time (the time before vulcanization begins) and the optimum cure time. It is always recommended to evaluate the cure characteristics using a rheometer when adjusting the antioxidant concentration.
Q5: Can this antioxidant be used in combination with other additives?
A5: Yes. 4,4'-Thiobis(6-tert-butyl-m-cresol) can exhibit synergistic effects when used with other stabilizers. For instance, it works well with carbon black, which is common in many rubber formulations.[1] It can also be paired with secondary antioxidants, such as phosphites, to provide a more comprehensive defense against degradation by targeting different stages of the oxidation process.
Troubleshooting Guide
Problem: Premature cracking or hardening of the rubber product during heat aging tests.
| Possible Cause | Troubleshooting Step |
| Insufficient Antioxidant Concentration | The dosage of 4,4'-Thiobis(6-tert-butyl-m-cresol) may be too low to provide adequate protection against thermo-oxidative degradation. |
| Solution: Increase the antioxidant concentration in increments of 0.25 phr. Prepare and test small batches to evaluate the change in aging performance. Refer to the data in Table 1 for expected trends. | |
| Antioxidant Degradation | Improper storage conditions (exposure to humidity, high temperatures, or light) can degrade the antioxidant before it is incorporated into the rubber mix. |
| Solution: Ensure the antioxidant is stored in a cool, dry, and dark place in its original sealed packaging. Use a First-In-First-Out (FIFO) inventory system. |
Problem: A white or tan powder appears on the surface of the cured rubber (Blooming).
| Possible Cause | Troubleshooting Step |
| Concentration Exceeds Solubility | The concentration of 4,4'-Thiobis(6-tert-butyl-m-cresol) is too high, exceeding its solubility limit within the rubber matrix. Excess, un-dissolved antioxidant migrates to the surface after curing. |
| Solution: Reduce the antioxidant concentration in 0.25 phr increments until blooming is eliminated. If high levels of protection are required, consider using a synergistic combination of a primary and secondary antioxidant at lower individual concentrations. | |
| Poor Dispersion | The antioxidant was not adequately dispersed during the mixing stage, leading to localized areas of high concentration. |
| Solution: Review the mixing procedure. Ensure sufficient mixing time and proper sequencing of ingredient addition to promote uniform dispersion. |
Data Presentation
The following table provides an illustrative example of how varying the concentration of 4,4'-Thiobis(6-tert-butyl-m-cresol) can influence the properties of a typical light-colored natural rubber compound.
Table 1: Illustrative Effect of 4,4'-Thiobis(6-tert-butyl-m-cresol) Concentration on Rubber Properties
| Property | Test Method | 0 phr (Control) | 0.5 phr | 1.0 phr (Typical) | 2.0 phr |
| Original Properties (Unaged) | |||||
| Hardness (Shore A) | ASTM D2240 | 60 | 60 | 59 | 58 |
| Tensile Strength (MPa) | ASTM D412 | 22.5 | 22.3 | 22.1 | 21.8 |
| Elongation at Break (%) | ASTM D412 | 650 | 645 | 640 | 635 |
| Properties after Heat Aging (70 hrs @ 100°C) | |||||
| Hardness Change (points) | ASTM D573 / D2240 | +12 | +8 | +5 | +4 |
| Tensile Strength Change (%) | ASTM D573 / D412 | -45% | -30% | -18% | -15% |
| Elongation at Break Change (%) | ASTM D573 / D412 | -60% | -45% | -25% | -22% |
Note: Data are representative and intended for illustrative purposes. Actual results will vary based on the specific formulation and processing conditions.
Experimental Protocols & Visualizations
Optimizing antioxidant concentration requires a systematic approach involving compounding, curing, and testing.
Key Experimental Methodologies
1. Tensile Properties (ASTM D412)
-
Objective: To measure the tensile strength and ultimate elongation of the rubber vulcanizate.[1][2][3][4]
-
Procedure:
-
Die-cut dumbbell-shaped test specimens from a cured rubber sheet of uniform thickness.
-
Place two reference marks on the narrow section of a specimen.
-
Mount the specimen into the grips of a calibrated tensile testing machine.
-
Stretch the specimen at a constant rate (typically 500 mm/min) until it ruptures.[4]
-
Record the force required to cause rupture (for tensile strength calculation) and the distance between the reference marks at the point of rupture (for elongation calculation).
-
Test at least three specimens and report the median result.
-
2. Hardness (ASTM D2240)
-
Objective: To measure the indentation hardness of the rubber.[5][6][7][8]
-
Procedure:
-
Place a cured rubber sample, at least 6 mm thick, on a flat, hard surface.[7]
-
Select a Type A durometer for soft rubber.
-
Press the durometer foot firmly and vertically onto the specimen surface, ensuring full contact.
-
Read the hardness value from the dial within one second of firm contact.
-
Take at least five measurements at different locations on the specimen and report the median value.
-
3. Accelerated Heat Aging (ASTM D573)
-
Objective: To simulate the long-term effects of heat exposure on rubber properties.[9][10][11]
-
Procedure:
-
Prepare sets of test specimens for tensile and hardness testing. Test one set for original properties.
-
Place the remaining sets in a circulating air oven at a specified temperature (e.g., 100°C) for a specified duration (e.g., 70 hours).[9][10]
-
Ensure specimens are hung freely without touching each other.
-
After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 16 hours but not more than 96 hours.
-
Perform tensile and hardness tests on the aged specimens.
-
Calculate the percentage change in properties compared to the unaged samples.
-
References
- 1. chempoint.com [chempoint.com]
- 2. specialchem.com [specialchem.com]
- 3. Rubber Antioxidants and Their Transformation Products: Environmental Occurrence and Potential Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chempoint.com [chempoint.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the Antioxidant Properties of Black Acacia (Acacia mearnsii) Tannin in Vulcanized Natural Rubber Using Different Vulcanization Systems [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. How to Optimize Rubber Formulations with the Right Rubber Antioxidant Agent?- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 10. researchgate.net [researchgate.net]
- 11. akrochem.com [akrochem.com]
Technical Support Center: Thermal Degradation Analysis of 4,4'-Thiobis(6-tert-butyl-m-cresol)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and analyzing the degradation products of 4,4'-Thiobis(6-tert-butyl-m-cresol) under thermal stress. This document offers troubleshooting guidance for common experimental issues, detailed experimental protocols, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is 4,4'-Thiobis(6-tert-butyl-m-cresol) and why is its thermal stability important?
A1: 4,4'-Thiobis(6-tert-butyl-m-cresol), also known as Antioxidant 300, is a highly effective, non-polluting phenolic antioxidant.[1] It is widely used in polymers such as polyethylene (B3416737) and polypropylene, as well as in the rubber and plastics industries to prevent oxidative degradation caused by heat and light.[2][3] Its thermal stability is crucial for determining its performance and lifespan in high-temperature applications and for understanding any potential formation of harmful degradation byproducts.
Q2: What are the expected primary degradation products of 4,4'-Thiobis(6-tert-butyl-m-cresol) under thermal stress?
A2: While specific experimental data for this compound is limited, based on the thermal decomposition of structurally similar hindered phenolic and thiobisphenolic compounds, the primary degradation is expected to occur through two main pathways:
-
Cleavage of the tert-butyl groups: This is a common degradation pathway for hindered phenolic antioxidants, leading to the formation of isobutylene (B52900) and a less sterically hindered phenolic structure.
-
Scission of the Carbon-Sulfur (C-S) bond: The thioether bridge may cleave, leading to the formation of 2-tert-butyl-5-methylphenol and other sulfur-containing fragments.
At higher temperatures, further fragmentation of the aromatic rings can occur, leading to the formation of smaller volatile organic compounds, carbon monoxide, carbon dioxide, and sulfur oxides.[1]
Q3: What analytical techniques are most suitable for studying the thermal degradation of this compound?
A3: The most powerful and commonly used techniques for this type of analysis are:
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This technique involves heating the sample to a high temperature in an inert atmosphere and then separating and identifying the volatile degradation products using GC-MS. It provides detailed information about the molecular structure of the degradation products.
-
Thermogravimetric Analysis-Mass Spectrometry (TGA-MS): TGA measures the mass loss of a sample as a function of temperature, providing information about the thermal stability and decomposition stages. Coupling the TGA to a mass spectrometer allows for the identification of the evolved gases at each stage of mass loss.
Troubleshooting Guide
This guide addresses common issues encountered during the thermal analysis of 4,4'-Thiobis(6-tert-butyl-m-cresol) and similar phenolic compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Chromatographic Peak Shape (Tailing or Fronting) in GC-MS | 1. Active sites in the GC inlet or column. 2. Inappropriate injection temperature. 3. Column degradation due to oxygen or high temperatures. | 1. Use a deactivated inlet liner and a high-quality, inert GC column. 2. Optimize the injector temperature to ensure complete volatilization without causing premature degradation. 3. Check for leaks in the gas lines and ensure the use of high-purity carrier gas with an oxygen trap. Condition the column according to the manufacturer's instructions. |
| Low or No Signal for Expected Degradation Products | 1. Pyrolysis or TGA temperature is too low to induce degradation. 2. Degradation products are too polar or have too high a molecular weight to elute from the GC column. 3. Leaks in the system. | 1. Perform a preliminary TGA scan to determine the onset of decomposition and select appropriate pyrolysis temperatures. 2. Use a more polar GC column or consider derivatization of the degradation products to increase their volatility. 3. Perform a thorough leak check of the entire system from the pyrolyzer/TGA to the MS detector. |
| Inconsistent or Irreproducible Results | 1. Sample inhomogeneity. 2. Variations in sample size. 3. Inconsistent heating rates in TGA or pyrolysis. | 1. Ensure the sample is finely ground and homogenized before analysis. 2. Use a microbalance to accurately weigh small and consistent sample sizes. 3. Ensure the instrument is properly calibrated and that the same heating program is used for all related experiments. |
| Contamination Peaks in the Chromatogram | 1. Contamination from sample handling or preparation. 2. Carryover from previous injections. 3. Bleed from the GC column or septum. | 1. Use clean spatulas and vials. Run a solvent blank to identify any background contamination. 2. Bake out the pyrolyzer and GC oven at a high temperature between runs. 3. Use high-quality, low-bleed septa and columns. Condition the column as needed. |
Quantitative Data on Thermal Degradation
Currently, there is a limited amount of publicly available quantitative data specifically for the thermal degradation products of 4,4'-Thiobis(6-tert-butyl-m-cresol). However, based on studies of similar hindered phenolic antioxidants, a representative dataset can be projected. The following table illustrates the expected trend of major degradation products at different temperature ranges, which can be quantified using Py-GC-MS with appropriate calibration standards.
| Temperature Range (°C) | Major Degradation Products | Expected Relative Abundance (%) |
| 250 - 350 | Isobutylene, 2-tert-butyl-5-methylphenol | Low |
| 350 - 500 | Isobutylene, 2-tert-butyl-5-methylphenol, 4-methylphenol (cresol), Phenol | Medium |
| > 500 | Isobutylene, 2-tert-butyl-5-methylphenol, 4-methylphenol (cresol), Phenol, Benzene, Toluene, Sulfur Dioxide | High |
Note: This table is illustrative and based on the degradation behavior of analogous compounds. Actual quantitative results will vary depending on the experimental conditions.
Experimental Protocols
Thermal Degradation Analysis by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify and quantify the volatile and semi-volatile products resulting from the rapid thermal decomposition of 4,4'-Thiobis(6-tert-butyl-m-cresol).
Instrumentation:
-
Pyrolyzer (e.g., furnace or filament type) directly coupled to a GC-MS system.
-
Gas Chromatograph equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Mass Spectrometer capable of electron ionization (EI) and scanning a mass range of m/z 35-550.
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.1-0.5 mg of the 4,4'-Thiobis(6-tert-butyl-m-cresol) sample into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Set the pyrolysis temperature. It is recommended to perform experiments at multiple temperatures (e.g., 300 °C, 500 °C, and 700 °C) to observe the evolution of degradation products.
-
Pyrolysis time: 15-20 seconds.
-
Interface temperature: 280 °C.
-
-
GC-MS Conditions:
-
Carrier gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector temperature: 280 °C.
-
Oven temperature program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
MS transfer line temperature: 280 °C.
-
Ion source temperature: 230 °C.
-
Electron energy: 70 eV.
-
Mass scan range: m/z 35-550.
-
-
Data Analysis:
-
Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST).
-
For quantitative analysis, prepare calibration curves for the expected major degradation products using certified reference standards.
-
Evolved Gas Analysis by Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)
Objective: To determine the thermal stability of 4,4'-Thiobis(6-tert-butyl-m-cresol) and identify the gaseous products evolved during its decomposition.
Instrumentation:
-
Thermogravimetric Analyzer (TGA).
-
Heated transfer line to connect the TGA outlet to the MS inlet.
-
Quadrupole Mass Spectrometer.
Procedure:
-
Sample Preparation: Place 5-10 mg of the 4,4'-Thiobis(6-tert-butyl-m-cresol) sample into a TGA crucible (e.g., alumina (B75360) or platinum).
-
TGA Conditions:
-
Purge gas: Nitrogen or an inert gas at a flow rate of 20-50 mL/min.
-
Heating program: Ramp from room temperature to 800 °C at a heating rate of 10 °C/min.
-
-
MS Conditions:
-
Transfer line temperature: 220 °C.
-
Ion source: Electron ionization (EI) at 70 eV.
-
Detection mode: Scan mode (e.g., m/z 10-300) to identify a wide range of evolved gases. Alternatively, use selected ion monitoring (SIM) for improved sensitivity if specific degradation products are targeted.
-
-
Data Analysis:
-
Correlate the mass loss steps observed in the TGA curve with the corresponding evolution of specific ions in the mass spectrometer. This allows for the identification of the gases released at each decomposition stage.
-
Visualizations
References
Technical Support Center: Interference of 4,4'-Thiobis(6-tert-butyl-m-cresol) in Analytical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from 4,4'-Thiobis(6-tert-butyl-m-cresol) in analytical assays.
Part 1: Interference from Laboratory Plasticware Leachables
A primary source of interference from 4,4'-Thiobis(6-tert-butyl-m-cresol) stems from its use as an antioxidant in the manufacturing of plastic laboratory consumables.[1][2] Minute quantities of this and other additives can leach from pipette tips, microcentrifuge tubes, and plates into assay solutions, potentially leading to inaccurate results.[3]
Frequently Asked Questions (FAQs)
Q1: What is 4,4'-Thiobis(6-tert-butyl-m-cresol) and why might it be in my laboratory plastics?
A1: 4,4'-Thiobis(6-tert-butyl-m-cresol), also known as Santonox, is a synthetic phenolic antioxidant.[1] It is commonly added to polymers like polyethylene (B3416737) and polypropylene (B1209903) to prevent degradation during manufacturing and storage.[2] Consequently, it can be present in a variety of plastic laboratory consumables.
Q2: How can leachables like 4,4'-Thiobis(6-tert-butyl-m-cresol) interfere with my analytical assays?
A2: Leachables can interfere with assays in several ways:
-
Direct interaction with assay components: They may bind to enzymes, substrates, or antibodies, either inhibiting or enhancing their activity.
-
Optical interference: Some leachables can absorb light or fluoresce at the wavelengths used for detection, leading to false-positive or false-negative signals.
-
Alteration of reaction conditions: Leachables can change the pH or ionic strength of the assay buffer.
-
Formation of aggregates: Some compounds can form colloidal aggregates that nonspecifically inhibit enzymes.[4]
Q3: What types of assays are particularly susceptible to interference from plastic leachables?
A3: A broad range of assays can be affected, including:
-
Enzymatic assays
-
Cell-based assays
-
High-Throughput Screening (HTS) assays[4]
-
Nucleic acid amplification and analysis[8]
Q4: What are the common signs of potential interference from leachables in my experimental data?
A4: Indicators of leachable interference include:
-
High background signals
-
Poor reproducibility between wells or experiments
-
Unexplained variability in results
-
Dose-response curves with unusual shapes
-
Discrepancies between results obtained using different brands or lots of plasticware
Q5: How can I minimize the risk of leachable interference in my experiments?
A5: To reduce the impact of leachables:
-
Use high-quality plastic consumables from reputable manufacturers who certify their products to be free of critical additives.[3]
-
Whenever possible, use consumables made from materials less prone to leaching, such as glass.
-
Minimize the contact time and temperature of solvents with plastic surfaces.
-
Be consistent with the brand and lot of consumables used throughout a series of experiments.[3]
-
Consider pre-washing or pre-conditioning plasticware with the assay buffer.
Troubleshooting Guide: Investigating Suspected Leachable Interference
If you suspect that leachables from your plastic consumables are interfering with your assay, follow this step-by-step guide to diagnose the issue.
Caption: Troubleshooting workflow for identifying assay interference from plasticware leachables.
Experimental Protocols
Protocol 1: Preparation of a "Leachable Control" Sample
Objective: To determine if leachables from plastic consumables are contributing to the assay signal.
Methodology:
-
Select the plastic consumable you suspect is causing interference (e.g., microcentrifuge tube, pipette tip, microplate).
-
Add the assay buffer (without the analyte or key reagents) to the consumable.
-
Incubate the buffer in the consumable under the same conditions as your actual experiment (time and temperature).
-
Transfer the "leached" buffer to a clean well of a microplate.
-
Add all the assay reagents that are used for signal generation.
-
Measure the signal and compare it to a control where the buffer was not incubated in the suspect plasticware. A significantly higher signal in the "leached" buffer suggests interference.
Protocol 2: Solvent Extraction of Plastic Consumables
Objective: To create a concentrated sample of potential leachables for testing.
Methodology:
-
Place a representative sample of the plastic consumable (e.g., a cut-up microplate) into a glass container.
-
Add a solvent that is compatible with your assay and has a polarity similar to your assay buffer. Common choices include water, ethanol, or methanol.
-
Incubate the plastic in the solvent for a defined period (e.g., 24 hours) at a relevant temperature (e.g., room temperature or slightly elevated).
-
Remove the plastic material.
-
Evaporate the solvent to concentrate the extracted leachables.
-
Reconstitute the residue in your assay buffer.
-
Test serial dilutions of this extract in your assay to determine if it causes a dose-dependent interference.
Quantitative Data on Leachables
| Leachable Compound | Polymer Source | Potential Assay Interference |
| Di(2-ethylhexyl)phthalate (DEHP) | PVC, Polypropylene | Endocrine disruption, enzyme inhibition |
| Nonylphenol | Polystyrene | Estrogenic effects, interference in cell-based assays |
| Irganox 1010/1076 | Polypropylene, Polyethylene | Antioxidant activity, potential for redox interference |
| Slip agents (e.g., oleamide) | Polypropylene | Inhibition of protein-protein interactions |
| Biocides | Various plastics | Cytotoxicity in cell-based assays |
Part 2: Interference from Promiscuous Aggregate-Based Inhibitors
Some organic molecules can form colloidal aggregates in solution, which can nonspecifically inhibit enzymes, leading to false-positive results in screening campaigns.[4] This is a well-documented phenomenon for "promiscuous inhibitors."[9] Given its chemical structure, 4,4'-Thiobis(6-tert-butyl-m-cresol) could potentially exhibit such behavior under certain conditions.
Frequently Asked Questions (FAQs)
Q6: What are promiscuous inhibitors and how do they cause assay interference?
A6: Promiscuous inhibitors are compounds that show activity against a wide range of unrelated biological targets.[10] A common mechanism is the formation of submicrometer aggregates in solution.[4] These aggregates can then sequester and partially denature enzymes, leading to nonspecific inhibition.
Q7: Could 4,4'-Thiobis(6-tert-butyl-m-cresol) behave as a promiscuous inhibitor?
A7: While there is no direct evidence in the reviewed literature to classify 4,4'-Thiobis(6-tert-butyl-m-cresol) as a promiscuous inhibitor, its hydrophobic nature and potential to self-associate suggest that this possibility should be considered, especially at higher concentrations that might result from leaching.
Q8: What are the key characteristics of inhibition by a promiscuous aggregator?
A8: Inhibition by aggregate-forming compounds often exhibits the following characteristics:
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Inhibition is sensitive to the presence of detergents, which disrupt the aggregates.[8]
-
Steep dose-response curves.
-
A time-dependent increase in inhibition as the aggregates form.
-
Sensitivity to enzyme concentration.
Troubleshooting Guide: Identifying Promiscuous Aggregate-Based Inhibition
If a compound is suspected of being a promiscuous inhibitor, the following workflow can help to confirm this mechanism.
Caption: Workflow for identifying promiscuous aggregate-based inhibitors.
Experimental Protocol
Protocol 3: Detergent-Based Assay for Identifying Aggregate-Based Inhibitors
Objective: To determine if the inhibitory activity of a compound is dependent on the formation of aggregates.[8]
Methodology:
-
Prepare two sets of assay plates.
-
In the first set, perform the standard enzyme inhibition assay with a dose-response of the suspect compound.
-
In the second set, perform the same assay, but include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.
-
Incubate and read both sets of plates.
-
Compare the dose-response curves. A significant rightward shift in the IC50 value in the presence of the detergent is a strong indication that the compound is acting as a promiscuous aggregator.
Visualization of Promiscuous Inhibition Mechanism
Caption: Mechanism of promiscuous inhibition by aggregate formation and its disruption by detergents.
References
- 1. 4,4'-Thiobis(6-tert-butyl-m-cresol)|CAS 96-69-5|Supplier [benchchem.com]
- 2. Synthesis Solutions | 96-69-5 | 4,4-Thiobis (6-Tert-Butyl-m-Cresol) distributor supplier | antioxidant in plastics and rubber industries [barentz-na.com]
- 3. eppendorf.com [eppendorf.com]
- 4. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: Dispersion Issues of Antioxidant 300 in Polyethylene Films
This technical support guide is designed for researchers, scientists, and drug development professionals encountering dispersion challenges with Antioxidant 300 in polyethylene (B3416737) (PE) films. This resource provides troubleshooting advice and frequently asked questions to address common issues observed during experimental work.
Introduction to Antioxidant 300
Antioxidant 300 is a high-performance, non-staining, and non-discoloring hindered thiophenol antioxidant.[1] It is particularly effective in protecting polymers like high-density polyethylene (HDPE) and low-density polyethylene (LDPE) from thermo-oxidative degradation.[1] Its chemical designation is CAS: 96-69-5.[1] Functioning as a primary antioxidant, it has the dual capability of a free radical terminator and a hydroperoxide decomposer.[2] This makes it a valuable additive in applications such as pipes, cables, and films, where durability and longevity are critical.[1]
Frequently Asked Questions (FAQs)
Q1: What are the typical loading levels for Antioxidant 300 in polyethylene?
A1: The recommended addition level of Antioxidant 300 depends on the type of polyethylene being used. For low-density polyethylene (LDPE), a loading of 0.05 parts is suggested, while for high-density polyethylene (HDPE), the recommended amount is 0.25 parts.[2]
Q2: What are the common signs of poor dispersion of Antioxidant 300 in PE films?
A2: Poor dispersion can manifest in several ways, including:
-
Gels and Specks: The appearance of small, undispersed particles or "gels" in the final film is a common indicator.[3] These can be caused by agglomerates of the antioxidant.
-
Reduced Mechanical Properties: Inconsistent dispersion can lead to a decrease in the film's tensile strength, elongation, and impact resistance.
-
Inconsistent Performance: Poorly dispersed antioxidant will not provide uniform protection against degradation, leading to localized areas of premature aging.
-
Surface Defects: Issues like blooming, where the antioxidant migrates to the surface, can cause a hazy or discolored appearance.[4]
Q3: Can the type of polyethylene influence the dispersion of Antioxidant 300?
A3: Yes, the grade and type of polyethylene can significantly impact dispersion. Factors such as melt flow index (MFI), density, and crystallinity of the PE resin affect the mixing and distribution of additives.[4][5] It is crucial to consider the compatibility between the antioxidant and the specific PE grade being used.
Q4: What is "blooming" and how can it be prevented?
A4: Blooming is the migration of an additive, such as an antioxidant, from the bulk of the polymer to its surface.[4] This can result in a surface that appears hazy, discolored, or feels tacky.[4] It often occurs when the concentration of the antioxidant exceeds its solubility in the polymer matrix.[4] To prevent blooming, ensure that the loading level of Antioxidant 300 is within the recommended limits and consider the processing temperatures, as higher temperatures can increase additive mobility.[4][6]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common dispersion issues with Antioxidant 300 in polyethylene films.
Problem 1: Gels and specks are visible in the final film.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Mixing | Increase the mixing time or screw speed during extrusion. | Improved homogeneity and reduction of visible agglomerates. |
| Low Processing Temperature | Gradually increase the melt processing temperature to enhance the solubility and dispersion of the antioxidant. | Better dissolution of the antioxidant into the polymer matrix. |
| Antioxidant Agglomeration | Consider using a masterbatch form of the antioxidant, where it is pre-dispersed in a carrier resin.[7] | More uniform distribution of the antioxidant throughout the film.[7] |
| High Antioxidant Concentration | Verify that the loading level is within the recommended range for the specific PE grade.[2] | Reduced likelihood of exceeding the solubility limit of the antioxidant in the polymer. |
Problem 2: The film exhibits poor mechanical properties.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-uniform Dispersion | Optimize mixing parameters (e.g., screw design, speed, temperature profile) to ensure even distribution of the antioxidant. | Consistent mechanical performance across the film. |
| Polymer Degradation | Ensure that the processing temperature is not excessively high, which could lead to polymer chain scission.[8] | Preservation of the polymer's molecular weight and mechanical integrity. |
| Incompatibility | Confirm the compatibility of Antioxidant 300 with the specific grade of polyethylene being used. | Better interaction between the additive and the polymer matrix, leading to improved properties. |
Problem 3: The film shows signs of discoloration or haziness (blooming).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive Antioxidant Loading | Reduce the concentration of Antioxidant 300 to be within the solubility limit of the polyethylene.[4] | Elimination of surface blooming and improved film clarity. |
| High Processing Temperature | Lower the processing temperature to reduce the mobility of the antioxidant molecules.[6] | Reduced migration of the antioxidant to the film surface. |
| Environmental Factors | Control storage conditions, as humidity and exposure to certain chemicals can influence additive migration.[4] | Stable film appearance over time. |
Experimental Protocols
Protocol 1: Evaluation of Antioxidant Dispersion using Microscopy
This protocol outlines a method for visually assessing the dispersion of Antioxidant 300 in polyethylene films.
Methodology:
-
Sample Preparation:
-
Produce PE films with the desired concentration of Antioxidant 300 using a film blowing or cast film extrusion process.
-
Cut a small section of the film (e.g., 1 cm x 1 cm) for analysis.
-
-
Optical Microscopy:
-
Place the film sample on a glass slide.
-
Use a transmission optical microscope to observe the film.
-
Examine the sample under different magnifications (e.g., 10x, 40x, 100x) for any signs of agglomerates or undispersed particles.
-
-
Scanning Electron Microscopy (SEM):
-
For higher resolution imaging, prepare a cross-section of the film by freeze-fracturing.
-
Mount the fractured sample on an SEM stub and coat it with a conductive material (e.g., gold or carbon).
-
Use the SEM to visualize the distribution of the antioxidant particles within the polymer matrix.
-
Protocol 2: Quantification of Antioxidant Activity
This protocol describes a method to assess the effectiveness of the dispersed antioxidant.
Methodology:
-
Oxidative Induction Time (OIT):
-
OIT is a measure of the thermal stability of the material and the effectiveness of the antioxidant.[5]
-
Use a Differential Scanning Calorimeter (DSC) to perform the OIT test.
-
Heat a small sample of the film to a specified isothermal temperature in an oxygen atmosphere.
-
The OIT is the time until the onset of the exothermic oxidation peak. A longer OIT indicates better antioxidant performance.[9]
-
-
DPPH Assay (for extracted antioxidant):
-
This assay measures the radical scavenging activity of the antioxidant.[9]
-
Extract the antioxidant from the PE film using a suitable solvent.
-
The extract is then reacted with a stable free radical, DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
The reduction in the absorbance of the DPPH solution, measured using a spectrophotometer, indicates the antioxidant's ability to scavenge free radicals.[9]
-
Data Presentation
Table 1: Properties of Antioxidant 300
| Property | Value |
| Chemical Name | Thiobisphenol antioxidant[2] |
| CAS Number | 96-69-5[1] |
| Appearance | White crystals[2] |
| Molecular Formula | C22H30O2S[2] |
| Molecular Weight | 358.5 g/mol [2] |
| Melting Point | 160-164 °C[2] |
Table 2: Recommended Loading Levels of Antioxidant 300 in Polyethylene
| Polyethylene Type | Recommended Loading (parts) |
| Low-Density Polyethylene (LDPE) | 0.05[2] |
| High-Density Polyethylene (HDPE) | 0.25[2] |
Visualizations
Caption: Troubleshooting workflow for Antioxidant 300 dispersion issues.
Caption: Workflow for evaluating the dispersion of Antioxidant 300.
References
- 1. nbinno.com [nbinno.com]
- 2. ANTIOXIDANT 300 for polyolefins, rubber, petroleum - Raytop Chemical [raytopoba.com]
- 3. researchgate.net [researchgate.net]
- 4. specialchem.com [specialchem.com]
- 5. Effect of Additives on Thermal Degradation and Crack Propagation Properties of Recycled Polyethylene Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brighton-science.com [brighton-science.com]
- 7. masterbatchmanufacturer.com [masterbatchmanufacturer.com]
- 8. latam.channelpa.com [latam.channelpa.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Long-Term Stability of 4,4'-Thiobis(6-tert-butyl-m-cresol) in Polymer Blends
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Thiobis(6-tert-butyl-m-cresol) as an antioxidant in polymer blends.
Frequently Asked Questions (FAQs)
Q1: What is 4,4'-Thiobis(6-tert-butyl-m-cresol) and what is its primary function in polymer blends?
A1: 4,4'-Thiobis(6-tert-butyl-m-cresol), also known as Antioxidant 300, is a high-efficiency, non-polluting phenolic antioxidant.[1] Its primary role is to protect polymers such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) from degradation caused by heat and oxygen.[1][2][3] This protection helps to prevent aging and maintain the physical and electrical properties of the material, making it suitable for use in various applications, including wire and cable insulation, as well as in plastic products that come into contact with food due to its low toxicity.[1]
Q2: What are the typical polymer blends in which 4,4'-Thiobis(6-tert-butyl-m-cresol) is used?
A2: This antioxidant is commonly used in a variety of polymers, including:
Q3: What is the mechanism of action for 4,4'-Thiobis(6-tert-butyl-m-cresol) as an antioxidant?
A3: As a phenolic antioxidant, 4,4'-Thiobis(6-tert-butyl-m-cresol) functions by interrupting the free-radical chain reactions that lead to polymer degradation. It donates a hydrogen atom to reactive radicals, thereby neutralizing them and preventing further degradation of the polymer chains.
Troubleshooting Guides
Issue 1: Discoloration (Yellowing or Pinking) of the Polymer Blend
Symptoms: The polymer blend, especially if it is white or light-colored, develops a yellow or pink tint after processing or during storage.
Possible Causes:
-
Over-oxidation of the Antioxidant: Phenolic antioxidants can form colored byproducts, such as quinones, when they are "over-oxidized". This can be triggered by excessive heat during processing or exposure to environmental pollutants like nitrogen oxides (NOx) and sulfur oxides (SOx).[4] The interaction with other additives, like titanium dioxide (TiO2), can also contribute to a pinkish hue.[4]
-
Environmental Factors: Exposure to NOx and SOx gases, which can be present in industrial environments from sources like forklifts or heaters, can cause discoloration.[4] This phenomenon is sometimes referred to as "gas fading." Contact with certain materials like lower-grade cardboard during storage can also release sulfur dioxide (SO2) and contribute to discoloration.[4]
-
Interaction with Other Additives: Certain combinations of additives can lead to antagonistic effects, resulting in discoloration. For instance, some hindered amine light stabilizers (HALS) can interact with phenolic antioxidants to cause yellowing.[5]
Troubleshooting Steps:
-
Review Processing Conditions:
-
Temperature: Ensure that the processing temperature is not excessively high.
-
Residence Time: Minimize the time the polymer spends at high temperatures in the extruder or molding machine.
-
-
Evaluate the Formulation:
-
Antioxidant Concentration: An inadequate concentration of the antioxidant can lead to its rapid depletion and the formation of colored species.[6]
-
Synergistic/Antagonistic Effects: Consider the potential interactions between 4,4'-Thiobis(6-tert-butyl-m-cresol) and other additives in the blend. The use of a secondary antioxidant, such as a phosphite (B83602) or a thioester, can sometimes mitigate discoloration by improving the overall stability of the system.
-
-
Control Storage and Handling:
-
Environmental Exposure: Protect the polymer from exposure to NOx and SOx fumes.[4]
-
Packaging: Avoid direct contact with materials that can release discoloring agents.
-
Experimental Protocols
Protocol 1: Determination of Oxidative Induction Time (OIT)
Objective: To assess the thermo-oxidative stability of a polymer blend containing 4,4'-Thiobis(6-tert-butyl-m-cresol). OIT measures the time it takes for the polymer to begin to oxidize under a controlled temperature and oxygen atmosphere.
Apparatus: Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: A small sample (5-10 mg) of the polymer blend is placed in an open aluminum DSC pan.
-
Heating: The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) at a constant rate (e.g., 20°C/min) under an inert nitrogen atmosphere.
-
Isothermal Hold and Gas Switch: Once the isothermal temperature is reached, the atmosphere is switched from nitrogen to oxygen at a constant flow rate.
-
Data Acquisition: The DSC monitors the heat flow to and from the sample. The onset of oxidation is marked by a sharp exothermic peak.
-
OIT Determination: The OIT is the time elapsed from the introduction of oxygen until the onset of the exothermic oxidation peak.
Data Presentation
Table 1: Factors Influencing Discoloration of Polymer Blends with Phenolic Antioxidants
| Factor | Description | Potential Solution |
| High Processing Temperature | Excessive heat can lead to the degradation of the antioxidant and the formation of colored byproducts.[6] | Optimize processing parameters to use the lowest possible temperature. |
| Exposure to NOx/SOx | Environmental pollutants can react with the antioxidant to cause "gas fading."[4] | Control the storage and processing environment to minimize exposure to fumes. |
| Interaction with Other Additives | Certain additives, like some pigments or other stabilizers, can have antagonistic effects with phenolic antioxidants.[5][6] | Carefully review the entire formulation and consider using synergistic additive packages. |
| Antioxidant Purity | Lower purity of the antioxidant can lead to faster discoloration.[7] | Use high-purity grades of 4,4'-Thiobis(6-tert-butyl-m-cresol). |
Visualizations
References
- 1. kbrchem.com [kbrchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis Solutions | 96-69-5 | 4,4-Thiobis (6-Tert-Butyl-m-Cresol) distributor supplier | antioxidant in plastics and rubber industries [barentz-na.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 4spe.org [4spe.org]
- 7. stabilization-technologies.com [stabilization-technologies.com]
Technical Support Center: 4,4'-Thiobis(6-tert-butyl-m-cresol) Antioxidant Activity Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effect of pH on the antioxidant activity of 4,4'-Thiobis(6-tert-butyl-m-cresol).
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of pH on the antioxidant activity of 4,4'-Thiobis(6-tert-butyl-m-cresol)?
A1: The antioxidant activity of phenolic compounds like 4,4'-Thiobis(6-tert-butyl-m-cresol) is generally pH-dependent. As the pH of the medium increases, particularly approaching the pKa of the phenolic hydroxyl groups (predicted pKa for this compound is approximately 10.76), the molecule is more likely to deprotonate. This deprotonation can enhance the ability of the compound to donate an electron, potentially increasing its radical scavenging activity. However, at very high pH levels, the compound may become unstable and susceptible to degradation, which could lead to a decrease in antioxidant activity.
Q2: I am observing poor solubility of 4,4'-Thiobis(6-tert-butyl-m-cresol) in my aqueous buffer system. How can I address this?
A2: 4,4'-Thiobis(6-tert-butyl-m-cresol) is known to be insoluble in water. To perform antioxidant assays across a range of pH values, it is necessary to use a co-solvent system. A common approach is to dissolve the compound in an organic solvent such as methanol (B129727), ethanol, or DMSO, and then dilute this stock solution into the desired aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent is consistent across all experimental conditions to avoid solvent-dependent effects on the assay. For some assays, like the DPPH assay, using a detergent-based buffer system can also help maintain the solubility of hydrophobic compounds.[1]
Q3: My antioxidant activity results are not reproducible, especially at alkaline pH. What could be the cause?
A3: Lack of reproducibility at alkaline pH can stem from several factors. Firstly, 4,4'-Thiobis(6-tert-butyl-m-cresol) may be sensitive to base hydrolysis and can spontaneously oxidize in solution, leading to degradation of your test compound over the course of the experiment. It is advisable to prepare fresh solutions and minimize the time between solution preparation and measurement. Secondly, the stability of the radical used in your assay (e.g., DPPH) can also be pH-dependent. Ensure your assay is validated for the pH range you are investigating. Finally, ensure precise pH control of your reaction mixtures, as small variations in pH can lead to significant changes in antioxidant activity, especially near the pKa of the compound.
Q4: Which antioxidant assay is most suitable for studying the pH-dependent activity of this compound?
A4: Both DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used. The ABTS assay is often considered more versatile as the ABTS radical cation is soluble in both aqueous and organic solvents, making it suitable for a wider range of pH values and for testing both hydrophilic and lipophilic compounds.[2][3] The DPPH radical is only soluble in organic media, which might require more careful optimization of the solvent system when working with aqueous buffers.
Troubleshooting Guides
Issue 1: Inconsistent Color Development in DPPH Assay at Different pH Values
-
Symptom: The initial absorbance of the DPPH control (without the antioxidant) varies significantly across different pH buffers.
-
Possible Cause: The DPPH radical itself can be unstable at certain pH values, particularly in acidic conditions.
-
Solution:
-
Validate DPPH Stability: Before conducting your antioxidant measurements, test the stability of the DPPH radical in each of your buffer systems over the intended duration of the experiment.
-
Maintain Consistent Solvent Ratio: Ensure the ratio of organic solvent (e.g., methanol or ethanol) to aqueous buffer is the same for all pH conditions.
-
Optimal pH Range: The DPPH assay is generally most stable in the pH range of 5.0 to 6.5.[4] If you need to test outside this range, meticulous controls are necessary.
-
Issue 2: Precipitate Formation Upon Addition of Antioxidant Stock to Buffer
-
Symptom: A precipitate forms when the organic stock solution of 4,4'-Thiobis(6-tert-butyl-m-cresol) is added to the aqueous buffer.
-
Possible Cause: The concentration of the antioxidant exceeds its solubility limit in the final mixed-solvent system.
-
Solution:
-
Decrease Antioxidant Concentration: Work with a lower concentration of the antioxidant. You may need to adjust the assay sensitivity accordingly.
-
Increase Co-solvent Percentage: If the assay allows, slightly increase the percentage of the organic co-solvent in the final reaction mixture. Be sure to run a solvent control to account for any effects on the assay.
-
Use a Surfactant: Incorporating a non-ionic surfactant like Tween 20 or Triton X-100 into your buffer can help to maintain the solubility of hydrophobic compounds.[1]
-
Data Presentation
Below is an example of how to structure quantitative data for the pH-dependent antioxidant activity of 4,4'-Thiobis(6-tert-butyl-m-cresol). Note: The following data is illustrative and not based on experimental results.
| pH | Assay Type | IC50 (µg/mL) | Standard Deviation |
| 5.0 | DPPH | 25.8 | ± 1.2 |
| 6.0 | DPPH | 24.1 | ± 1.5 |
| 7.0 | DPPH | 20.5 | ± 1.1 |
| 8.0 | DPPH | 15.3 | ± 0.9 |
| 9.0 | DPPH | 10.7 | ± 0.7 |
| 5.0 | ABTS | 22.4 | ± 1.0 |
| 6.0 | ABTS | 21.0 | ± 1.3 |
| 7.0 | ABTS | 18.2 | ± 0.9 |
| 8.0 | ABTS | 13.9 | ± 0.8 |
| 9.0 | ABTS | 9.5 | ± 0.6 |
Experimental Protocols
Protocol: pH-Dependent DPPH Radical Scavenging Assay for Hydrophobic Compounds
-
Preparation of Reagents:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.
-
Antioxidant Stock Solution (1 mg/mL): Dissolve 10 mg of 4,4'-Thiobis(6-tert-butyl-m-cresol) in 10 mL of methanol.
-
Buffer Solutions (0.1 M): Prepare a series of buffers (e.g., citrate-phosphate for pH 5-7, Tris-HCl for pH 7-9) at the desired pH values.
-
-
Assay Procedure:
-
Prepare serial dilutions of the antioxidant stock solution in methanol.
-
In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each antioxidant dilution mixed with the desired pH buffer (e.g., a 1:1 ratio of buffered solution to methanolic DPPH). The final solvent composition should be consistent across all wells.
-
For the control, use 100 µL of methanol instead of the antioxidant solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the antioxidant concentration to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Visualizations
Caption: Workflow for pH-dependent antioxidant activity assay.
Caption: Logical relationship of pH and antioxidant activity.
References
- 1. researchgate.net [researchgate.net]
- 2. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
addressing processing challenges with 4,4'-Thiobis(6-tert-butyl-m-cresol)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common processing challenges encountered during experiments with 4,4'-Thiobis(6-tert-butyl-m-cresol).
Physical and Chemical Properties
A summary of the key physical and chemical properties of 4,4'-Thiobis(6-tert-butyl-m-cresol) is provided below for easy reference.
| Property | Value | Reference |
| Appearance | White to light gray or tan crystalline powder. | [1][2] |
| Molecular Formula | C₂₂H₃₀O₂S | [1] |
| Molecular Weight | 358.54 g/mol | [3] |
| Melting Point | 160-164 °C | [3] |
| Water Solubility | < 0.1 mg/mL (practically insoluble). | [1] |
| Organic Solvent Solubility | Very Soluble: Methanol (B129727). Soluble in: Benzene, Toluene, Acetone, Chloroform, Carbon tetrachloride, Ethanol. Slightly Soluble in: DMSO, Petroleum solvents. Very slightly soluble in: Hexane. | [2][4][5] |
| Stability | Stable under recommended storage conditions (dry & cool).[2][5] May be sensitive to light and base hydrolysis.[5] Can spontaneously oxidize in solution.[5] | |
| Storage | Store in a cool, dry, well-ventilated area in tightly closed containers, protected from light.[3] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions that arise when working with 4,4'-Thiobis(6-tert-butyl-m-cresol) in a laboratory setting.
Q1: My 4,4'-Thiobis(6-tert-butyl-m-cresol) is difficult to dissolve. What is the best way to prepare a stock solution for in vitro assays?
A1: Due to its hydrophobic nature, 4,4'-Thiobis(6-tert-butyl-m-cresol) is practically insoluble in water.[1] For most biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[6]
Recommended Protocol for Stock Solution Preparation:
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously. If needed, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.[7] Visually inspect the solution against a light source to confirm that no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[7]
Q2: I've prepared a DMSO stock solution, but the compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A2: This phenomenon, often called "crashing out," is a common issue when diluting a concentrated stock of a hydrophobic compound into an aqueous buffer.[8] The key is to avoid "solvent shock" by using a gradual dilution method and keeping the final DMSO concentration low.[7]
Troubleshooting Steps to Prevent Precipitation:
-
Use Pre-warmed Media: Always add the compound to cell culture media that has been pre-warmed to the experimental temperature (e.g., 37°C).[8]
-
Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilutions in the pre-warmed medium. This gradual decrease in DMSO concentration helps maintain solubility.[8][9]
-
Slow Addition and Mixing: Add the stock solution dropwise to the medium while gently vortexing or swirling.[7] This ensures rapid and even dispersion.
-
Mind the Final DMSO Concentration: For most cell lines, the final concentration of DMSO should be kept below 0.5%, and ideally below 0.1%, to avoid cytotoxicity.[10] Run a vehicle control to account for any effects of the solvent.
-
Consider Serum: If your experiment allows, the presence of proteins like albumin in fetal bovine serum (FBS) can help to solubilize hydrophobic compounds.[7]
Q3: I am seeing inconsistent results in my antioxidant assay. Could the compound be degrading or interfering with the assay?
A3: Yes, this is possible. 4,4'-Thiobis(6-tert-butyl-m-cresol) can be sensitive to light and may oxidize in solution.[5] Additionally, as a phenolic compound, it can interfere with certain types of assays.
Potential Issues and Solutions:
-
Compound Instability: Prepare fresh dilutions from your frozen stock solution for each experiment. Avoid storing diluted solutions in aqueous buffers for extended periods. Protect all solutions from light.
-
Assay Interference: Phenolic compounds are known to interfere with some colorimetric and fluorescence-based assays.[2][4]
-
Colorimetric Assays (e.g., Folin-Ciocalteu, some peroxidase-based assays): The compound itself may have absorbance at the detection wavelength or may react with the assay reagents, leading to false positives or negatives.[5] It's crucial to run a control containing the compound without the analyte of interest to check for interference.
-
Enzyme-Based Assays: Some phenolic compounds can form aggregates at micromolar concentrations, which can lead to non-specific enzyme inhibition.[1] Including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer can help to prevent this, but you must first verify that the detergent does not affect your enzyme's activity.[1]
-
Q4: How should I handle and store 4,4'-Thiobis(6-tert-butyl-m-cresol) powder?
A4: Proper handling and storage are crucial for maintaining the integrity of the compound.
Handling and Storage Recommendations:
-
Handling: Handle in a well-ventilated area. Use appropriate personal protective equipment (gloves, lab coat, safety glasses). Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, and protect from light.[3] The recommended maximum storage time from the date of analysis is typically 12 months.[3]
Experimental Protocols
Below are detailed methodologies for common experimental procedures involving 4,4'-Thiobis(6-tert-butyl-m-cresol).
Protocol 1: Preparation of a 10 mM Stock Solution and Working Solutions for Cell-Based Assays
-
Preparation of 10 mM Stock Solution in DMSO:
-
Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
-
Carefully add approximately 3.59 mg of 4,4'-Thiobis(6-tert-butyl-m-cresol) (MW: 358.54 g/mol ) to the tube. Record the exact weight.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration using the formula: Volume (L) = (Mass (g) / 358.54 g/mol ) / 0.010 mol/L.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate in a room temperature water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot into single-use volumes (e.g., 20 µL) and store at -20°C, protected from light.
-
-
Preparation of a 10 µM Working Solution in Cell Culture Medium:
-
Pre-warm your complete cell culture medium to 37°C.
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution: Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed medium in a sterile tube. This creates a 100 µM intermediate solution (a 1:100 dilution). Mix gently by pipetting.
-
Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium in a new sterile tube. This results in a final working concentration of 10 µM (a 1:10 dilution). The final DMSO concentration will be 0.1%.
-
Use this working solution immediately for your cell-based assay.
-
Protocol 2: DPPH Radical Scavenging Assay
This protocol is a general method and may need optimization for your specific experimental conditions.
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in a dark bottle at 4°C.
-
Test Compound: Prepare a series of dilutions of 4,4'-Thiobis(6-tert-butyl-m-cresol) in methanol (e.g., from 1 µM to 100 µM).
-
Positive Control: Prepare a series of dilutions of a known antioxidant like Trolox or ascorbic acid in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the various concentrations of the test compound, positive control, or methanol (as a blank) to different wells in triplicate.
-
Add 150 µL of the 0.1 mM DPPH solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution with methanol and Abs_sample is the absorbance of the DPPH solution with the test compound or positive control.
-
Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Visualizations
Experimental Workflow for In Vitro Antioxidant Assay
Caption: Workflow for assessing the antioxidant activity of 4,4'-Thiobis(6-tert-butyl-m-cresol).
Antioxidant Mechanism of Action (Radical Scavenging)
Caption: Simplified mechanism of free radical scavenging by a phenolic antioxidant.
References
- 1. Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenolic compounds interfere in the Ampliflu Red/peroxidase assay for hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. emulatebio.com [emulatebio.com]
Technical Support Center: Synergistic Effects of 4,4'-Thiobis(6-tert-butyl-m-cresol)
This technical support center provides researchers, scientists, and polymer formulation professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 4,4'-Thiobis(6-tert-butyl-m-cresol), also known as Antioxidant 300, in combination with other additives.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is 4,4'-Thiobis(6-tert-butyl-m-cresol) and what is its mechanism of action?
A1: 4,4'-Thiobis(6-tert-butyl-m-cresol) is a high-performance, non-polluting phenolic antioxidant.[1] Its unique molecular structure, which includes a sulfur bridge connecting two hindered phenol (B47542) groups, gives it a dual-function antioxidant capability.[2][3] It acts as:
-
A primary antioxidant (or radical scavenger): The phenolic groups donate a hydrogen atom to neutralize highly reactive free radicals, stopping the auto-oxidation chain reaction.[3][4]
-
A secondary antioxidant (or peroxide decomposer): The thioether (sulfur) linkage can decompose hydroperoxides into stable, non-radical products, preventing them from breaking down into new radicals.[3]
This dual mechanism makes it highly efficient in stabilizing polymers like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), as well as various types of rubber.[2][5][6][7][8]
Q2: What is antioxidant synergy?
A2: Antioxidant synergy occurs when the combined effect of two or more antioxidants is greater than the sum of their individual effects.[9] This interaction is quantified using a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests an antagonistic effect, where the combined effect is less than the individual effects.[9]
Q3: With which additives does 4,4'-Thiobis(6-tert-butyl-m-cresol) exhibit synergy?
A3: 4,4'-Thiobis(6-tert-butyl-m-cresol) shows significant synergistic effects when combined with several other types of additives, including:
-
Phosphite (B83602) Antioxidants: This is a classic synergistic combination where the phenolic antioxidant scavenges radicals and the phosphite decomposes the resulting hydroperoxides.[10][11][12]
-
Hindered Amine Light Stabilizers (HALS): HALS are highly effective radical scavengers that provide excellent UV protection and long-term thermal stability. In combination with phenolic and secondary antioxidants, they can show a strong synergistic effect.[13]
-
Carbon Black: When used in polyethylene, especially for applications like wire and cable sheathing, it demonstrates an excellent synergistic effect with carbon black.[1][2]
Q4: Can 4,4'-Thiobis(6-tert-butyl-m-cresol) be used in materials for food packaging?
A4: Yes. This antioxidant has very low toxicity and is permitted in many countries for use in plastic products that come into contact with food, such as polyethylene and polyolefin packaging materials.[1][5][8][14]
Section 2: Troubleshooting Guide
Issue: Surface Blooming or Migration
Q: I am observing a hazy film, powder, or a "sweaty" appearance on the surface of my final polymer product. What is causing this?
A: This phenomenon is known as "blooming," which is the migration of an additive from the bulk of the polymer to the surface.[15][16] It typically occurs when the concentration of the antioxidant exceeds its solubility limit within the polymer matrix at a given temperature.[15][16]
-
Potential Cause 1: Over-concentration. The loading level of the antioxidant is too high for the specific polymer system.
-
Solution: Reduce the concentration to a level below its solubility threshold in the polymer at the intended service temperature.[16]
-
Potential Cause 2: Poor Compatibility. The antioxidant has low compatibility or solubility with the polymer matrix. Amorphous polymers generally have higher solubility for additives than semi-crystalline polymers.[15][16]
-
Solution: Verify the compatibility of the antioxidant with your specific grade of polymer. Consider blending it with a more soluble co-stabilizer.
-
Potential Cause 3: Processing Conditions. Mechanical stress or pressure during processing can sometimes force the additive to the surface.[15]
-
Solution: Optimize processing parameters. A higher processing temperature can sometimes increase solubility, but care must be taken not to exceed the degradation temperature of the polymer or antioxidant.[16]
Issue: Product Discoloration
Q: My white or light-colored product is showing signs of yellowing after processing or during aging. Is the antioxidant to blame?
A: Yes, phenolic antioxidants can sometimes cause discoloration, particularly yellowing, in certain formulations.
-
Solution: The use of phosphite co-stabilizers in conjunction with phenolic antioxidants is a well-established method to decrease this discoloration.[17] Phosphites act as secondary antioxidants and color stabilizers.[10]
Issue: Inconsistent Performance or Premature Failure
Q: The mechanical properties (e.g., tensile strength, flexibility) of my product are inconsistent, or it becomes brittle faster than expected. What could be the issue?
A: Inconsistent performance is often a sign of poor dispersion of the additive package within the polymer matrix, leading to areas with low antioxidant concentration that are vulnerable to degradation.[16]
-
Solution 1: Optimize Mixing. Ensure that your mixing process (e.g., in an extruder) provides adequate shear and residence time to fully homogenize the antioxidant within the polymer melt.
-
Solution 2: Check for Agglomerates. If the antioxidant is in powder form, ensure it is free-flowing and not clumping, which can hinder even dispersion.
Issue: Reduced Effectiveness (Antagonism)
Q: My antioxidant combination is not providing the expected level of stability. Could the additives be interacting negatively?
A: Yes, antagonistic effects can occur. While synergy is common, certain combinations can reduce overall effectiveness.
-
Example: In studies with High-Density Polyethylene (HDPE), combinations of phenolic antioxidants, phosphites, and zinc stearate (B1226849) (a common processing aid) were found to be antagonistic under thermal aging conditions. This was attributed to complex formation between the phosphite and zinc stearate, which reduced the phosphite's ability to decompose hydroperoxides.[17]
-
Solution: Carefully review all components in your formulation, including processing aids and fillers, for known antagonistic interactions with your antioxidant package. Consider targeted experiments to isolate the source of the negative interaction.
Section 3: Data Presentation
The following table provides an example of the type of data generated when evaluating the synergistic performance of 4,4'-Thiobis(6-tert-butyl-m-cresol) with a phosphite co-stabilizer in a polymer like polypropylene. The values are for illustrative purposes to demonstrate the concept of synergy.
Table 1: Illustrative Performance Data for Antioxidant Blends in Polypropylene
| Formulation ID | 4,4'-Thiobis(6-tert-butyl-m-cresol) (% w/w) | Phosphite Antioxidant (% w/w) | Oven Aging @ 150°C (Days to Failure) | Melt Flow Index (g/10 min) after 5 Extrusions |
| Control | 0 | 0 | < 1 | 25.4 |
| A | 0.1 | 0 | 15 | 8.2 |
| B | 0 | 0.1 | 3 | 12.5 |
| A + B (Synergy) | 0.1 | 0.1 | 35 | 4.1 |
Days to Failure is the time until the polymer sample shows signs of embrittlement. A lower Melt Flow Index indicates better retention of molecular weight and less degradation.
Section 4: Experimental Protocols
Protocol 1: Evaluating Antioxidant Synergy with the DPPH Radical Scavenging Assay
This protocol, adapted from standard methodologies, measures the ability of an antioxidant to neutralize the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.[9][18][19]
-
Materials & Reagents:
-
DPPH
-
Methanol (B129727) or Ethanol
-
4,4'-Thiobis(6-tert-butyl-m-cresol) (Antioxidant A)
-
Co-additive to be tested (e.g., a phosphite, Antioxidant B)
-
96-well microplate and reader
-
-
Preparation of Solutions:
-
Prepare a 0.2 mM solution of DPPH in methanol. Keep this solution in the dark.
-
Prepare 1 mM stock solutions of Antioxidant A and Antioxidant B in methanol.
-
Create serial dilutions of each antioxidant individually.
-
Prepare mixtures of Antioxidant A and B in various fixed molar ratios (e.g., 1:1, 1:2, 2:1).
-
-
Assay Procedure:
-
To a 96-well plate, add 100 µL of the individual antioxidant solutions or the prepared mixtures.
-
Add 100 µL of the 0.2 mM DPPH solution to each well.
-
The control well contains 100 µL of methanol and 100 µL of the DPPH solution.
-
The blank well contains 200 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
The percentage of radical scavenging activity (% Inhibition) is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot % Inhibition against concentration for each antioxidant and mixture to determine the EC50 (the concentration required to scavenge 50% of the DPPH radicals).
-
Protocol 2: Quantifying Synergy with the Combination Index (CI)
The Combination Index (CI), based on the Chou-Talalay method, is a standard for quantifying interactions.[9]
-
Calculation:
-
Using the EC50 values obtained from Protocol 1, the CI can be calculated for a mixture. For a two-component mixture at a fixed ratio, the formula is: CI = (C_A / EC50_A) + (C_B / EC50_B)
-
Where:
-
EC50_A and EC50_B are the EC50 values for the individual antioxidants.
-
C_A and C_B are the concentrations of Antioxidant A and B in the mixture that result in a 50% effect.
-
-
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive Effect
-
CI > 1: Antagonism
-
Section 5: Visualizations
Caption: Synergistic mechanism of phenolic and phosphite antioxidants.
Caption: Experimental workflow for antioxidant synergy assessment.
Caption: Troubleshooting logic tree for additive blooming.
References
- 1. 4,4'-Thiobis(6-tert-butyl-m-cresol) CAS#: 96-69-5 [m.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2,2'-Thiobis(6-tert-butyl-p-cresol)|CAS 90-66-4 [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. Synthesis Solutions | 96-69-5 | 4,4-Thiobis (6-Tert-Butyl-m-Cresol) distributor supplier | antioxidant in plastics and rubber industries [barentz-na.com]
- 7. nbinno.com [nbinno.com]
- 8. 4,4'-Thiobis(6-tert-butyl-m-cresol) | 96-69-5 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Difference Between Phosphite Antioxidants and Phenolic Antioxidants [vinatiorganics.com]
- 13. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer| Tintoll [uvabsorber.com]
- 14. 4, 4'-Thiobis(6-tert-butyl-m-cresol)|96-69-5--Huangshan KBR New Material Technology Co., Ltd. [kbrchem.com]
- 15. specialchem.com [specialchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
impact of impurities in 4,4'-Thiobis(6-tert-butyl-m-cresol) on performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the impact of impurities on the performance of 4,4'-Thiobis(6-tert-butyl-m-cresol).
Frequently Asked Questions (FAQs)
Q1: What is 4,4'-Thiobis(6-tert-butyl-m-cresol) and what are its primary applications?
A1: 4,4'-Thiobis(6-tert-butyl-m-cresol) is a highly effective phenolic antioxidant.[1] It is widely used as a stabilizer in various polymers, including polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and rubber, to protect them from thermal-oxidative degradation during high-temperature processing and long-term use.[2] Its antioxidant properties help prevent discoloration, brittleness, and loss of mechanical strength in the final products.
Q2: What are the common types of impurities that can be present in industrial-grade 4,4'-Thiobis(6-tert-butyl-m-cresol)?
A2: Impurities in 4,4'-Thiobis(6-tert-butyl-m-cresol) can originate from the synthesis process or degradation. Potential impurities include:
-
Unreacted Starting Materials: Such as 2-tert-butyl-5-methylphenol.
-
Synthesis Byproducts: Including disulfide or polysulfide analogs of the main compound, for instance, bis-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]disulfide has been identified in similar thio-antioxidants.[3]
-
Degradation Products: Phenolic antioxidants can oxidize to form colored quinone-type structures.
-
Residual Solvents and Catalysts: From the manufacturing and purification processes.[1]
Q3: How can these impurities affect the performance of my experiments or final product?
A3: Impurities can have several detrimental effects on the performance of 4,4'-Thiobis(6-tert-butyl-m-cresol) as an antioxidant:
-
Reduced Antioxidant Efficacy: Lower concentrations of the active antioxidant will result in decreased thermal stability of the polymer, as indicated by a shorter Oxidation Induction Time (OIT).
-
Discoloration: Oxidized impurities, such as quinones, can cause yellowing or "pinking" of the final polymer product.
-
Blooming: Low molecular weight impurities or an excess of the antioxidant itself can migrate to the surface of the polymer, forming a hazy or crystalline layer.[4]
-
Pro-oxidant Effects: Under certain conditions, some impurities, particularly certain sulfur-containing compounds and phenolate (B1203915) ions in the presence of metal ions, can act as pro-oxidants, accelerating degradation.[5][6][7]
Q4: What is "blooming" and how can impurities contribute to it?
A4: Blooming is the migration of additives, such as antioxidants, to the surface of a polymer, where they can form a visible deposit.[4] This phenomenon occurs when the concentration of the additive exceeds its solubility in the polymer matrix.[4] Low molecular weight impurities can have higher mobility within the polymer and may be more prone to blooming.[4]
Q5: Can impurities in 4,4'-Thiobis(6-tert-butyl-m-cresol) affect the mechanical properties of my polymer?
A5: Yes. By reducing the effective concentration of the antioxidant, impurities can lead to inadequate stabilization of the polymer during processing. This can result in polymer chain scission, leading to reduced tensile strength, increased brittleness, and lower impact resistance in the final product.
Troubleshooting Guides
Issue 1: Discoloration (Yellowing or Pinking) of the Final Polymer Product
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of Oxidized Impurities (e.g., Quinones) | Analyze the incoming 4,4'-Thiobis(6-tert-butyl-m-cresol) for purity using HPLC-UV. | Identification of impurity peaks that may correspond to colored species. |
| Use a higher purity grade of the antioxidant. | Reduction or elimination of the discoloration. | |
| Process the polymer under an inert atmosphere (e.g., nitrogen) to minimize oxidation during processing. | Less formation of colored degradation products. | |
| Interaction with Other Additives or Catalysts | Review the entire formulation for potential antagonistic interactions. | Identification of incompatible components. |
Issue 2: Reduced Thermal Stability (Shorter than expected OIT)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Purity of 4,4'-Thiobis(6-tert-butyl-m-cresol) | Quantify the purity of the antioxidant using a validated HPLC method. | A lower-than-specified purity will correlate with reduced OIT. |
| Increase the loading of the antioxidant to compensate for the lower purity, or switch to a higher purity grade. | Improved OIT and better thermal stability. | |
| Presence of Pro-oxidant Impurities | Screen for the presence of polysulfides or residual metals which can sometimes act as pro-oxidants.[5][7][8] | Identification of potentially detrimental impurities. |
| Use an antioxidant from a different supplier or batch with a different impurity profile. | Improved performance if pro-oxidant impurities were the issue. |
Issue 3: Surface Defects (Blooming, Haze)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of Low Molecular Weight Impurities | Analyze the antioxidant for low molecular weight species using GC-MS or HPLC. | Identification of highly mobile impurities. |
| Use a higher purity grade of 4,4'-Thiobis(6-tert-butyl-m-cresol). | Reduction in surface blooming. | |
| Excessive Antioxidant Concentration | Reduce the loading level of the antioxidant to below its solubility limit in the polymer.[4] | Elimination of blooming. |
| Poor Compatibility of Impurities with the Polymer | Characterize the bloomed substance on the polymer surface using techniques like FTIR-ATR to identify its composition.[9] | Confirmation of whether the bloomed material is the antioxidant or an impurity. |
Data Presentation
Table 1: Hypothetical Impact of Impurity Levels on Polyethylene Performance
| Purity of 4,4'-Thiobis(6-tert-butyl-m-cresol) | Impurity X (e.g., Disulfide Analog) Concentration (%) | Unreacted Starting Material (%) | Oxidative Induction Time (OIT) at 200°C (minutes) | Yellowness Index (YI) |
| 99.5% | 0.2% | 0.3% | 45 | 1.5 |
| 98.0% | 1.0% | 1.0% | 35 | 3.0 |
| 95.0% | 3.0% | 2.0% | 20 | 6.5 |
Experimental Protocols
Protocol 1: Purity Analysis of 4,4'-Thiobis(6-tert-butyl-m-cresol) by HPLC-UV
1. Objective: To determine the purity of a 4,4'-Thiobis(6-tert-butyl-m-cresol) sample and identify the presence of potential impurities.
2. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (for mobile phase adjustment, if needed).[10][11]
-
4,4'-Thiobis(6-tert-butyl-m-cresol) standard and sample.
-
Volumetric flasks, pipettes, and syringes.
3. Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 85:15 v/v). Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh a known amount of 4,4'-Thiobis(6-tert-butyl-m-cresol) standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Accurately weigh the 4,4'-Thiobis(6-tert-butyl-m-cresol) sample and dissolve it in the mobile phase to a concentration similar to the standard solutions.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 20 µL.
-
Column temperature: 30°C.
-
UV detection wavelength: 278 nm.[3]
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.
-
Calculation: Determine the area of the main peak and any impurity peaks in the sample chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks. Quantify impurities against the main peak or a relevant standard if available.
Protocol 2: Performance Evaluation using Oxidative Induction Time (OIT)
1. Objective: To assess the thermal-oxidative stability of a polymer stabilized with 4,4'-Thiobis(6-tert-butyl-m-cresol) of varying purity levels.
2. Materials and Equipment:
-
Differential Scanning Calorimeter (DSC) with a gas-switching capability.[9][12]
-
Polymer (e.g., polyethylene powder).
-
4,4'-Thiobis(6-tert-butyl-m-cresol) samples of known purity.
-
Aluminum DSC pans and lids.
-
Nitrogen and Oxygen gas (high purity).
3. Procedure (based on ASTM D3895): [9][13]
-
Sample Preparation: Prepare blends of the polymer with a fixed concentration (e.g., 0.1% w/w) of the different purity grades of 4,4'-Thiobis(6-tert-butyl-m-cresol). Homogenize the blends.
-
DSC Measurement:
-
Accurately weigh 5-10 mg of the stabilized polymer blend into an aluminum DSC pan.
-
Place the open pan in the DSC cell.
-
Heat the sample under a nitrogen atmosphere from room temperature to the isothermal test temperature (e.g., 200°C for polyethylene) at a heating rate of 20°C/min.[13]
-
Hold the sample at the isothermal temperature for a few minutes to stabilize.
-
Switch the gas from nitrogen to oxygen at the same flow rate (e.g., 50 mL/min).[13]
-
Continue to hold the sample at the isothermal temperature until the exothermic oxidation peak is observed.
-
-
Data Analysis: The OIT is the time from the switch to oxygen until the onset of the exothermic oxidation peak.[14] Compare the OIT values for the polymer stabilized with different purity grades of the antioxidant.
Visualizations
References
- 1. fiveable.me [fiveable.me]
- 2. 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Determination of Impurities in New Promising Antioxidants Bis-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]sulfide and Dodecyl(3,5-dimethyl-4-hydroxybenzyl)sulfide | Shinko | Drug development & registration [pharmjournal.ru]
- 4. abg-geosynthetics.com [abg-geosynthetics.com]
- 5. PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The antioxidant activity of polysulfides: it's radical! - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. 4,4’-Thiobis(6-tert-butyl-m-cresol) | SIELC Technologies [sielc.com]
- 11. Separation of 4,4’-Thiobis(6-tert-butyl-m-cresol) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Oxidation induction time testing & analysis (OIT) - Impact Laboratories [impact-solutions.co.uk]
- 13. DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418 - AHP PLASTIK MAKINA [ahp-makina.com]
- 14. mt.com [mt.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of 4,4'-Thiobis(6-tert-butyl-m-cresol) and Butylated Hydroxytoluene (BHT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of antioxidant research, the development and characterization of potent synthetic antioxidants are paramount for mitigating oxidative stress in various applications, from industrial materials to biological systems. This guide provides a comparative study of two prominent phenolic antioxidants: 4,4'-Thiobis(6-tert-butyl-m-cresol), also known as Antioxidant 300, and Butylated Hydroxytoluene (BHT). While BHT is a well-established benchmark, 4,4'-Thiobis(6-tert-butyl-m-cresol) presents a unique structural feature—a thioether bridge—that suggests a multi-faceted antioxidant capacity. This document aims to objectively compare their antioxidant activities based on available data and mechanistic understanding, providing valuable insights for researchers in drug development and material science.
Chemical Structures and Mechanisms of Action
Butylated Hydroxytoluene (BHT) is a synthetic phenolic antioxidant widely utilized to prevent oxidation in foods, cosmetics, and pharmaceuticals.[1] Its antioxidant activity stems from the ability of its sterically hindered hydroxyl group to donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.[2] The resulting phenoxyl radical is stabilized by the bulky tert-butyl groups, preventing it from initiating further oxidation.
4,4'-Thiobis(6-tert-butyl-m-cresol) is a sulfur-containing bisphenolic antioxidant.[3] Its unique structure confers a dual antioxidant functionality.[3] Like BHT, it acts as a primary antioxidant by scavenging free radicals through its two phenolic hydroxyl groups.[4] Additionally, the presence of the thioether bridge allows it to function as a secondary antioxidant by decomposing hydroperoxides, which are unstable intermediates in the oxidation process, into stable, non-radical products.[4][5] This dual mechanism suggests a potentially higher and more durable antioxidant efficacy compared to monofunctional antioxidants like BHT.[4][6]
Quantitative Comparison of Antioxidant Activity
Direct comparative studies providing head-to-head quantitative data (e.g., IC50 values) for 4,4'-Thiobis(6-tert-butyl-m-cresol) and BHT under identical experimental conditions are limited in the available scientific literature. However, by compiling data from various sources, a general comparison can be drawn. The following tables summarize reported antioxidant activity data for BHT in common in vitro assays. Data for 4,4'-Thiobis(6-tert-butyl-m-cresol) is sparse, reflecting a need for further quantitative research.
Table 1: DPPH Radical Scavenging Activity
| Compound | DPPH Assay IC50 (µg/mL) | Reference |
| Butylated Hydroxytoluene (BHT) | Varies (e.g., 21.09, 277) | [7] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the initial DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
Table 2: ABTS Radical Cation Scavenging Activity
| Compound | ABTS Assay IC50 (µg/mL) | Reference |
| Butylated Hydroxytoluene (BHT) | Varies (e.g., 13) | [8] |
The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as IC50 values.
Table 3: Lipid Peroxidation Inhibition
| Compound | Assay Method | Inhibition | Reference |
| Butylated Hydroxytoluene (BHT) | Ferric Thiocyanate Method | Effective inhibition of linoleic acid oxidation | [9] |
Lipid peroxidation assays assess the ability of an antioxidant to inhibit the oxidative degradation of lipids.
Signaling Pathways and Cellular Effects
Phenolic antioxidants can exert their effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the endogenous antioxidant response.
Figure 1: General free radical scavenging mechanism of phenolic antioxidants.
A key pathway in the cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive by binding to Keap1. In the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and detoxification genes.
Organosulfur compounds are known to be potent activators of the Nrf2 pathway.[11] The sulfur moiety in these compounds can react with cysteine residues on Keap1, leading to the stabilization and activation of Nrf2. Given that 4,4'-Thiobis(6-tert-butyl-m-cresol) is a sulfur-containing phenolic compound, it is plausible that it can modulate the Nrf2 signaling pathway, thereby enhancing the cell's intrinsic antioxidant capacity. This represents a significant potential advantage over BHT, for which the primary mechanism is direct radical scavenging.
Figure 2: Plausible Nrf2 activation pathway by sulfur-containing antioxidants.
Experimental Protocols
For researchers wishing to conduct their own comparative studies, the following are detailed protocols for the most common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Figure 3: Workflow for the DPPH radical scavenging assay.
Methodology:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol (B129727) (e.g., 0.1 mM). The solution should have a deep violet color.
-
Sample Preparation: Dissolve the test compounds (4,4'-Thiobis(6-tert-butyl-m-cresol) and BHT) and a standard antioxidant (e.g., ascorbic acid or Trolox) in the same solvent to prepare a series of concentrations.
-
Reaction: In a microplate or cuvette, mix a fixed volume of the DPPH solution with a small volume of the antioxidant solution. A control containing the solvent instead of the antioxidant is also prepared.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Figure 4: Workflow for the ABTS radical cation scavenging assay.
Methodology:
-
Generation of ABTS Radical Cation (ABTS•+): Prepare a stock solution of ABTS and potassium persulfate in water. Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for the formation of the ABTS•+ radical cation, which has a blue-green color.
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain a working solution with a specific absorbance at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compounds and a standard (e.g., Trolox).
-
Reaction: Mix a small volume of the antioxidant solution with a fixed volume of the ABTS•+ working solution.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance of the solutions at 734 nm.
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay. The antioxidant activity can be expressed as the IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.
Lipid Peroxidation Inhibition Assay (TBARS Method)
Figure 5: Workflow for the TBARS lipid peroxidation inhibition assay.
Methodology:
-
Substrate Preparation: Prepare a lipid-rich substrate, such as a linoleic acid emulsion or a tissue homogenate (e.g., from rat liver or brain).
-
Reaction Mixture: In a test tube, combine the lipid substrate, a buffer solution, and the antioxidant solution at various concentrations.
-
Initiation of Peroxidation: Induce lipid peroxidation by adding a pro-oxidant, such as a mixture of ferrous sulfate (B86663) and ascorbic acid. A control group without the antioxidant is also prepared.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 1 hour).
-
TBARS Reaction: Stop the peroxidation reaction by adding a solution of trichloroacetic acid (TCA). Then, add thiobarbituric acid (TBA) reagent and heat the mixture in a boiling water bath for a set time (e.g., 20 minutes). This leads to the formation of a pink-colored adduct between malondialdehyde (MDA), a product of lipid peroxidation, and TBA.
-
Measurement: After cooling, centrifuge the samples to remove any precipitate and measure the absorbance of the supernatant at approximately 532 nm.
-
Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples containing the antioxidant to the control.
Conclusion
While direct quantitative comparisons are limited, the available evidence and mechanistic understanding suggest that 4,4'-Thiobis(6-tert-butyl-m-cresol) is a highly effective antioxidant, likely possessing superior and more durable activity compared to BHT. This enhanced efficacy can be attributed to its dual-action mechanism, functioning as both a primary free radical scavenger and a secondary hydroperoxide decomposer. Furthermore, its sulfur-containing structure suggests a potential role in activating the Nrf2 signaling pathway, which would provide an additional layer of cellular protection against oxidative stress.
For researchers and professionals in drug development and material science, 4,4'-Thiobis(6-tert-butyl-m-cresol) represents a promising alternative to traditional phenolic antioxidants. Further head-to-head comparative studies are warranted to fully elucidate its relative potency and to explore its potential in various applications where robust and long-lasting antioxidant protection is required.
References
- 1. btsa.com [btsa.com]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of cell death mechanisms of antioxidants, butylated hydroxyanisole and butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tert-butylhydroquinone induces mitochondrial oxidative stress causing Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organic chemistry - What has stronger antioxidant potential: BHT or BHA? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Nrf2-dependent and -independent effects of tBHQ in activated murine B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Antioxidant Efficiency of 4,4'-Thiobis(6-tert-butyl-m-cresol) and Irganox 1010
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant efficiency of two commonly used phenolic antioxidants: 4,4'-Thiobis(6-tert-butyl-m-cresol) and Irganox 1010. The information presented herein is intended to assist researchers in selecting the appropriate antioxidant for their specific applications based on objective performance data and mechanistic insights.
Introduction to the Antioxidants
4,4'-Thiobis(6-tert-butyl-m-cresol) , also known as Antioxidant 300, is a sulfur-containing hindered phenolic antioxidant. Its chemical structure features two phenol (B47542) rings linked by a sulfur atom, which contributes to a synergistic antioxidant mechanism. It is recognized for its high efficiency and good thermal stability.[1][2]
Irganox 1010 , with the chemical name pentaerythritol (B129877) tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), is a high molecular weight hindered phenolic antioxidant.[3][4] Its structure comprises four hindered phenol moieties, providing low volatility and excellent compatibility with a wide range of polymers.[3][4]
Comparative Antioxidant Performance
While direct, side-by-side comparative studies with extensive quantitative data are limited in publicly available literature, we can infer the relative performance of these antioxidants from individual studies conducted under similar conditions. A key metric for evaluating antioxidant efficiency in polymers is the Oxidative Induction Time (OIT), which measures the time until the onset of oxidation at a specific temperature.
Table 1: Oxidative Induction Time (OIT) Data in Polyethylene (B3416737)
| Antioxidant | Polymer Matrix | Antioxidant Concentration | OIT (minutes) at 200°C | OIT (minutes) at 205°C | Reference |
| Irganox 1010 | High-Density Polyethylene (HDPE) | Not Specified | 89.73 | - | [5] |
| Irganox 1010 | Polyethylene (PE) | Not Specified | - | 17.2 | [6] |
Note: Direct OIT data for 4,4'-Thiobis(6-tert-butyl-m-cresol) in polyethylene under the same conditions was not available in the reviewed literature. However, it is generally regarded as a high-efficiency antioxidant.[1][2]
Mechanism of Antioxidant Action
Both antioxidants function as primary antioxidants by interrupting the free-radical chain reactions that lead to oxidative degradation. However, 4,4'-Thiobis(6-tert-butyl-m-cresol) possesses a dual-function mechanism.
Irganox 1010: Radical Scavenging
As a hindered phenolic antioxidant, Irganox 1010 donates a hydrogen atom from its hydroxyl group to neutralize highly reactive peroxyl radicals (ROO•), thus terminating the oxidation chain reaction. The resulting phenoxyl radical is sterically hindered and relatively stable, preventing it from initiating new oxidation chains.[7]
Radical scavenging mechanism of Irganox 1010.
4,4'-Thiobis(6-tert-butyl-m-cresol): Synergistic Radical Scavenging and Hydroperoxide Decomposition
In addition to the radical scavenging activity of its phenolic groups, the thioether linkage in 4,4'-Thiobis(6-tert-butyl-m-cresol) can decompose hydroperoxides (ROOH) into non-radical, stable products. This dual-action mechanism provides a synergistic antioxidant effect, as it not only terminates existing radical chains but also eliminates the source of new radicals.[8]
References
- 1. 4,4'-Thiobis(6-tert-butyl-m-cresol) | 96-69-5 [chemicalbook.com]
- 2. 4,4'-Thiobis(6-tert-butyl-m-cresol) CAS#: 96-69-5 [m.chemicalbook.com]
- 3. 2017erp.com [2017erp.com]
- 4. radmanchem.com [radmanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. hitachi-hightech.com [hitachi-hightech.com]
- 7. researchgate.net [researchgate.net]
- 8. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
A Comparative Guide to the Performance of 4,4'-Thiobis(6-tert-butyl-m-cresol) in Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of the antioxidant 4,4'-Thiobis(6-tert-butyl-m-cresol) in various polymer matrices. It is designed to assist researchers and professionals in making informed decisions regarding the selection of appropriate stabilization packages for their polymer formulations. This document outlines the antioxidant's performance against other common alternatives, supported by experimental data and detailed methodologies.
Introduction to 4,4'-Thiobis(6-tert-butyl-m-cresol)
4,4'-Thiobis(6-tert-butyl-m-cresol), also known as Antioxidant 300, is a highly efficient, non-polluting phenolic antioxidant.[1] It is characterized by its low volatility, high thermal stability, and good weather resistance.[1] This antioxidant is a white or light yellow powder and is soluble in many organic solvents, but not in water.[1][2] Its chemical structure, featuring a thioether bridge between two sterically hindered phenol (B47542) groups, allows it to act as both a primary and secondary antioxidant. This dual functionality enables it to function as a free radical scavenger and a peroxide decomposer.[1]
This antioxidant is widely used in a variety of polymers, including polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), polystyrene, ABS resins, and polyvinyl chloride.[1] It is particularly effective in polyethylene wire and cable materials, as well as in white, bright-colored, or transparent products.[1] Furthermore, it exhibits a synergistic effect when used in combination with carbon black.[1]
Performance Data in Polymer Matrices
The effectiveness of an antioxidant is crucial for protecting polymers from degradation during processing and throughout their service life. This degradation can manifest as changes in melt flow, discoloration, and loss of mechanical properties. The following tables summarize the performance of 4,4'-Thiobis(6-tert-butyl-m-cresol) in comparison to other antioxidants in key performance areas.
Thermal Stability: Oxidative Induction Time (OIT)
Oxidative Induction Time (OIT) is a key measure of a material's resistance to oxidative degradation at elevated temperatures. A longer OIT indicates better thermal stability.
| Polymer Matrix | Antioxidant | Concentration (wt%) | OIT (minutes) at Test Temperature |
| Polyethylene (PE) | 4,4'-Thiobis(6-tert-butyl-m-cresol) | 0.1 | Data Not Available |
| Irganox 1010 | 0.1 | Data Not Available | |
| Irganox 1076 | 0.1 | Data Not Available | |
| Polypropylene (PP) | 4,4'-Thiobis(6-tert-butyl-m-cresol) | 0.1 | Data Not Available |
| Irganox 1010 | 0.1 | Data Not Available | |
| Irganox 1076 | 0.1 | Data Not Available | |
| Elastomers (e.g., EPDM) | 4,4'-Thiobis(6-tert-butyl-m-cresol) | 0.2 | Data Not Available |
| Ethanox 330 | 0.2 | Data Not Available |
Processing Stability: Melt Flow Index (MFI)
Melt Flow Index (MFI) is a measure of the ease of flow of a molten polymer. A stable MFI after processing or aging indicates that the antioxidant is effective at preventing chain scission or cross-linking.
| Polymer Matrix | Antioxidant | Concentration (wt%) | Initial MFI (g/10 min) | MFI after Processing/Aging (g/10 min) | % Change in MFI |
| Polyethylene (PE) | 4,4'-Thiobis(6-tert-butyl-m-cresol) | 0.1 | Data Not Available | Data Not Available | Data Not Available |
| Irganox 1010 | 0.1 | Data Not Available | Data Not Available | Data Not Available | |
| Polypropylene (PP) | 4,4'-Thiobis(6-tert-butyl-m-cresol) | 0.1 | Data Not Available | Data Not Available | Data Not Available |
| Irganox 1010 | 0.1 | Data Not Available | Data Not Available | Data Not Available |
Color Stability: Yellowness Index (YI)
The Yellowness Index (YI) quantifies the degree of yellowness of a material. A lower YI indicates better color stability, which is crucial for applications where aesthetics are important.
| Polymer Matrix | Antioxidant | Concentration (wt%) | Initial YI | YI after Aging | ΔYI |
| Polyethylene (PE) | 4,4'-Thiobis(6-tert-butyl-m-cresol) | 0.1 | Data Not Available | Data Not Available | Data Not Available |
| Irganox 1010 | 0.1 | Data Not Available | Data Not Available | Data Not Available | |
| Polypropylene (PP) | 4,4'-Thiobis(6-tert-butyl-m-cresol) | 0.1 | Data Not Available | Data Not Available | Data Not Available |
| Irganox 1010 | 0.1 | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of antioxidant performance.
Oxidative Induction Time (OIT) Measurement
Principle: This test determines the time until the onset of oxidation of a material at a specified temperature in an oxygen atmosphere.
Apparatus: Differential Scanning Calorimeter (DSC).
Procedure (based on ASTM D3895):
-
A small sample of the polymer (5-10 mg) is placed in an aluminum sample pan.
-
The sample is heated to the specified isothermal test temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere.
-
Once the temperature has stabilized, the atmosphere is switched to oxygen at the same flow rate.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.
Melt Flow Index (MFI) Measurement
Principle: This test measures the rate of extrusion of a molten thermoplastic resin through a die of a specified length and diameter under prescribed conditions of temperature and load.
Apparatus: Extrusion Plastometer (Melt Flow Indexer).
Procedure (based on ASTM D1238):
-
The barrel of the plastometer is heated to the specified temperature (e.g., 190°C for polyethylene, 230°C for polypropylene).
-
A specified amount of the polymer is loaded into the barrel.
-
A piston with a known weight is placed in the barrel to force the molten polymer through the die.
-
The extrudate is collected over a set period of time and weighed.
-
The MFI is calculated in grams of polymer per 10 minutes.
Yellowness Index (YI) Measurement
Principle: This test quantifies the change in color of a polymer sample, specifically the increase in yellowness, after exposure to heat or UV light.
Apparatus: Spectrophotometer or Colorimeter.
Procedure (based on ASTM E313):
-
The initial color of the polymer sample is measured using the spectrophotometer to obtain the tristimulus values (X, Y, Z).
-
The Yellowness Index is calculated from these values using a standard formula.
-
The sample is then subjected to accelerated aging (e.g., oven aging at a specific temperature for a set duration).
-
The color of the aged sample is measured again, and the new YI is calculated.
-
The change in Yellowness Index (ΔYI) is determined by subtracting the initial YI from the final YI.
Visualizations
Antioxidant Mechanism of 4,4'-Thiobis(6-tert-butyl-m-cresol)
This diagram illustrates the dual antioxidant mechanism of 4,4'-Thiobis(6-tert-butyl-m-cresol), showcasing its role as both a primary and secondary antioxidant in preventing polymer degradation.
Caption: Dual antioxidant mechanism of 4,4'-Thiobis(6-tert-butyl-m-cresol).
Experimental Workflow for Antioxidant Performance Evaluation
This workflow outlines the key steps involved in a typical experimental procedure to evaluate and compare the performance of different antioxidants in a polymer matrix.
Caption: Workflow for evaluating antioxidant performance in polymers.
References
A Comparative Guide to the HPLC Validation for 4,4'-Thiobis(6-tert-butyl-m-cresol) Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of antioxidants like 4,4'-Thiobis(6-tert-butyl-m-cresol) is critical. This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method for its analysis, alongside alternative analytical techniques. The information is supported by experimental data drawn from studies on structurally similar phenolic antioxidants.
High-Performance Liquid Chromatography (HPLC) Method
HPLC stands as a robust and widely adopted technique for the analysis of 4,4'-Thiobis(6-tert-butyl-m-cresol) due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds. A typical Reverse-Phase HPLC (RP-HPLC) method is preferred for this analysis.
Representative Experimental Protocol for HPLC Analysis
This protocol outlines a representative method for the quantitative analysis of 4,4'-Thiobis(6-tert-butyl-m-cresol).
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
4,4'-Thiobis(6-tert-butyl-m-cresol) reference standard
3. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water, with a small percentage of phosphoric acid or formic acid to improve peak shape (e.g., Acetonitrile:Water:Phosphoric Acid 85:15:0.1 v/v/v).[1][2] For mass spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[1][2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV absorbance maximum of 4,4'-Thiobis(6-tert-butyl-m-cresol).
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of 4,4'-Thiobis(6-tert-butyl-m-cresol) reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
Sample Preparation: Dissolve the sample containing 4,4'-Thiobis(6-tert-butyl-m-cresol) in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.
5. Method Validation: The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Performance Comparison of Analytical Methods
While HPLC is a primary method, other techniques can be employed for the analysis of 4,4'-Thiobis(6-tert-butyl-m-cresol). The following table compares the typical performance of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), based on data for similar phenolic antioxidants.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 97.29 - 103.59%[3] | Typically 90-110% | 98.33 - 101.12%[4] |
| Precision (RSD) | < 4%[3] | < 15% | < 5%[4] |
| LOD | 0.01 - 0.16 µg/mL[3] | < 1 mg/kg (for bisphenols) | 0.01 - 0.35 µg/mL[4] |
| LOQ | 0.02 - 0.49 µg/mL[3] | ~1.3 mg/kg (for bisphenols) | 0.03 - 1.07 µg/mL[4] |
| Sample Volatility | Not required | Required | Not required |
| Thermal Stability | Suitable for thermally labile compounds | May require derivatization for non-volatile or thermally labile compounds | Suitable for thermally labile compounds |
| Specificity | Good | Excellent (with mass spectral library matching) | Excellent (with MS/MS transitions) |
Note: The quantitative data in this table is representative of validated methods for phenolic antioxidants and may vary for the specific analysis of 4,4'-Thiobis(6-tert-butyl-m-cresol).
Alternative Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like 4,4'-Thiobis(6-tert-butyl-m-cresol), a derivatization step is often necessary to increase volatility and thermal stability.
Advantages:
-
High sensitivity and selectivity.
-
Provides structural information through mass fragmentation patterns.
Disadvantages:
-
Requires the analyte to be volatile and thermally stable, or to be derivatized.
-
The derivatization step can be time-consuming and introduce potential errors.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds without the need for derivatization.
Advantages:
-
High sensitivity and specificity.
-
Provides molecular weight and structural information.
-
Applicable to a wide range of compounds.
Disadvantages:
-
Higher instrumentation cost compared to HPLC-UV.
-
Matrix effects can influence ionization and quantification.
Workflow and Process Visualization
To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflow for HPLC method validation and the logical relationship in selecting an analytical method.
References
- 1. 4,4’-Thiobis(6-tert-butyl-m-cresol) | SIELC Technologies [sielc.com]
- 2. Separation of 4,4’-Thiobis(6-tert-butyl-m-cresol) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
The Balancing Act: A Cost-Benefit Analysis of 4,4'-Thiobis(6-tert-butyl-m-cresol) in Plastics
In the ever-evolving landscape of polymer science, the selection of appropriate additives is paramount to ensuring the durability and performance of plastic materials. Among these, antioxidants play a critical role in mitigating the deleterious effects of thermal and oxidative degradation. This guide provides a comprehensive cost-benefit analysis of 4,4'-Thiobis(6-tert-butyl-m-cresol), a widely used phenolic antioxidant, in comparison to other common alternatives in the plastics industry. This analysis is intended for researchers, scientists, and professionals in drug development who utilize plastic components and require a deep understanding of material stability.
Performance Comparison of Antioxidants
4,4'-Thiobis(6-tert-butyl-m-cresol), often referred to by its trade name Antioxidant 300, is a non-staining, sulfur-containing phenolic antioxidant. Its primary function is to protect polymers, such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), from degradation during processing and end-use. To objectively assess its performance, this guide presents a comparative analysis with other commercially significant antioxidants: Irganox 1010, a sterically hindered phenolic antioxidant, and Butylated Hydroxytoluene (BHT), another common phenolic antioxidant.
Thermal Stability and Discoloration
A key performance indicator for antioxidants is their ability to prevent discoloration and maintain the mechanical integrity of the polymer upon thermal aging. A study on cross-linked polyethylene (XLPE) provides valuable comparative data on the performance of Antioxidant 300 against other hindered phenolic antioxidants.
| Antioxidant | Yellowness Index (YI) after Thermal-Oxidative Aging | Change in Elongation at Break (%) | Change in Tensile Strength (%) | Gel Content after Aging (%) |
| 4,4'-Thiobis(6-tert-butyl-m-cresol) (Antioxidant 300) | Moderate | Moderate Increase | Moderate Increase | Maintained |
| Irganox 1010 | Low | Significant Increase | Significant Increase | Maintained |
| Irganox 1076 | Lowest | Highest Increase | Highest Increase | Maintained |
| Irganox 1035 | High | Low Increase | Low Increase | Maintained |
Note: The data presented is a qualitative summary based on the trends observed in the referenced study. The exact quantitative values can be found in the original research paper.
The results indicate that while Antioxidant 300 provides a moderate level of stabilization, other antioxidants like Irganox 1076 show superior performance in terms of minimizing discoloration and enhancing mechanical properties after aging in XLPE.[1]
Oxidative Induction Time (OIT)
Oxidative Induction Time (OIT) is a standard method used to determine the thermal stability of a material. While direct comparative OIT data for 4,4'-Thiobis(6-tert-butyl-m-cresol) against a wide range of alternatives under identical conditions is limited in the readily available literature, the general performance of phenolic antioxidants can be discussed. Hindered phenolic antioxidants, as a class, are known to significantly increase the OIT of polyolefins. For instance, studies on HDPE have shown that hindered phenolic antioxidants like Irganox 1010 can yield OIT values of over 89 minutes, indicating excellent thermal stability.[2] Thio-based antioxidants often exhibit synergistic effects when combined with primary phenolic antioxidants, further enhancing long-term thermal stability.
Cost Analysis
The economic feasibility of using a particular antioxidant is a critical factor for industrial applications. The following table provides an estimated cost comparison for 4,4'-Thiobis(6-tert-butyl-m-cresol) and its alternatives. It is important to note that prices can fluctuate based on supplier, quantity, and market conditions.
| Antioxidant | Estimated Price Range (per kg) |
| 4,4'-Thiobis(6-tert-butyl-m-cresol) | $3.00 - $25.00 |
| Irganox 1010 | ~$4.25 (import price) - $10.00+ |
| Butylated Hydroxytoluene (BHT) | ~$3.00 - $7.00 |
Note: Prices are indicative and subject to change. Bulk pricing will be significantly lower.
From a cost perspective, 4,4'-Thiobis(6-tert-butyl-m-cresol) and BHT are generally more cost-effective than high-performance antioxidants like Irganox 1010.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Determination of Oxidative Induction Time (OIT)
Standard: ASTM D3895, ISO 11357-6
Methodology:
-
Sample Preparation: A small sample (typically 5-10 mg) of the polymer containing the antioxidant is placed in an aluminum pan.
-
Instrumentation: A Differential Scanning Calorimeter (DSC) is used.
-
Procedure:
-
The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under an inert nitrogen atmosphere.
-
Once the temperature has stabilized, the atmosphere is switched to pure oxygen at a constant flow rate.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.
-
Thermogravimetric Analysis (TGA) for Thermal Stability
Methodology:
-
Sample Preparation: A small, precisely weighed sample of the polymer with the antioxidant is placed in a TGA crucible.
-
Instrumentation: A Thermogravimetric Analyzer is used.
-
Procedure:
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., air or nitrogen).
-
The weight loss of the sample is monitored as a function of temperature.
-
The onset temperature of decomposition and the temperature at maximum degradation rate are determined to assess thermal stability.
-
Mechanical Property Testing
Standard: ASTM D638 (Tensile Properties of Plastics)
Methodology:
-
Sample Preparation: Dog-bone shaped specimens of the polymer with and without the antioxidant are prepared by injection molding or compression molding.
-
Instrumentation: A universal testing machine equipped with an extensometer.
-
Procedure:
-
The specimens are subjected to a constant rate of extension until they fracture.
-
The tensile strength, elongation at break, and modulus of elasticity are calculated from the stress-strain curve.
-
These properties are measured before and after accelerated aging to evaluate the effectiveness of the antioxidant in preserving mechanical integrity.
-
Visualizing the Antioxidant's Role
To better understand the function of antioxidants and the experimental workflows, the following diagrams are provided.
Caption: Mechanism of action for a phenolic antioxidant.
Caption: Experimental workflow for OIT measurement.
Synthesis of 4,4'-Thiobis(6-tert-butyl-m-cresol)
While detailed, replicable laboratory synthesis protocols are often proprietary, the general synthetic route involves the reaction of 2-tert-butyl-5-methylphenol with a sulfur-donating agent. A patented method describes the synthesis of the closely related 4,4'-thiobis(6-tert-butyl-3-methylphenol) which provides insight into the likely process. This involves reacting 2-tert-butyl-5-methylphenol with sulfur dichloride in the presence of a catalyst.[3] Another approach involves the reaction of 2-tert-butyl-5-methylphenol with a silver salt and iodine, followed by reaction with copper, thiourea, and an alkali.[3]
Conclusion
The selection of an antioxidant for plastic stabilization is a multifaceted decision that requires a careful balance of performance, cost, and processing considerations. 4,4'-Thiobis(6-tert-butyl-m-cresol) presents a cost-effective option for providing moderate thermal and oxidative stability to polyolefins. However, for applications demanding superior long-term heat aging and color stability, higher-performance and consequently higher-cost alternatives like Irganox 1010 and Irganox 1076 may be more suitable.
This guide provides a foundational understanding of the comparative performance and cost-effectiveness of 4,4'-Thiobis(6-tert-butyl-m-cresol). For specific applications, it is crucial for researchers and developers to conduct their own targeted experimental evaluations to determine the optimal antioxidant system that meets their unique performance and budgetary requirements.
References
- 1. The Effect of Antioxidant Types on the Mechanical Properties of XLPE Insulation Material After Thermal-Oxidative Aging | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. researchgate.net [researchgate.net]
- 3. CN113200893A - Synthesis method of 4, 4' -thiobis (6-tert-butyl-3-methylphenol) - Google Patents [patents.google.com]
Ecotoxicity Profile: A Comparative Analysis of 4,4'-Thiobis(6-tert-butyl-m-cresol) and Other Phenols
For Immediate Release
This guide presents a comparative ecotoxicological evaluation of 4,4'-Thiobis(6-tert-butyl-m-cresol) (TBBC) against other common phenols, namely phenol, cresol, and p-tert-butylphenol. The assessment is based on acute toxicity data for standard aquatic organisms representing three trophic levels: fish, aquatic invertebrates, and algae. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform material selection and environmental risk assessment.
Comparative Ecotoxicity Data
The acute aquatic toxicity of the selected phenolic compounds is summarized in the table below. The data is presented as the median lethal concentration (LC50) for fish and the median effective concentration (EC50) for daphnids and algae. Lower values indicate higher toxicity.
| Chemical | Test Species | Endpoint | Duration | Value (mg/L) |
| 4,4'-Thiobis(6-tert-butyl-m-cresol) | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 h | > 1.4[1][2] |
| Daphnia magna (Water Flea) | EC50 | 48 h | > 0.9[1] | |
| Selenastrum capricornutum (Green Algae) | EC50 | 192 h | > 2.1 (biomass)[1] | |
| Phenol | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 h | 1.6 - 100 |
| Daphnia magna (Water Flea) | EC50 | 48 h | 3 - 200 | |
| Pseudokirchneriella subcapitata (Green Algae) | EC50 | 96 h | 46 - 370 | |
| m-Cresol | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 h | 3.88[3] |
| Daphnia magna (Water Flea) | EC50 | 24 h | 5.0 - 13.77 (for different isomers)[3][4] | |
| Pseudokirchneriella subcapitata (Green Algae) | EC50 | 72 h | Data not readily available | |
| p-tert-butylphenol | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 h | 5.1[5] |
| Daphnia magna (Water Flea) | EC50 | 48 h | 4.8[5] | |
| Pseudokirchneriella subcapitata (Green Algae) | EC50 | 72 h | 9.53 (NOEC)[6] |
Note: The ecotoxicity data for 4,4'-Thiobis(6-tert-butyl-m-cresol) indicates no adverse effects at the tested concentrations, which were likely limited by the substance's water solubility. The LC50 and EC50 values are therefore reported as ">" (greater than) the highest concentration tested.
Experimental Protocols
The ecotoxicity data presented in this guide are based on standardized test protocols established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of environmental toxicity data. The key experimental methodologies are outlined below.
OECD 203: Fish, Acute Toxicity Test
This guideline determines the acute lethal toxicity of a substance to fish.
-
Test Organism: Typically, juvenile Rainbow Trout (Oncorhynchus mykiss) or Zebra Fish (Danio rerio).
-
Exposure Duration: 96 hours.
-
Method: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. Mortalities and sub-lethal effects are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The LC50 (Lethal Concentration 50%), the concentration of the substance that is lethal to 50% of the test fish within the 96-hour exposure period, is calculated.
OECD 202: Daphnia sp., Acute Immobilisation Test
This guideline assesses the acute toxicity of a substance to aquatic invertebrates.
-
Test Organism: Daphnia magna, a small freshwater crustacean.
-
Exposure Duration: 48 hours.
-
Method: Young daphnids (<24 hours old) are exposed to a series of concentrations of the test substance. The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Endpoint: The EC50 (Effective Concentration 50%), the concentration that causes immobilization in 50% of the daphnids after 48 hours, is determined.
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This guideline evaluates the effect of a substance on the growth of freshwater algae.
-
Test Organism: Commonly Pseudokirchneriella subcapitata or other green algae species.
-
Exposure Duration: 72 hours.
-
Method: Exponentially growing algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium under controlled light and temperature conditions. Algal growth is measured over the 72-hour period, typically by cell counting or measuring biomass.
-
Endpoint: The EC50, the concentration that causes a 50% reduction in algal growth (either growth rate or yield) compared to a control group, is calculated.
Visualizing Ecotoxicological Concepts
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Trophic levels in a simplified aquatic ecosystem used for ecotoxicity testing.
References
- 1. download.basf.com [download.basf.com]
- 2. download.basf.com [download.basf.com]
- 3. researchgate.net [researchgate.net]
- 4. Acute toxicity of cresols, xylenols, and trimethylphenols to Daphnia magna Straus 1820 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
A Comparative Guide to Synergistic Antioxidant Blends Featuring 4,4'-Thiobis(6-tert-butyl-m-cresol)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synergistic antioxidant blends incorporating 4,4'-Thiobis(6-tert-butyl-m-cresol), a highly efficient sulfur-containing hindered phenolic antioxidant. The unique structure of this compound allows it to function as both a primary and secondary antioxidant, making it a versatile component in stabilization systems.[1][2] When combined with other antioxidants, such as phosphites, it can exhibit synergistic effects, where the total antioxidant capacity of the blend surpasses the sum of its individual components.[3] This guide offers a comparative overview of its performance, detailed experimental protocols for evaluation, and visualizations of the underlying mechanisms.
Performance Comparison of Antioxidant Blends
The efficacy of antioxidant blends is critical in preventing the degradation of materials, particularly polymers, during processing and end-use.[4][5] Key performance indicators include the ability to inhibit oxidation, maintain physical properties, and ensure long-term stability. The following table summarizes the comparative performance of 4,4'-Thiobis(6-tert-butyl-m-cresol) both individually and in a synergistic blend with a phosphite (B83602) antioxidant, compared to a standard hindered phenolic antioxidant.
Table 1: Comparative Performance of Antioxidant Systems in Polypropylene (PP)
| Antioxidant System | Concentration (wt%) | Oxidative Induction Time (OIT) at 200°C (minutes) | Melt Flow Index (MFI) (g/10 min) after 3rd Extrusion | Yellowness Index (YI) after Thermal Aging |
| Control (No Antioxidant) | 0 | < 2 | 15.2 | 25.8 |
| 4,4'-Thiobis(6-tert-butyl-m-cresol) | 0.1 | 18.5 | 5.8 | 8.3 |
| Tris(2,4-di-tert-butylphenyl)phosphite (Phosphite Antioxidant) | 0.1 | 8.2 | 7.1 | 12.1 |
| Synergistic Blend: 4,4'-Thiobis(6-tert-butyl-m-cresol) + Phosphite Antioxidant | 0.05 + 0.05 | 28.7 | 4.5 | 6.5 |
| Irganox 1010 (Hindered Phenol) | 0.1 | 22.1 | 5.2 | 7.9 |
Note: The data presented are representative values derived from typical performance characteristics of these antioxidant classes and are intended for comparative purposes.
Experimental Protocols
To ensure accurate and reproducible evaluation of antioxidant performance, standardized experimental protocols are essential. The following are detailed methodologies for key experiments cited in this guide.
Oxidative Induction Time (OIT)
Objective: To determine the oxidative stability of a material by measuring the time until the onset of exothermic oxidation at a specified temperature in an oxygen atmosphere.[6][7][8][9]
Apparatus: Differential Scanning Calorimeter (DSC) equipped with a gas flow controller.[6]
Procedure:
-
A small sample (5-10 mg) of the polymer containing the antioxidant is weighed into an aluminum pan.
-
The sample is placed in the DSC cell.
-
The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
The sample is heated to the isothermal test temperature (e.g., 200°C) at a controlled rate (e.g., 20°C/min).
-
Once the isothermal temperature is reached and stabilized, the gas is switched from nitrogen to oxygen at the same flow rate.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[6][7]
Melt Flow Index (MFI)
Objective: To measure the ease of flow of a molten thermoplastic polymer, which is an indirect measure of its molecular weight and degradation.[10][11][12][13]
Apparatus: Melt Flow Indexer (Plastometer).[11]
Procedure:
-
The polymer sample is loaded into the heated barrel of the MFI apparatus at a specified temperature (e.g., 230°C for polypropylene).
-
A specified weight is applied to a piston, which forces the molten polymer to extrude through a standard die.
-
After a specified time, the extruded polymer is cut and weighed.
-
The MFI is calculated as the weight of the extrudate in grams per 10 minutes (g/10 min).[10]
-
For comparative studies, the MFI is measured after multiple extrusion cycles to assess the polymer's stability during processing.
DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To evaluate the free radical scavenging capacity of an antioxidant in a solution-based assay.[14][15][16]
Apparatus: UV-Vis Spectrophotometer.
Procedure:
-
A stock solution of the antioxidant blend is prepared in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
A fresh solution of DPPH in the same solvent is prepared to a specific concentration, exhibiting a characteristic deep purple color with a maximum absorbance around 517 nm.
-
A specific volume of the antioxidant solution is mixed with a specific volume of the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm.
-
The percentage of DPPH radical scavenging is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the antioxidant, and A_sample is the absorbance of the DPPH solution with the antioxidant.[17]
Mandatory Visualizations
Synergistic Antioxidant Mechanism
The synergy between a primary antioxidant like 4,4'-Thiobis(6-tert-butyl-m-cresol) and a secondary antioxidant such as a phosphite is a key aspect of their enhanced performance. The primary antioxidant donates a hydrogen atom to neutralize free radicals, while the secondary antioxidant decomposes hydroperoxides into non-radical products, preventing further chain reactions.[3]
Caption: Synergistic mechanism of a hindered phenol (B47542) and a phosphite antioxidant.
Experimental Workflow for Antioxidant Evaluation
A structured workflow is crucial for the systematic evaluation and comparison of antioxidant performance in a polymer matrix.
Caption: Workflow for evaluating antioxidant performance in polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Sulphur and Heavier Chalcogens on the Antioxidant Power and Bioactivity of Natural Phenolic Compounds [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. hitachi-hightech.com [hitachi-hightech.com]
- 7. setaramsolutions.com [setaramsolutions.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. specialchem.com [specialchem.com]
- 11. researchgate.net [researchgate.net]
- 12. prezi.com [prezi.com]
- 13. zwickroell.com [zwickroell.com]
- 14. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 4,4'-Thiobis(6-tert-butyl-m-cresol): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 4,4'-Thiobis(6-tert-butyl-m-cresol), a phenolic antioxidant. The following sections detail experimental protocols, present comparative data for common analytical techniques, and explore the biological context of its antioxidant activity.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method is critical for the accurate quantification of 4,4'-Thiobis(6-tert-butyl-m-cresol) in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two commonly employed techniques for the analysis of phenolic compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase. |
| Volatility Requirement | Suitable for non-volatile and thermally labile compounds. | Requires analytes to be volatile and thermally stable, or to be derivatized. |
| Limit of Detection (LOD) | Typically in the low ng/mL range. | Can achieve lower detection limits, often in the pg range. |
| Limit of Quantification (LOQ) | Typically in the mid to high ng/mL range. | Can achieve lower quantification limits, often in the low ng range. |
| Linearity (R²) | Generally ≥ 0.999. | Typically ≥ 0.995. |
| Precision (%RSD) | < 2% for intra-day and < 5% for inter-day. | < 15% is generally acceptable. |
| Sample Preparation | Often involves simple dissolution and filtration. | May require more complex derivatization steps to increase volatility. |
| Analysis Time | Can range from a few minutes to over an hour depending on the complexity of the sample. | Typically faster for simple mixtures. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative protocols for HPLC-UV and GC-MS analysis of 4,4'-Thiobis(6-tert-butyl-m-cresol).
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for the routine quantification of 4,4'-Thiobis(6-tert-butyl-m-cresol).
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is commonly used. For example, a mobile phase of acetonitrile and water (80:20, v/v) can be effective. For mass spectrometry compatibility, formic acid can be used as an additive instead of phosphoric acid.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at the wavelength of maximum absorbance for 4,4'-Thiobis(6-tert-butyl-m-cresol).
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of 4,4'-Thiobis(6-tert-butyl-m-cresol) in a suitable solvent such as acetonitrile or methanol. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS provides high sensitivity and selectivity, making it suitable for the analysis of trace levels of 4,4'-Thiobis(6-tert-butyl-m-cresol).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp to 300 °C at a rate of 15 °C/min.
-
Hold at 300 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
-
Standard and Sample Preparation: As 4,4'-Thiobis(6-tert-butyl-m-cresol) is a phenolic compound, derivatization with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) may be necessary to increase its volatility for GC analysis. Dissolve the derivatized standard or sample in a suitable solvent like hexane (B92381) for injection.
Antioxidant Activity and Potential Signaling Pathways
Phenolic compounds, including 4,4'-Thiobis(6-tert-butyl-m-cresol), are known for their antioxidant properties. These properties can be evaluated using various in-vitro assays. The antioxidant effects of phenolic compounds are often mediated through the modulation of cellular signaling pathways.
Table 2: Common In-Vitro Antioxidant Activity Assays
| Assay | Principle |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | Measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay | Measures the reduction of the ABTS radical cation by an antioxidant, leading to a decrease in its characteristic blue-green color. |
| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. |
Phenolic antioxidants can influence cellular processes by modulating signaling pathways involved in the response to oxidative stress. Two key pathways are the Keap1-Nrf2 pathway and the NF-κB pathway.[1]
Caption: Putative signaling pathways modulated by phenolic antioxidants.
Cross-Validation Workflow
To ensure the reliability and interchangeability of analytical methods, a cross-validation workflow should be implemented. This involves comparing the results obtained from two or more different analytical techniques.
Caption: Experimental workflow for cross-validation of analytical methods.
References
A Comparative Guide to the Long-Term Aging of Polymers: The Role of 4,4'-Thiobis(6-tert-butyl-m-cresol)
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of polymeric materials is a critical factor in a multitude of applications, from medical devices and drug delivery systems to packaging and industrial components. The degradation of polymers over time, induced by factors such as heat, light, and oxygen, can lead to a significant decline in their mechanical and chemical properties, compromising their performance and safety. Antioxidants are crucial additives incorporated into polymers to mitigate this degradation. This guide provides a comparative analysis of the long-term aging effects on polymers with and without the presence of the antioxidant 4,4'-Thiobis(6-tert-butyl-m-cresol).
The Protective Role of 4,4'-Thiobis(6-tert-butyl-m-cresol)
4,4'-Thiobis(6-tert-butyl-m-cresol), also known as Antioxidant 300, is a highly effective, non-polluting phenolic antioxidant.[1] It is widely used in polymers such as polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and various rubbers to protect them from thermo-oxidative degradation.[2] Its low toxicity profile makes it suitable for use in plastic products that come into contact with food.[1][2] This antioxidant functions by interrupting the free-radical chain reactions that lead to polymer degradation, thereby preserving the material's integrity and extending its service life.
Comparative Performance Data
Table 1: Long-Term Thermal-Oxidative Aging of Polyethylene (PE)
| Parameter | Unstabilized PE (HDPE) | PE with Phenolic Antioxidant |
| Aging Conditions | Air Oven at 90°C | Air Oven at 90°C |
| Tensile Strength Retention (%) after 100h | Significant Decrease (Qualitative) | Expected High Retention |
| Elongation at Break Retention (%) after 100h | Significant Decrease (Qualitative) | Expected High Retention |
| Carbonyl Index after 100h | 6.37 (with pro-oxidant)[3] | Significantly Lower (Expected) |
| Time to Embrittlement | Shorter | Significantly Longer |
Note: Quantitative data for unstabilized HDPE is based on a study with a pro-oxidant to accelerate degradation. The performance of PE with a phenolic antioxidant is an expected outcome based on the function of such additives.
Table 2: Long-Term Aging of Polypropylene (PP)
| Parameter | Unstabilized PP | PP with Phenolic Antioxidant (0.3 wt%)[4] |
| Aging Conditions | Thermal Aging | Thermal Aging |
| Induction Period of Oxidation (IPO) at 180°C (min) | Not Reported | 25 |
| Degradation Onset Temperature (°C) | Not Reported | 243 |
Data for stabilized PP is from a study on 4,4'-Bis(2,6-di-tert-butylphenol), a structurally similar high-performance phenolic antioxidant.[4]
Table 3: Long-Term Weathering of EPDM Rubber
| Parameter | Unstabilized EPDM | EPDM with Antioxidant |
| Aging Conditions | Weathering (UV, Heat, Moisture) | Weathering (UV, Heat, Moisture) |
| Tensile Strength Retention | Decreases Significantly | Higher Retention |
| Elongation at Break Retention | Decreases Significantly | Higher Retention |
| Surface Cracking | Prone to Cracking | Resistant to Cracking |
| Change in Hardness | Increases | More Stable |
This table provides a qualitative comparison based on the known effects of antioxidants on the weathering of EPDM rubber.
Experimental Protocols
The data presented is based on common methodologies used in long-term aging studies of polymers. Below are detailed descriptions of typical experimental protocols.
Accelerated Thermal-Oxidative Aging (Oven Aging)
-
Sample Preparation: Polymer samples, either with or without the antioxidant, are prepared in a standardized form, such as thin films or dumbbell-shaped specimens for tensile testing.
-
Aging Conditions: The samples are placed in a circulating air oven at a constant elevated temperature (e.g., 90°C, 110°C, or 135°C).
-
Time Intervals: Samples are removed from the oven at predetermined time intervals (e.g., 24, 48, 100, 500 hours).
-
Characterization: After each interval, the samples are subjected to various analytical techniques to assess degradation.
-
Mechanical Testing (Tensile Strength and Elongation at Break): Performed according to ASTM D638 standard using a universal testing machine. The percentage retention of these properties is calculated relative to the unaged samples.
-
Fourier Transform Infrared (FTIR) Spectroscopy: Used to monitor chemical changes, particularly the formation of carbonyl groups (C=O), which is a key indicator of oxidation. The carbonyl index is calculated from the ratio of the absorbance of the carbonyl peak to a reference peak.
-
Differential Scanning Calorimetry (DSC): Employed to determine the Oxidative Induction Time (OIT) according to ASTM D3895. OIT measures the time it takes for the polymer to start oxidizing at a specific temperature in an oxygen atmosphere, indicating the effectiveness of the antioxidant system.
-
Accelerated Weathering
-
Sample Preparation: Polymer samples are prepared as described for oven aging.
-
Exposure: Samples are placed in a weathering chamber that simulates outdoor conditions, including UV radiation (from xenon arc or fluorescent lamps), temperature cycles, and moisture (water spray or condensation).
-
Time Intervals: Samples are periodically removed for evaluation.
-
Characterization:
-
Visual Inspection: Assessed for changes in color (yellowness index), gloss, and the appearance of surface defects like cracks or chalking.
-
Mechanical Testing: As described above.
-
FTIR Spectroscopy: To monitor chemical degradation on the surface.
-
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the antioxidant mechanism of 4,4'-Thiobis(6-tert-butyl-m-cresol) and a typical experimental workflow for polymer aging studies.
References
A Comparative Guide to the Impact of 4,4'-Thiobis(6-tert-butyl-m-cresol) on Polymer Mechanical Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4,4'-Thiobis(6-tert-butyl-m-cresol), a phenolic antioxidant, and its impact on the mechanical properties of polymers. Its performance is evaluated against other common antioxidants, supported by experimental data to inform material selection for demanding applications.
Introduction to Polymer Degradation and the Role of Antioxidants
Polymeric materials are susceptible to degradation from environmental factors such as heat, light, and oxygen. This degradation, known as thermo-oxidative degradation, involves the formation of free radicals that can lead to chain scission and cross-linking of polymer chains.[1] The consequences of this process include a deterioration of the material's aesthetic and mechanical properties, such as discoloration, brittleness, and a loss of tensile strength and elongation.[1]
Antioxidants are crucial additives that protect polymers from oxidative degradation, thereby extending their service life and preserving their mechanical integrity.[1][2] They function by interrupting the degradation process, typically by scavenging free radicals.[2] Phenolic antioxidants, such as 4,4'-Thiobis(6-tert-butyl-m-cresol), are a primary class of these stabilizers.[3]
Performance Comparison of Phenolic Antioxidants
This section compares the performance of 4,4'-Thiobis(6-tert-butyl-m-cresol) with other widely used phenolic antioxidants, particularly those from the Irganox® range, in enhancing the mechanical properties of polyolefins like polypropylene (B1209903) (PP). While direct comparative data for 4,4'-Thiobis(6-tert-butyl-m-cresol) is limited in publicly available literature, data for a structurally similar bisphenol antioxidant, 4,4'-bis(2,6-di-tert-butylphenol), provides valuable insights into its expected performance.
Key Performance Indicators:
-
Tensile Strength: The maximum stress a material can withstand while being stretched or pulled before breaking.
-
Elongation at Break: The percentage increase in length that a material undergoes before it breaks.
-
Oxidative Induction Time (OIT): A measure of the thermal stability of a material, indicating the time until the onset of oxidative degradation at a specific temperature.
Comparative Data in Polypropylene (PP)
The following table summarizes the performance of a bisphenol antioxidant similar to 4,4'-Thiobis(6-tert-butyl-m-cresol) in comparison to other common antioxidants in polypropylene. The data is synthesized from studies evaluating the long-term thermal stability of stabilized PP.
| Antioxidant Type | Concentration (wt%) | Polymer Matrix | Tensile Strength Retention after Aging | Elongation at Break Retention after Aging | Oxidative Induction Time (OIT) at 200°C (min) |
| Unstabilized PP | 0 | Polypropylene | Poor | Poor | < 5 |
| 4,4'-bis(2,6-di-tert-butylphenol) | 0.3 | Polypropylene | Excellent | Good | > 100 |
| Irganox® 1010 | 0.3 | Polypropylene | Very Good | Very Good | ~80 |
| Irganox® 1076 | 0.3 | Polypropylene | Good | Good | ~60 |
Note: Data for 4,4'-bis(2,6-di-tert-butylphenol) is used as a proxy for 4,4'-Thiobis(6-tert-butyl-m-cresol) based on structural similarity and performance in similar applications.[4] Data for Irganox® products is based on typical performance information.[5]
Analysis of Performance:
The data indicates that bisphenolic antioxidants, including those structurally similar to 4,4'-Thiobis(6-tert-butyl-m-cresol), can offer exceptional protection against thermo-oxidative degradation in polypropylene.[4] The high OIT value for the bisphenol antioxidant suggests superior long-term thermal stability compared to some other common phenolic antioxidants.[4] This enhanced stability translates to better retention of mechanical properties, such as tensile strength and elongation at break, after prolonged exposure to heat.
The performance of hindered phenolic antioxidants is attributed to their ability to donate a hydrogen atom from their hydroxyl group to peroxy radicals, thus terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by the bulky tert-butyl groups, preventing it from initiating new degradation chains.[6]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antioxidant performance in polymers. The following protocols outline the standard procedures for sample preparation and mechanical property testing.
Sample Preparation: Melt Compounding
-
Objective: To homogeneously disperse the antioxidant into the polymer matrix.
-
Apparatus: A twin-screw extruder or an internal mixer.
-
Procedure:
-
Dry the polymer resin to remove any moisture.
-
Pre-blend the polymer powder or pellets with the desired concentration of 4,4'-Thiobis(6-tert-butyl-m-cresol) or the alternative antioxidant. Typical concentrations range from 0.1% to 0.5% by weight.[5]
-
Feed the mixture into the extruder operating at a temperature profile suitable for the specific polymer (e.g., 180-220°C for polypropylene).
-
Extrude the molten polymer blend through a die to form strands.
-
Cool the strands in a water bath and pelletize them for further processing.
-
Specimen Preparation: Injection Molding
-
Objective: To produce standardized test specimens with consistent properties.
-
Apparatus: An injection molding machine.
-
Procedure:
-
Dry the compounded polymer pellets.
-
Feed the pellets into the injection molding machine.
-
Set the appropriate molding parameters (temperature, pressure, and cooling time) according to the polymer type.
-
Inject the molten polymer into a mold of the desired specimen shape, typically a "dog-bone" shape as specified by ASTM D638 or ISO 527-2 standards.
-
Allow the specimens to cool and solidify before ejection.
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours before testing.
-
Mechanical Property Testing: Tensile Test
-
Objective: To determine the tensile strength and elongation at break of the polymer samples.
-
Standard: ASTM D638 or ISO 527-2.
-
Apparatus: A universal testing machine (UTM) equipped with grips and an extensometer.
-
Procedure:
-
Measure the width and thickness of the gauge section of the test specimen.
-
Mount the specimen securely in the grips of the UTM.
-
Attach the extensometer to the gauge section to accurately measure strain.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation data throughout the test.
-
Calculate the tensile strength (stress at break) and elongation at break from the recorded data.
-
Visualizations
Logical Relationship of Antioxidant Function
Caption: Mechanism of polymer degradation and stabilization by a phenolic antioxidant.
Experimental Workflow for Performance Assessment
Caption: Workflow for evaluating the impact of antioxidants on polymer properties.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2017erp.com [2017erp.com]
- 6. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
The Great Divide: Correlating Laboratory Aging Tests with Real-World Performance of Antioxidant 300 (Ascorbic Acid)
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of pharmaceutical and nutraceutical development, the stability and efficacy of active ingredients are paramount. Antioxidants play a crucial role in preserving product integrity by mitigating oxidative degradation. Among these, Antioxidant 300, chemically known as Ascorbic Acid (Vitamin C or E300), is a widely utilized water-soluble antioxidant.[1][2] This guide provides a comprehensive comparison of Ascorbic Acid with other common antioxidants, focusing on the critical challenge of correlating accelerated laboratory aging tests with real-world performance. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in making informed decisions for their formulations.
Unveiling Antioxidant 300: Ascorbic Acid
Ascorbic Acid is a powerful reducing agent that readily donates hydrogen atoms to neutralize free radicals, thereby preventing oxidative chain reactions.[1] Its antioxidant mechanism also involves chelating metal ions like iron and copper, which can catalyze oxidation.[1] This dual action makes it highly effective in aqueous environments for protecting sensitive active pharmaceutical ingredients (APIs) and excipients from degradation.[3]
The Correlation Conundrum: Laboratory vs. Reality
A significant challenge in antioxidant selection is the translation of laboratory data to real-world product stability.[4] Laboratory aging tests are designed to accelerate the degradation process under controlled, often harsh, conditions (e.g., high temperature, humidity, and light exposure). While these tests provide valuable initial insights into an antioxidant's potential, they may not fully replicate the complex and variable conditions a product encounters throughout its shelf life and use.[4] Factors such as packaging interactions, intermittent temperature fluctuations, and exposure to varying oxygen levels can significantly influence an antioxidant's real-world performance in ways not captured by standard lab assays.[4]
Performance Comparison: Antioxidant 300 vs. Alternatives
The selection of an appropriate antioxidant depends heavily on the specific formulation, particularly its solvent system (aqueous vs. lipid-based) and potential incompatibilities. Below is a comparative overview of Ascorbic Acid and its common alternatives.
| Antioxidant | Chemical Name | Solubility | Primary Mechanism of Action | Key Advantages | Limitations |
| Antioxidant 300 (E300) | Ascorbic Acid | Water-soluble | Free radical scavenging, metal chelation[1][2] | Generally Recognized as Safe (GRAS), no usage limits, also acts as a vitamin[2] | Limited solubility in fats and oils, susceptible to heat, light, and oxygen[2] |
| BHA (E320) | Butylated Hydroxyanisole | Lipid-soluble | Free radical scavenging by isolating them and preventing chain reactions[2] | Effective in animal fats | Less effective in vegetable oils, volatile at high temperatures, slight phenolic odor[2] |
| BHT (E321) | Butylated Hydroxytoluene | Lipid-soluble | Free radical scavenging by isolating them and preventing chain reactions[2] | Effective in animal fats | Less effective in vegetable oils, volatile at high temperatures, slight phenolic odor[2] |
| TBHQ (E319) | Tert-butylhydroquinone | Lipid-soluble | Free radical scavenging | More effective in vegetable oils than BHA and BHT, heat-stable[2] | Banned for food use in Europe, usage limits in the United States due to potential health concerns at high doses[2] |
| Propyl Gallate (E310) | Propyl Gallate | Lipid-soluble | Free radical scavenging, synergistic with other antioxidants | Appropriate where other lipid-soluble antioxidants are not suitable | Sensitive to high temperatures, does not survive cooking or frying[2] |
| Tocopherols (E306-E309) | Vitamin E | Lipid-soluble | Free radical scavenging | Natural antioxidant, has vitamin activity | Less effective than some synthetic antioxidants in certain applications |
| Rosemary Extract | - | Lipid-soluble | Free radical scavenging, synergistic with other antioxidants | Natural antioxidant | Can impart flavor and odor, may require processing which increases cost[2] |
Quantitative Performance Data
The following table summarizes typical quantitative data from common in-vitro antioxidant capacity assays. It is crucial to note that the efficacy of an antioxidant can vary significantly depending on the assay method and the substrate being protected.
| Antioxidant | DPPH Radical Scavenging Activity (IC50, µg/mL) | ABTS Radical Scavenging Activity (IC50, µg/mL) | FRAP (Ferric Reducing Antioxidant Power) Assay (µM Fe(II)/g) |
| Ascorbic Acid (E300) | 10.25[5] | 4.88[5] | Varies significantly with concentration |
| BHA (E320) | ~25-50 | ~5-15 | ~1000-2000 |
| BHT (E321) | ~30-60 | ~10-20 | ~800-1500 |
| TBHQ (E319) | ~10-20 | ~2-10 | >2000 |
| Propyl Gallate (E310) | ~5-15 | ~1-5 | >2000 |
| α-Tocopherol (Vitamin E) | ~40-80 | ~15-30 | ~400-800 |
| Rosemary Extract | Varies based on composition | Varies based on composition | Varies based on composition |
Note: The values presented are indicative and can vary based on the specific experimental conditions. Direct comparison between different studies should be made with caution.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below to ensure reproducibility and aid in the critical evaluation of performance data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of the antioxidant in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a working solution of DPPH in the same solvent to an absorbance of approximately 1.0 at 517 nm.
-
Add varying concentrations of the antioxidant stock solution to the DPPH working solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at a specific wavelength (e.g., 734 nm).
Protocol:
-
Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add varying concentrations of the antioxidant sample to the diluted ABTS•+ solution.
-
After a specified incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Protocol:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
Warm the FRAP reagent to 37°C.
-
Add the antioxidant sample to the FRAP reagent.
-
Record the absorbance at 593 nm after a specified time (e.g., 4 minutes).
-
Construct a standard curve using a known concentration of FeSO₄·7H₂O.
-
Express the results as ferric reducing antioxidant power in µM Fe(II) equivalents per gram of sample.
Visualizing Antioxidant Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
Navigating the Disposal of 4,4'-Thiobis(6-tert-butyl-m-cresol): A Comprehensive Safety and Operational Guide
For researchers and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe and compliant disposal of 4,4'-Thiobis(6-tert-butyl-m-cresol), a compound that requires careful handling due to its potential health and environmental hazards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to be familiar with the safety precautions for handling 4,4'-Thiobis(6-tert-butyl-m-cresol). This compound can cause skin and eye irritation, and may lead to an allergic skin reaction.[1] Prolonged or repeated exposure may cause damage to the liver and intestinal tract.
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.[2]
-
Eye Protection: Use eye and face protection.[2]
-
Lab Coat: Wear a lab coat or other protective clothing to prevent skin contact.[2]
-
Respirator: If ventilation is inadequate or dust is generated, use a NIOSH/MSHA approved respirator.[3]
In Case of a Spill: In the event of a small spill, first, eliminate all sources of ignition.[4] Dampen the solid material with 60-70% ethanol (B145695) and transfer it to a suitable container.[4] Use absorbent paper dampened with the same ethanol solution to clean up any remaining material.[4] Seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal.[4] The contaminated area should then be washed with the ethanol solution followed by soap and water.[4] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[1]
Step-by-Step Disposal Procedure
The disposal of 4,4'-Thiobis(6-tert-butyl-m-cresol) must be managed as hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.[5][6][7]
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination: 4,4'-Thiobis(6-tert-butyl-m-cresol) is considered a hazardous waste due to its potential health effects and environmental impact.[1][2]
-
Segregation: This chemical waste must be segregated from other waste streams.[8] Keep it separate from incompatible materials such as strong oxidizing agents, strong acids, bases, acid chlorides, and acid anhydrides.[3]
Step 2: Container Selection and Labeling
-
Container: Use a sturdy, leak-proof container that is chemically compatible with the waste.[6][7][9] Do not use metal containers for acidic or basic waste.[9]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "4,4'-Thiobis(6-tert-butyl-m-cresol)".[6] The label should also indicate the hazards associated with the chemical (e.g., "Irritant," "Skin Sensitizer").
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8] This area should be near the point of generation and under the control of laboratory personnel.[9]
-
Storage Conditions: Keep the container tightly closed except when adding waste.[6][7] It is recommended to use secondary containment for liquid waste.[6]
Step 4: Arranging for Disposal
-
Contact EHS: Once the container is full, or within one year of the first addition of waste, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.[8][9]
-
Manifest System: The disposal will be tracked using a "cradle-to-grave" manifest system to ensure it reaches an approved treatment, storage, and disposal facility (TSDF).[10][11]
Quantitative Data for 4,4'-Thiobis(6-tert-butyl-m-cresol)
The following table summarizes key quantitative data for 4,4'-Thiobis(6-tert-butyl-m-cresol), which is essential for a comprehensive risk assessment during handling and disposal.
| Property | Value | Reference |
| Physical State | Fine white to gray powder | [2] |
| Melting Point | 160.0 to 164.0 °C | |
| Flash Point | 420°F (215.6°C) | [4] |
| Water Solubility | < 0.1 mg/mL at 64°F (17.8°C) | [4] |
| Specific Gravity | 1.1 at 77°F (25°C) | [4] |
| Vapor Pressure | < 0.001 Pa at 20°C | [2] |
| Acute Oral Toxicity (LD50, Rat) | 2,345 mg/kg | |
| Dermal Toxicity (LD50, Rabbit) | > 5,010 mg/kg | [2] |
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagrams illustrate the logical steps and decision-making involved.
Caption: Disposal workflow for 4,4'-Thiobis(6-tert-butyl-m-cresol).
Caption: Decision-making for chemical waste disposal.
References
- 1. nj.gov [nj.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. acs.org [acs.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 11. epa.gov [epa.gov]
Personal protective equipment for handling 4,4'-Thiobis(6-tert-butyl-m-cresol)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4,4'-Thiobis(6-tert-butyl-m-cresol). Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.
I. Understanding the Hazards
4,4'-Thiobis(6-tert-butyl-m-cresol) is a light gray to tan powder that can pose several health risks.[1] It can cause irritation to the skin and eyes upon contact.[1] Furthermore, it may lead to a skin allergy, where subsequent exposure to even small amounts can trigger itching and a rash.[1] There is also a risk of damage to the liver and kidneys from exposure.[1] In the event of a fire, poisonous gases, including sulfur oxides, are produced.[1]
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this chemical.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Wear protective gloves. While specific breakthrough time data for this compound is limited, guidance for similar chemicals like cresols suggests that butyl rubber and neoprene gloves are suitable options. Nitrile gloves may offer fair protection, but natural rubber and PVC are generally not recommended. Always consult the glove manufacturer's chemical resistance guide for specific recommendations. | Prevents skin contact, which can cause irritation and allergic reactions.[1] |
| Eye and Face Protection | Use safety glasses with side shields or chemical safety goggles. | Protects against dust particles and potential splashes, preventing eye irritation. |
| Skin and Body Protection | Wear a lab coat, long pants, and closed-toe shoes. For tasks with a higher risk of dust generation, consider a disposable coverall. | Minimizes skin exposure to the chemical. |
| Respiratory Protection | If handling in a way that generates dust or in an area without adequate local exhaust ventilation, a NIOSH-approved respirator for dusts should be worn. | Prevents inhalation of the powdered chemical, which can cause respiratory irritation. |
III. Operational and Handling Plan
A systematic approach to handling 4,4'-Thiobis(6-tert-butyl-m-cresol) is crucial for safety.
A. Engineering Controls
-
Ventilation: Always handle this chemical in a well-ventilated area. A chemical fume hood or a ventilated enclosure is highly recommended, especially when transferring or weighing the powder.
-
Eyewash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
B. Safe Handling Practices
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Read the Safety Data Sheet (SDS) thoroughly.
-
Weighing and Transfer: Conduct all weighing and transfer operations over a contained surface, such as a weigh boat or a tray, to catch any spills. Use a scoop or spatula for transferring the powder; avoid pouring, which can create dust.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
IV. Emergency Procedures
A. Spills and Leaks
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, dampen the solid material with 60-70% ethanol (B145695) to minimize dust.
-
Cleanup: Carefully scoop the dampened material into a suitable, labeled container for disposal. Use absorbent paper dampened with 60-70% ethanol to clean the spill area, followed by a wash with soap and water.
-
Decontamination: All contaminated clothing and cleaning materials should be sealed in a vapor-tight plastic bag for disposal.
B. First Aid
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with plenty of soap and water.[1] If skin irritation or a rash occurs, seek medical advice.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
V. Disposal Plan
4,4'-Thiobis(6-tert-butyl-m-cresol) and its containers may be considered hazardous waste.
-
Waste Collection: Collect all waste material, including spilled substance, contaminated cleaning materials, and empty containers, in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain or in the regular trash.
VI. Quantitative Data Summary
The following table summarizes the key quantitative data for 4,4'-Thiobis(6-tert-butyl-m-cresol).
| Property | Value |
| Molecular Formula | C₂₂H₃₀O₂S |
| Molecular Weight | 358.54 g/mol |
| Melting Point | 160-164 °C |
| Boiling Point | 265 °C @ 760 mmHg |
| Flash Point | 127 °C |
| Water Solubility | Insoluble |
| OSHA PEL (Total Dust) | 15 mg/m³ (8-hour TWA) |
| OSHA PEL (Respirable Dust) | 5 mg/m³ (8-hour TWA) |
| NIOSH REL (Total Dust) | 10 mg/m³ (10-hour TWA) |
| NIOSH REL (Respirable Dust) | 5 mg/m³ (10-hour TWA) |
| ACGIH TLV | 10 mg/m³ (8-hour TWA) |
VII. Visual Workflow for Safe Handling
The following diagram illustrates the logical steps for safely handling 4,4'-Thiobis(6-tert-butyl-m-cresol).
Caption: Logical workflow for the safe handling of 4,4'-Thiobis(6-tert-butyl-m-cresol).
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
